molecular formula C22H18O4 B018777 Benzyl 2-benzyloxy-5-formylbenzoate CAS No. 150258-60-9

Benzyl 2-benzyloxy-5-formylbenzoate

Cat. No.: B018777
CAS No.: 150258-60-9
M. Wt: 346.4 g/mol
InChI Key: OCJAGRYUKAWYQD-UHFFFAOYSA-N
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Description

Benzyl 2-benzyloxy-5-formylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C22H18O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 5-formyl-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c23-14-19-11-12-21(25-15-17-7-3-1-4-8-17)20(13-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJAGRYUKAWYQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439424
Record name Benzyl 2-(benzyloxy)-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150258-60-9
Record name Benzyl 2-(benzyloxy)-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-benzyloxy-5-formylbenzoate is a trifunctional aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its structure, featuring a reactive aldehyde, a stable benzyl ether, and a benzyl ester, offers a platform for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route based on established chemical principles, and a detailed analysis of its expected spectroscopic characteristics and reactivity. The potential applications of this compound, particularly as a precursor in medicinal chemistry and drug discovery, are also explored, offering insights for researchers engaged in the development of novel therapeutics.

Introduction and Chemical Identity

This compound, with the CAS Number 150258-60-9, is an organic compound that belongs to the class of aromatic esters, ethers, and aldehydes.[1] Its molecular structure is characterized by a central benzoic acid core, where the carboxylic acid is esterified with a benzyl group, the hydroxyl group at the 2-position is protected as a benzyl ether, and a formyl (aldehyde) group is situated at the 5-position. This strategic arrangement of functional groups makes it a valuable building block in multi-step synthetic pathways.[2][3] The benzyl protecting groups for the phenol and carboxylic acid are particularly useful as they can be selectively removed under specific conditions, leaving the reactive aldehyde available for further transformations.

The compound is also known by its systematic name, 5-Formyl-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester.[2] It is typically supplied as a yellow solid and is noted for its utility in organic synthesis.[2]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 150258-60-9
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Appearance Yellow Solid[2]
Melting Point 82-83 °C
Boiling Point 533.1 °C at 760 mmHg
Density 1.217 g/cm³
Flash Point 234.2 °C
Storage 2-8°C Refrigerator[2]
Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, with signals corresponding to the aromatic protons of the three benzene rings, the benzylic protons of the ether and ester groups, and the aldehyde proton.

  • Aldehyde Proton: A singlet is expected between 9.8 and 10.1 ppm.

  • Aromatic Protons: Multiple signals between 7.0 and 8.2 ppm, corresponding to the protons on the central benzoic acid ring and the two benzyl groups.

  • Benzylic Protons: Two distinct singlets are anticipated around 5.1-5.4 ppm, each integrating to 2H, corresponding to the -OCH₂- of the benzyl ether and the -OCH₂- of the benzyl ester.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, and the benzylic carbons.

  • Carbonyl Carbons: The aldehyde carbonyl is expected around 190-195 ppm, and the ester carbonyl around 165-170 ppm.

  • Aromatic Carbons: A series of signals between 110 and 160 ppm.

  • Benzylic Carbons: Signals for the benzylic carbons of the ether and ester groups are expected in the range of 65-75 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ester functional groups.

  • C=O Stretch (Aldehyde): A strong band around 1700-1720 cm⁻¹.

  • C=O Stretch (Ester): A strong band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 346.38. Common fragmentation patterns would involve the loss of the benzyl groups.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Synthesis_Pathway Start 5-Formylsalicylic Acid Intermediate 2-Benzyloxy-5-formylbenzoic Acid Start->Intermediate Step 1: Selective Benzylation Benzyl Bromide, K₂CO₃, Acetone Product This compound Intermediate->Product Step 2: Esterification Benzyl Bromide, K₂CO₃, DMF

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Benzyloxy-5-formylbenzoic Acid

  • To a solution of 5-formylsalicylic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

  • To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-benzyloxy-5-formylbenzoic acid.

Causality: The phenolic hydroxyl group is more acidic than the carboxylic acid proton under these conditions, allowing for selective deprotonation by the mild base potassium carbonate and subsequent Williamson ether synthesis with benzyl bromide. Acetone is a suitable polar aprotic solvent for this reaction.

Step 2: Synthesis of this compound

  • Dissolve 2-benzyloxy-5-formylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Add benzyl bromide (1.1 equivalents) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Causality: The carboxylic acid is deprotonated by potassium carbonate to form a carboxylate salt, which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the benzyl ester. DMF is an excellent solvent for this type of Sₙ2 reaction.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

Reactivity Profile

Reactivity_Profile Molecule This compound Aldehyde Aldehyde Group Molecule->Aldehyde Reactive Site 1 Ester Benzyl Ester Molecule->Ester Reactive Site 2 Ether Benzyl Ether Molecule->Ether Protecting Group Reductive Amination Reductive Amination Aldehyde->Reductive Amination Wittig Reaction Wittig Reaction Aldehyde->Wittig Reaction Oxidation to Carboxylic Acid Oxidation to Carboxylic Acid Aldehyde->Oxidation to Carboxylic Acid Hydrolysis/Saponification Hydrolysis/Saponification Ester->Hydrolysis/Saponification Hydrogenolysis Hydrogenolysis Ether->Hydrogenolysis

Caption: Key reactive sites and potential transformations of the title compound.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations:

  • Reductive Amination: The formyl group can be converted into an amine through reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains.

  • Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde into an alkene, enabling carbon-carbon bond formation and the extension of the molecular framework.

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using various oxidizing agents (e.g., potassium permanganate, Jones reagent), providing another functional group for further manipulation.

  • Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride.

Deprotection Strategies

The benzyl groups serve as protecting groups for the phenol and carboxylic acid. Their removal can be achieved under specific conditions, often simultaneously.

  • Hydrogenolysis: The most common method for removing benzyl ethers and esters is catalytic hydrogenation (e.g., H₂, Pd/C). This is a mild and efficient method that typically does not affect other functional groups like the aldehyde.

Potential as a Synthetic Intermediate

Given its structural similarity to derivatives of 5-formylsalicylic acid, this compound is a promising precursor for the synthesis of various biologically active molecules. For instance, salicylic acid derivatives are key starting materials for the synthesis of bronchodilators like salbutamol.[5] The formyl group can be elaborated into the ethanolamine side chain characteristic of this class of drugs. The presence of the benzyl ether at the 2-position could allow for the synthesis of novel analogues with modified pharmacokinetic or pharmacodynamic properties.

Furthermore, this compound could be utilized in the synthesis of inhibitors for enzymes such as glutamate carboxypeptidase II, where substituted benzoic acid moieties are common structural motifs.[6]

Conclusion

This compound is a valuable synthetic intermediate with a rich chemical profile. While detailed experimental data in the primary literature is sparse, its physicochemical properties, spectroscopic characteristics, and reactivity can be reliably predicted based on fundamental chemical principles and data from analogous structures. The trifunctional nature of this molecule provides a robust platform for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this compound in their drug discovery and development endeavors.

References

  • Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN1059904A - Preparation method of salbutamol and its intermediate.
  • Google Patents. (n.d.). JPH08127553A - Production of formyl benzoic acid.
  • Google Patents. (n.d.). CN102557944B - Method for synthesizing benzyl benzoate.
  • National Bureau of Standards. (1956). Synthesis of 2-propoxy-5-methylbenzoic acid.
  • National Institutes of Health. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Retrieved from [Link]

  • Google Patents. (n.d.). EP1349828B1 - Process for preparing isomers of salbutamol.
  • Google Patents. (n.d.). CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.
  • National Institutes of Health. (n.d.). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • PubMed. (2023). N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Formylsalicylic acid. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry, 60(20), 8494-8503.

Sources

Benzyl 2-benzyloxy-5-formylbenzoate CAS 150258-60-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate (CAS 150258-60-9)

Abstract

This compound is a multifunctional organic compound characterized by a central benzoate core bearing a formyl group and two distinct benzyl protecting groups in ether and ester linkages. Its unique arrangement of reactive and protectable functionalities makes it a valuable intermediate in advanced organic synthesis. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, outlining a reasoned synthetic strategy with a detailed experimental protocol, and exploring its chemical reactivity and potential applications as a versatile building block in medicinal chemistry. The discussion is grounded in established chemical principles, drawing parallels with known transformations of related substituted benzaldehydes and benzyl benzoate derivatives.

Core Physicochemical & Structural Data

This compound, with the CAS number 150258-60-9, is a solid organic compound at room temperature.[1] Its structure features a highly functionalized aromatic ring, making it a subject of interest for synthetic elaboration. The key physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 150258-60-9
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Appearance Yellow solid[1]
Melting Point 82-83 °C
Boiling Point 533.1 °C at 760 mmHg
Density 1.217 g/cm³
Flash Point 234.2 °C
Synonyms 5-Formyl-2-(phenylmethoxy)benzoic acid phenylmethyl ester; 2-(benzyloxy)-5-formylbenzoic acid benzyl ester[1]

Synthesis Strategy & Experimental Protocol

While specific literature detailing the synthesis of this compound is not prevalent, a robust synthetic pathway can be designed based on fundamental organic chemistry principles and established methodologies for related compounds.[2][3] The proposed strategy involves a two-step process starting from a commercially available precursor, 2,5-dihydroxybenzoic acid, prioritizing the protection of the hydroxyl groups before introducing the aldehyde functionality.

Mechanistic Rationale

The chosen synthetic route (Workflow A) begins with the exhaustive benzylation of 2,5-dihydroxybenzoic acid. This single-step protection of both the phenolic hydroxyls and the carboxylic acid is efficient and utilizes common laboratory reagents. The subsequent step is a directed formylation. The two electron-donating benzyloxy groups activate the aromatic ring for electrophilic aromatic substitution and direct the incoming electrophile to the ortho and para positions. Steric hindrance from the adjacent ester at the 1-position and the ether at the 2-position makes the 5-position (para to the 2-benzyloxy group) the most electronically and sterically favored site for formylation, ensuring high regioselectivity. This approach is often preferable to formylating first, as the unprotected hydroxyl and carboxyl groups could interfere with or be incompatible with many formylation reagents.

Start 2,5-Dihydroxybenzoic Acid Step1 Double Benzylation (Protection) Start->Step1 1. Benzyl Bromide 2. K₂CO₃, Acetone Intermediate Benzyl 2,5-bis(benzyloxy)benzoate Step1->Intermediate Forms stable protected intermediate Step2 Electrophilic Formylation (Duff or Vilsmeier-Haack) Intermediate->Step2 Hexamethylenetetramine (HMTA) Trifluoroacetic acid (TFA) Product This compound (CAS 150258-60-9) Step2->Product Regioselective formylation at C5

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of Benzyl 2,5-bis(benzyloxy)benzoate

  • Reagent Preparation: To a 500 mL round-bottom flask, add 2,5-dihydroxybenzoic acid (10.0 g, 64.9 mmol) and anhydrous acetone (250 mL). Stir the suspension.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (36.0 g, 260 mmol, 4.0 equiv.) to the flask. The mixture will become thicker.

  • Benzylation: Add benzyl bromide (31.0 mL, 260 mmol, 4.0 equiv.) dropwise to the stirring suspension over 20 minutes.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C). Maintain reflux for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone. Concentrate the combined filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve the crude product in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield Benzyl 2,5-bis(benzyloxy)benzoate.

Step 2: Synthesis of this compound

  • Reagent Preparation: In a flame-dried 250 mL flask under an argon atmosphere, dissolve Benzyl 2,5-bis(benzyloxy)benzoate (5.0 g, 11.8 mmol) in trifluoroacetic acid (TFA) (100 mL). Cool the solution to 0 °C in an ice bath.

  • Formylation Agent: Add hexamethylenetetramine (HMTA) (3.3 g, 23.6 mmol, 2.0 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C. Stir at this temperature for 8 hours. Monitor by TLC.

  • Hydrolysis: Cool the reaction mixture to room temperature and pour it into 200 mL of 10% aqueous sulfuric acid. Stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Work-up: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The benzyl ether and ester serve as robust protecting groups that can be simultaneously removed under neutral conditions via catalytic hydrogenation, unmasking a carboxylic acid and a phenolic hydroxyl group. The aldehyde, meanwhile, is a versatile electrophilic handle for a wide range of transformations.[4]

Key reaction pathways include:

  • Aldehyde Transformations: The formyl group can undergo oxidation to a carboxylic acid, reduction to a primary alcohol, reductive amination to form benzylamines, or participate in condensation reactions (e.g., Wittig, Knoevenagel) to form alkenes and other complex structures.[4]

  • Deprotection: Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) will cleave the two benzyl groups, yielding 2-hydroxy-5-formylbenzoic acid. This allows for subsequent modifications at the newly revealed hydroxyl and carboxyl sites.

  • Nucleophilic Addition: The aldehyde is susceptible to attack by organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols.

Core This compound Red Reduction (e.g., NaBH₄) Core->Red Oxi Oxidation (e.g., PDC, Ag₂O) Core->Oxi RA Reductive Amination (R-NH₂, NaBH₃CN) Core->RA Dep Deprotection (H₂, Pd/C) Core->Dep Alc Hydroxymethyl Derivative Red->Alc Acid Carboxylic Acid Derivative Oxi->Acid Amine Aminomethyl Derivative RA->Amine Dep_Prod 2-Hydroxy-5-formylbenzoic Acid Dep->Dep_Prod

Caption: Key chemical transformations of this compound.

Potential Applications in Drug Discovery

While this compound is primarily an intermediate, its structural motifs are present in various biologically active molecules, positioning it as a key building block for drug discovery programs.

  • Scaffold for Bioactive Compounds: Benzyl benzoate derivatives have demonstrated a range of biological activities. Studies have shown their potential as inhibitors of angiotensin II for treating hypertension and as smooth muscle relaxants.[5][6] The subject compound provides a scaffold that can be elaborated via its formyl group to generate libraries of novel derivatives for screening.

  • Intermediate for Complex Syntheses: Substituted benzaldehydes are foundational precursors in the synthesis of pharmaceuticals.[7] For instance, derivatives of 2-(benzyloxy)phenyl structures have been investigated as potent and selective MAO-B inhibitors for potential use in treating Parkinson's disease.[8] The title compound could serve as a starting point for synthesizing analogs with this core structure.

  • Pro-drug Development: The benzyl ether and ester functionalities could potentially be used in a pro-drug strategy, where the bulky, lipophilic benzyl groups enhance membrane permeability, only to be cleaved in vivo to release an active, more polar molecule.

Conclusion

This compound (CAS 150258-60-9) is a strategically designed synthetic intermediate of significant value to organic and medicinal chemists. Its well-defined physicochemical properties, coupled with a straightforward and logical synthetic pathway, make it an accessible building block. The compound's true utility is realized through the versatile and orthogonal reactivity of its aldehyde handle and cleavable benzyl protecting groups. This enables the synthesis of diverse and complex molecular architectures, making it a promising precursor for the development of novel therapeutics and other high-value chemical entities.

References

  • Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9 | Chemical-Suppliers . Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications . Available at: [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes . Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ResearchGate . Available at: [Link]

  • CAS No : 150258-60-9 | Product Name : this compound . Available at: [Link]

  • US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents.
  • Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension - PubMed . Available at: [Link]

  • Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions - NIH . Available at: [Link]

  • Benzyl Benzoate - Drug Targets, Indications, Patents - Patsnap Synapse . Available at: [Link]

  • Benzyl benzoate - Wikipedia . Available at: [Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - NIH . Available at: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI . Available at: [Link]

Sources

An In-depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Benzyl 2-benzyloxy-5-formylbenzoate, a multifunctional organic compound with significant potential as a versatile building block for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, and spectroscopic signature, alongside a discussion of its chemical reactivity and potential applications in medicinal chemistry. This document is designed to be a practical resource, offering field-proven insights into the strategic utilization of this compound in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Multifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse molecular libraries are paramount. This compound (CAS No. 150258-60-9) emerges as a molecule of interest due to the convergence of three key functional groups on a central benzene ring: a reactive formyl group, a stable benzyloxy ether, and a benzyl ester. This unique arrangement offers a platform for sequential and orthogonal chemical modifications, making it an attractive starting point for the synthesis of complex and biologically active molecules. The strategic placement of these functionalities allows for the exploration of a wide chemical space, targeting a range of therapeutic areas.

Molecular Structure and Physicochemical Properties

This compound is a yellow solid with the molecular formula C₂₂H₁₈O₄ and a molecular weight of 346.38 g/mol . The core of the molecule is a benzoate structure, with a benzyloxy group at the 2-position and a formyl group at the 5-position. The carboxylic acid is esterified with a benzyl group.

Caption: 2D representation of this compound.

A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
CAS Number 150258-60-9
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Appearance Yellow Solid
Melting Point 82-83 °C
Boiling Point 533.1 °C at 760 mmHg
Density 1.217 g/cm³

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex, with signals corresponding to the three aromatic rings and the two methylene groups.

  • Aldehyde Proton: A singlet is anticipated in the downfield region, typically around 9.8-10.0 ppm.

  • Aromatic Protons: Multiple signals in the range of 7.0-8.2 ppm are expected for the protons on the central benzoate ring and the two benzyl groups. The protons on the central ring will likely appear as doublets and a doublet of doublets due to their coupling.

  • Benzyl CH₂ Protons: Two distinct singlets are predicted for the two methylene groups of the benzyl ether and benzyl ester, likely in the region of 5.0-5.4 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a number of signals corresponding to the carbonyl carbons, aromatic carbons, and the methylene carbons.

  • Carbonyl Carbons: The formyl carbon is expected around 190-192 ppm, and the ester carbonyl carbon around 165-167 ppm.

  • Aromatic Carbons: A complex set of signals in the 110-160 ppm region is anticipated for the carbons of the three aromatic rings.

  • Methylene Carbons: The two benzylic methylene carbons are expected to have distinct signals in the range of 65-75 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl groups and the aromatic system.

  • C=O Stretching (Ester): A strong, sharp peak is expected around 1720-1740 cm⁻¹.

  • C=O Stretching (Aldehyde): Another strong, sharp peak should appear around 1690-1710 cm⁻¹.

  • C-H Stretching (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-O Stretching (Ether and Ester): Strong bands in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 346 is expected. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) and the benzyloxy group (C₇H₇O, m/z = 107).

Synthesis and Chemical Reactivity

A plausible and efficient synthetic route to this compound can be designed starting from commercially available 2,5-dihydroxybenzaldehyde. The synthesis involves a two-step process that leverages the differential reactivity of the hydroxyl groups and subsequent esterification.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Selective Monobenzylation of 2,5-Dihydroxybenzaldehyde

  • To a solution of 2,5-dihydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.1 eq).

  • Slowly add benzyl bromide (1.0 eq) at room temperature and stir the mixture for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(benzyloxy)-5-hydroxybenzaldehyde. The selectivity for monobenzylation at the more acidic 2-hydroxyl group is a key aspect of this step.

Step 2: Esterification of 2-(Benzyloxy)-5-hydroxybenzaldehyde

  • The phenolic hydroxyl group of 2-(benzyloxy)-5-hydroxybenzaldehyde is first converted to a carboxylic acid. This can be achieved through a series of oxidation steps, for instance, oxidation of the aldehyde to a carboxylic acid followed by protection of the phenol. A more direct, albeit potentially lower-yielding, approach involves direct carboxylation.

  • Alternatively, and more plausibly for the synthesis of the title compound, the remaining phenolic hydroxyl group is benzylated first. To a solution of 2-(benzyloxy)-5-hydroxybenzaldehyde (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.2 eq) and heat the reaction mixture.

  • Once the second benzylation is complete, the aldehyde can be oxidized to the corresponding carboxylic acid using an appropriate oxidizing agent like potassium permanganate or Jones reagent.

  • Finally, the resulting 2-(benzyloxy)-5-formylbenzoic acid is subjected to esterification with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the final product, this compound.

Chemical Reactivity and Strategic Considerations

The three functional groups of this compound offer distinct handles for further chemical modifications.

  • The Formyl Group: This is the most reactive site for nucleophilic addition and condensation reactions. It can be readily converted to an alcohol, an amine (via reductive amination), an alkene (via Wittig reaction), or a carboxylic acid. This versatility is central to its utility as a building block.[1]

  • The Benzyl Ester: This group is relatively stable but can be cleaved under specific conditions, such as hydrogenolysis, to reveal the carboxylic acid. This allows for late-stage modifications or the introduction of amide bonds.

  • The Benzyloxy Group: As a benzyl ether, this is a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be removed by catalytic hydrogenation, providing access to the free phenol for further functionalization.

The strategic, sequential manipulation of these groups allows for the construction of complex molecular architectures.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in numerous biologically active compounds. Therefore, it serves as a valuable precursor for the synthesis of potential therapeutic agents.

A Scaffold for Bioactive Heterocycles

The formyl group is a key precursor for the synthesis of a wide variety of heterocyclic compounds, many of which form the core of approved drugs. For instance, condensation of the aldehyde with hydrazines can lead to the formation of pyrazoles, while reaction with amidines can yield pyrimidines. These heterocyclic systems are prevalent in compounds with anticancer, anti-inflammatory, and antimicrobial activities.

Precursor for Inhibitors of Aldehyde Dehydrogenase (ALDH)

Substituted benzaldehydes have been investigated as inhibitors of aldehyde dehydrogenases (ALDHs), a family of enzymes involved in cellular detoxification and metabolism.[2] Overexpression of certain ALDH isoforms is associated with cancer stem cells and chemoresistance. The structure of this compound makes it a candidate for the design of novel ALDH inhibitors.

Caption: Potential mechanism of action for derivatives of this compound as ALDH inhibitors.

Building Block for Multifunctional Anti-Neurodegenerative Agents

The benzaldehyde and benzyloxy functionalities are present in molecules designed to target pathways implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. For example, some chalcone derivatives bearing benzyloxy-substituted benzaldehyde moieties have been explored for their ability to inhibit Aβ aggregation and reduce oxidative stress.

Conclusion

This compound is a strategically designed molecule that offers significant advantages for synthetic and medicinal chemists. Its trifunctional nature provides a versatile platform for the creation of diverse and complex molecular entities. While direct biological data for this specific compound is limited, its potential as a key building block in the development of novel therapeutics is substantial. This guide serves as a foundational resource to stimulate further investigation and unlock the full potential of this promising chemical scaffold.

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An In-Depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl 2-benzyloxy-5-formylbenzoate, a key organic intermediate. We will delve into its core physical and chemical properties, outline a representative synthetic protocol, and discuss its relevance and applications in the fields of organic synthesis and medicinal chemistry. This document is designed to serve as a practical resource, blending established data with field-proven insights to support laboratory research and development.

Compound Identification and Structural Overview

This compound (CAS No. 150258-60-9) is an aromatic compound characterized by a central benzoate core functionalized with two benzyl groups (one as an ether and one as an ester) and an aldehyde (formyl) group.[1][2] This trifunctional arrangement makes it a versatile building block for the synthesis of more complex molecular architectures.

The presence of the reactive formyl group, coupled with the bulky, lipophilic benzyl protecting groups, defines its chemical behavior and utility. The benzyl groups can be selectively removed under specific conditions (e.g., hydrogenolysis), unmasking a salicylic acid derivative for further functionalization.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. This compound is typically supplied as a yellow solid, a characteristic that aids in its visual identification during synthesis and purification.[1]

Table 1: Core Physicochemical Data

Property Value Source(s)
CAS Number 150258-60-9 [1][2]
Molecular Formula C₂₂H₁₈O₄ [2]
Molecular Weight 346.38 g/mol [2]
Appearance Yellow Solid [1]
Melting Point 82-83 °C
Boiling Point 533.1 °C at 760 mmHg
Density 1.217 g/cm³
Flash Point 234.2 °C

| SMILES Code | O=C(OCC1=CC=CC=C1)C2=CC(C=O)=CC=C2OCC3=CC=CC=C3 |[2] |

The melting point of 82-83 °C confirms its solid state at standard ambient temperature and pressure. This distinct melting range is also a key indicator of purity; a broad or depressed melting range would suggest the presence of impurities. The high boiling point is characteristic of a molecule of this size and polarity, indicating that purification by distillation would require high vacuum conditions to prevent thermal decomposition.

Synthesis and Characterization

This compound is not a naturally occurring compound and must be prepared through multi-step organic synthesis. Its structure suggests a logical synthetic pathway beginning from a suitably substituted salicylic acid derivative, such as 5-formyl-2-hydroxybenzoic acid. The synthesis involves two key transformations: etherification of the phenolic hydroxyl group and esterification of the carboxylic acid.

synthesis_workflow start 5-Formyl-2-hydroxybenzoic Acid step1 Protection/Esterification: Benzyl Bromide (BnBr), K2CO3 in Acetone or DMF start->step1 intermediate Benzyl 2-hydroxy-5-formylbenzoate step1->intermediate Forms Benzyl Ester step2 Etherification: Benzyl Bromide (BnBr), K2CO3 in Acetone intermediate->step2 product Target Compound: This compound step2->product Forms Benzyl Ether

Caption: Plausible Synthetic Workflow for Target Compound.

Representative Experimental Protocol: Benzylation

The following protocol is an illustrative procedure based on standard benzylation methods for phenols and carboxylic acids, similar to those described for related benzoate esters.[3]

Objective: To synthesize this compound from 5-formyl-2-hydroxybenzoic acid.

Materials:

  • 5-formyl-2-hydroxybenzoic acid

  • Benzyl bromide (BnBr, 2.2 equivalents)

  • Potassium carbonate (K₂CO₃, anhydrous, 3.0 equivalents)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-formyl-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry.

  • Reagent Addition: Add benzyl bromide (2.2 eq) dropwise to the stirring mixture at room temperature under a nitrogen atmosphere. Causality Note: Using a slight excess of benzyl bromide ensures complete reaction of both the acidic carboxylic acid and the phenolic hydroxyl group. K₂CO₃ acts as the base to deprotonate both acidic sites, facilitating nucleophilic attack on the benzyl bromide.

  • Reaction Execution: Heat the reaction mixture to 55-60 °C and stir for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine. Self-Validation: The bicarbonate wash removes any unreacted starting material or acidic byproducts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the resulting residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required. While specific spectral data for this exact molecule is not publicly available in the search results, the following methods are standard for its characterization:[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR would confirm the presence of the aldehyde proton (singlet, ~9-10 ppm), aromatic protons on all three rings, and the two distinct benzylic methylene (CH₂) signals (~5 ppm). ¹³C NMR would verify the total carbon count and identify the carbonyl carbons of the ester and aldehyde.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass to further validate the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Expected characteristic peaks would include a strong C=O stretch for the ester (~1720 cm⁻¹), another C=O stretch for the aldehyde (~1690 cm⁻¹), and C-O stretches for the ether and ester linkages.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single sharp peak would indicate a high degree of purity.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis.[1] Its value lies in the strategic placement of its functional groups, which allows for controlled, sequential reactions.

  • Medicinal Chemistry: The core structure is related to various biologically active scaffolds. For instance, benzothiazole derivatives containing a benzyloxy-phenyl moiety have been investigated as multifunctional agents for Parkinson's disease.[4] This compound could serve as a precursor for synthesizing libraries of novel therapeutic candidates. The formyl group is a key handle for reactions such as reductive amination, Wittig reactions, or condensations to build molecular complexity.

  • Complex Molecule Synthesis: As a protected derivative of 5-formylsalicylic acid, it allows chemists to perform reactions on the aldehyde group without interference from the acidic phenol and carboxylic acid functionalities. Subsequent deprotection via hydrogenolysis would unmask these groups for further transformations, making it a valuable component in multi-step synthetic pathways.[5]

Safety and Handling

General Precautions:

  • Use in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound | CAS No: 150258-60-9. Available at: [Link]

  • ChemBK. (n.d.). 2-(BENZYLOXY)-5-FORMYLBENZOIC ACID METHYL ESTER - Physico-chemical Properties. Available at: [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)-3-formylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. (n.d.). 2-(BENZYLOXY)-5-FORMYLBENZOIC ACID | CAS#:169209-25-0. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Available at: [Link]

  • Murelli, M., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • SpectraBase. (n.d.). Benzyl 6-benzyloxy-3-formyl-4-methoxy-2-methylbenzoate. Available at: [Link]

  • Patsnap Synapse. (n.d.). Benzyl Benzoate - Drug Targets, Indications, Patents. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available at: [Link]

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Determining the Solubility Profile of Benzyl 2-benzyloxy-5-formylbenzoate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for determining the solubility of Benzyl 2-benzyloxy-5-formylbenzoate, a key intermediate in various synthetic pathways. In the absence of extensive public solubility data for this compound, this document serves as a procedural whitepaper, equipping researchers, scientists, and drug development professionals with the requisite knowledge to establish a robust and reliable solubility profile. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and outline analytical methodologies for accurate quantification. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the principles at play.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For active pharmaceutical ingredients (APIs) and their intermediates, poor aqueous solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulation.[2] Therefore, a comprehensive understanding of a compound's solubility in various solvent systems is not merely a data point but a critical cornerstone of preclinical development and formulation strategy.

This compound (CAS: 150258-60-9) is an aromatic ester with a molecular formula of C22H18O4 and a molecular weight of 346.38 g·mol−1. Its structure, characterized by two benzyl groups and a formyl substituent on a benzoate core, suggests a lipophilic nature and, consequently, potentially low aqueous solubility. This guide will provide the necessary protocols to quantify its solubility, enabling informed decisions in process chemistry and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

PropertyValueSource
CAS Number 150258-60-9
Molecular Formula C22H18O4
Molecular Weight 346.38 g·mol−1
Physical Description Yellow Solid
Melting Point 82-83 °C
Boiling Point 533.1°C at 760 mmHg

The presence of two aromatic rings and an ester functional group contributes to the molecule's nonpolar character, while the formyl group and ether linkages introduce some polarity. The overall solubility will be a balance of these structural features.

Theoretical Framework: Predicting Solubility

While experimental determination is the definitive measure, theoretical models can provide valuable initial estimates and guide solvent selection. Quantitative Structure-Property Relationship (QSPR) models, for instance, correlate a compound's structural features with its physical properties, including solubility.[3][4] These models utilize molecular descriptors to predict how a molecule will behave in a given solvent. For a molecule like this compound, descriptors related to hydrophobicity (e.g., logP) and polarity (e.g., polar surface area) would be key inputs for such predictive models.[5]

The "like dissolves like" principle remains a useful qualitative guide.[6] Given the predominantly non-polar structure of this compound, it is expected to exhibit higher solubility in organic solvents compared to aqueous media.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely recognized as the "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[7] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine the true thermodynamic solubility, which is a critical parameter for biopharmaceutical classification and formulation development. While higher-throughput methods exist, they often measure kinetic solubility, which can overestimate the true equilibrium solubility.[7]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound shake Add compound to solvent in sealed vials prep_compound->shake prep_solvent Prepare a range of solvents (e.g., water, ethanol, acetone) prep_solvent->shake agitate Agitate at a constant temperature (e.g., 25°C, 37°C) for 24-48 hours shake->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter quantify Quantify concentration in the filtrate via HPLC or UV-Vis filter->quantify

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Materials:

    • Accurately weigh an excess amount of this compound into appropriately sized, sealable glass vials. The excess should be visually confirmed at the end of the experiment.

    • Prepare a selection of solvents of interest. For pharmaceutical applications, this should include purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), and relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide).

  • Equilibration:

    • Add a precise volume of the chosen solvent to each vial containing the compound.

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for sedimentation of the excess solid.

    • To ensure complete removal of undissolved particles, which can interfere with analytical measurements, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant and filter it through a chemically compatible, non-adsorptive syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions). This step is critical to prevent the transfer of solid particles into the analytical sample.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the chosen analytical method.

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

Analytical Methodologies for Quantification

The choice of analytical method for determining the concentration of the dissolved compound is crucial for the accuracy of the solubility measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of this compound.

HPLC offers excellent separation of the analyte from potential impurities or degradants, ensuring that only the compound of interest is quantified. This is particularly important when assessing solubility in complex media or during stability studies.

ParameterSuggested ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic esters.
Mobile Phase Isocratic or gradient elution with Acetonitrile and WaterA common and effective mobile phase for reverse-phase chromatography. The ratio can be optimized for optimal retention and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at an appropriate wavelength (e.g., 254 nm)Aromatic compounds typically exhibit strong UV absorbance. The optimal wavelength should be determined by running a UV scan of a standard solution.
Column Temperature 30 °CHelps to ensure reproducible retention times.

Note: This is a starting point, and method development and validation are essential to ensure accuracy and precision.[8]

UV-Visible (UV-Vis) Spectroscopy

For simpler solvent systems where the compound is the only absorbing species, UV-Vis spectroscopy can be a rapid and effective method for quantification.

UV-Vis spectroscopy is a straightforward and cost-effective technique. The aromatic nature of this compound suggests it will have a distinct UV absorbance spectrum.

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of the appropriately diluted, filtered supernatant from the solubility experiment at the same λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified Water25[Experimental Data][Calculated Data]
Purified Water37[Experimental Data][Calculated Data]
PBS (pH 4.5)37[Experimental Data][Calculated Data]
PBS (pH 6.8)37[Experimental Data][Calculated Data]
PBS (pH 7.4)37[Experimental Data][Calculated Data]
Ethanol25[Experimental Data][Calculated Data]
Acetone25[Experimental Data][Calculated Data]
Acetonitrile25[Experimental Data][Calculated Data]
DMSO25[Experimental Data][Calculated Data]

Good Laboratory Practices (GLP) for Solubility Studies

Adherence to Good Laboratory Practices is essential to ensure the quality, reliability, and integrity of the generated solubility data. Key considerations include:

  • Protocol-Driven Studies: All experiments should be conducted according to a detailed, pre-approved protocol.

  • Calibrated Equipment: All equipment used, including balances, pipettes, and analytical instruments, must be properly calibrated and maintained.

  • Data Integrity: All raw data, calculations, and observations should be recorded accurately and legibly in a laboratory notebook or a validated electronic system.

  • Traceability: All reagents and standards should be clearly labeled with their identity, concentration, and expiration date.

Conclusion

This technical guide has provided a comprehensive roadmap for the experimental determination of the solubility of this compound. By following the detailed protocols for the shake-flask method and employing validated analytical techniques such as HPLC or UV-Vis spectroscopy, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding subsequent stages of drug development, from process optimization to formulation design, ultimately contributing to the successful progression of new chemical entities through the development pipeline.

References

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  • Haskins, N., & Skylaris, C. K. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(13), 7583–7615. [Link]

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An In-depth Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Benzyl 2-benzyloxy-5-formylbenzoate, a key organic intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and potential applications, grounding all information in established scientific principles and literature.

Introduction: Strategic Importance in Organic Synthesis

This compound (CAS No: 150258-60-9) is an aromatic compound characterized by the presence of a benzyl ester, a benzyl ether, and a formyl group on a central benzene ring.[1] This trifunctional arrangement makes it a valuable intermediate in multi-step organic syntheses. The benzyl protecting groups for the carboxylic acid and hydroxyl functionalities offer stability under various reaction conditions and can be selectively removed, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations. These features position this compound as a strategic building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.

Synthesis of this compound: A Plausible Synthetic Approach

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on well-established organic transformations. The proposed pathway involves two key steps: the double benzylation of a suitable starting material, followed by a regioselective formylation.

Proposed Synthetic Pathway

A logical starting material for this synthesis is 2,5-dihydroxybenzoic acid. The synthesis would proceed as follows:

  • Double Benzylation: The phenolic hydroxyl group and the carboxylic acid of 2,5-dihydroxybenzoic acid are both protected with benzyl groups. This is typically achieved via a Williamson ether synthesis for the hydroxyl group and an esterification for the carboxylic acid, often in a one-pot reaction using benzyl bromide or benzyl chloride in the presence of a suitable base.

  • Formylation: The resulting Benzyl 2-benzyloxybenzoate is then formylated at the 5-position. The electron-donating nature of the benzyloxy group at the 2-position directs the electrophilic formylating agent to the para-position (the 5-position), which is sterically accessible. Several methods for aromatic formylation can be employed, with the Vilsmeier-Haack and Duff reactions being prominent candidates.[1][2][3]

Synthetic Pathway 2,5-Dihydroxybenzoic Acid 2,5-Dihydroxybenzoic Acid Benzyl 2-benzyloxybenzoate Benzyl 2-benzyloxybenzoate 2,5-Dihydroxybenzoic Acid->Benzyl 2-benzyloxybenzoate Benzyl Bromide, K2CO3, Acetone This compound This compound Benzyl 2-benzyloxybenzoate->this compound Vilsmeier-Haack or Duff Reaction Vilsmeier-Haack Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Iminium_Salt Iminium_Salt DMF->Iminium_Salt + POCl3 Benzyl 2-benzyloxybenzoate Benzyl 2-benzyloxybenzoate Intermediate Intermediate Benzyl 2-benzyloxybenzoate->Intermediate + Iminium Salt Iminium_Product Iminium_Product Intermediate->Iminium_Product - H+ Final_Product Final_Product Iminium_Product->Final_Product + H2O

Sources

The Emergence of a Versatile Benzophenone Scaffold: A Technical Guide to Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of Benzyl 2-benzyloxy-5-formylbenzoate, a functionalized benzophenone derivative with significant potential as a versatile building block in organic synthesis and drug discovery. While a singular "discovery" manuscript for this compound is not prominent in the scientific literature, its synthesis is readily achievable through established and robust chemical transformations. This guide will detail the logical synthesis, characterization, and potential applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No. 150258-60-9) is an aromatic organic compound characterized by a central benzoic acid core, functionalized with two benzyl groups and a formyl group. The strategic placement of these moieties—a benzyl ester, a benzyloxy ether, and a reactive aldehyde—renders it a highly valuable intermediate for the synthesis of more complex molecular architectures. The benzophenone scaffold itself is a ubiquitous structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4][5]. The presence of the formyl group, in particular, provides a chemical handle for further molecular elaboration, making this compound a molecule of considerable interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 150258-60-9[1]
Molecular Formula C₂₂H₁₈O₄[1]
Molecular Weight 346.38 g/mol [1]
Appearance Yellow Solid[1]
Melting Point 82-83 °C[1]
Boiling Point 533.1 °C at 760 mmHg[1]
Density 1.217 g/cm³[1]

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 5-formyl-2-hydroxybenzoic acid. This strategy involves:

  • Fischer Esterification of the carboxylic acid moiety with benzyl alcohol.

  • Williamson Ether Synthesis to convert the phenolic hydroxyl group into a benzyl ether.

This sequence is designed to protect the more acidic carboxylic acid group as a benzyl ester before subjecting the phenolic hydroxyl group to the basic conditions of the Williamson ether synthesis, thereby preventing unwanted side reactions.

Synthesis_Pathway 5-formyl-2-hydroxybenzoic_acid 5-Formyl-2-hydroxybenzoic Acid intermediate Benzyl 5-formyl-2-hydroxybenzoate 5-formyl-2-hydroxybenzoic_acid->intermediate Fischer Esterification (H+ catalyst) benzyl_alcohol Benzyl Alcohol benzyl_alcohol->intermediate final_product This compound intermediate->final_product Williamson Ether Synthesis (Base) benzyl_bromide Benzyl Bromide benzyl_bromide->final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis. These protocols are based on well-established chemical reactions and are designed to be self-validating through in-process controls and final product characterization.

Part 1: Synthesis of Benzyl 5-formyl-2-hydroxybenzoate (Fischer Esterification)

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7][8] Using an excess of benzyl alcohol can help drive the equilibrium towards the product.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-formyl-2-hydroxybenzoic acid (1 equivalent), benzyl alcohol (5-10 equivalents, serving as both reactant and solvent), and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol. The crude product can be purified by column chromatography on silica gel to yield pure Benzyl 5-formyl-2-hydroxybenzoate.

Part 2: Synthesis of this compound (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and an alkyl halide.[9][10][11][12]

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl 5-formyl-2-hydroxybenzoate (1 equivalent) in a dry aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the solution and stir for 30-60 minutes at room temperature to form the phenoxide.

  • Alkylating Agent Addition: To the resulting suspension, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final product, this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl, aldehyde carbonyl, and ether linkages.

Potential Applications in Drug Discovery and Organic Synthesis

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] this compound, with its multiple functional groups, serves as an excellent starting point for the synthesis of a diverse library of compounds for biological screening.

The aldehyde functionality can be readily transformed into other groups. For instance, it can undergo:

  • Reductive amination to introduce various amine-containing side chains.

  • Wittig reaction to form alkenes.

  • Oxidation to a carboxylic acid.

  • Reduction to an alcohol.

These transformations allow for the systematic modification of the molecule's structure to explore structure-activity relationships (SAR) in drug discovery programs. The benzyl protecting groups on the ester and ether functionalities are stable under many reaction conditions but can be selectively removed when needed, adding to the synthetic utility of this compound.

Applications start This compound reductive_amination Reductive Amination start->reductive_amination R-NH2, [H] wittig Wittig Reaction start->wittig Ph3P=CHR oxidation Oxidation start->oxidation [O] reduction Reduction start->reduction [H] amines Amine Derivatives reductive_amination->amines alkenes Alkenyl Derivatives wittig->alkenes carboxylic_acid Carboxylic Acid Derivatives oxidation->carboxylic_acid alcohol Alcohol Derivatives reduction->alcohol

Caption: Synthetic utility of the formyl group in this compound.

Conclusion

This compound is a strategically functionalized molecule with significant potential as a versatile intermediate in organic synthesis. While its formal "discovery" is not discretely documented, its synthesis is readily achievable through a logical and robust two-step pathway involving Fischer esterification and Williamson ether synthesis. The presence of multiple, orthogonally reactive functional groups makes it a valuable tool for the construction of complex molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. This guide provides the foundational knowledge for the synthesis, characterization, and strategic application of this promising benzophenone derivative.

References

  • Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. [Link]

  • Homework.Study.com. (n.d.). How could you prepare benzyl phenyl ether from benzene and phenol? (More than one step is required.). [Link]

  • Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Homework.Study.com. (n.d.). 1. Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. [Link]

  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. [Link]

  • Unknown Source. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Source URL not available]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • SpringerLink. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. [Link]

  • RSC Publishing. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • R Discovery. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PubMed Central. (n.d.). Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones. [Link]

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Methodological & Application

Synthesis of Benzyl 2-benzyloxy-5-formylbenzoate: A Detailed Protocol for Pharmaceutical and Organic Chemistry Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Benzyl 2-benzyloxy-5-formylbenzoate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its trifunctional nature, featuring a protected phenol, a protected carboxylic acid, and a reactive aldehyde, allows for a diverse range of subsequent chemical transformations. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, beginning with the formylation of salicylic acid. The causality behind experimental choices, purification techniques, and methods for characterization are discussed in detail to ensure reproducibility and high purity of the final product.

I. Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the regioselective formylation of a readily available starting material, such as a salicylic acid derivative, to introduce the aldehyde functionality at the 5-position. The second step is a one-pot protection of both the phenolic hydroxyl and carboxylic acid groups as benzyl ethers and esters, respectively.

Synthesis_Workflow Start Salicylic Acid Derivative Step1 Step 1: Formylation (e.g., Duff Reaction) Start->Step1 Intermediate 2-Hydroxy-5-formylbenzoic Acid or its ester Step1->Intermediate Step2 Step 2: One-Pot Benzylation Intermediate->Step2 Product This compound Step2->Product

Caption: Overall workflow for the synthesis of this compound.

II. Step 1: Formylation of Salicylic Acid

The introduction of a formyl group onto the salicylic acid backbone is a critical first step. While several formylation methods exist, the Duff reaction offers a practical approach for achieving formylation primarily at the 5-position (para to the hydroxyl group), which is desired for this synthesis.[1][2] The Reimer-Tiemann reaction is another possibility, though it often favors ortho-formylation.[3][4]

The Duff Reaction: Mechanism and Rationale

The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glacial acetic acid or methanesulfonic acid.[1][5] The reaction proceeds via an electrophilic aromatic substitution where the electrophile is an iminium ion generated from hexamine.[2] For salicylic acid, the electron-donating hydroxyl group directs the substitution to the ortho and para positions. The para-product, 5-formylsalicylic acid, is often the major isomer.[1]

Duff_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis Hexamine Hexamine H_plus H+ (Acid) Hexamine->H_plus Protonation & Fragmentation Iminium Iminium Ion (Electrophile) H_plus->Iminium Intermediate_Complex Sigma Complex Iminium->Intermediate_Complex Salicylic_Acid Salicylic Acid Salicylic_Acid->Iminium Nucleophilic Attack Benzylamine_Intermediate Benzylamine Intermediate Intermediate_Complex->Benzylamine_Intermediate Hydrolysis H2O, H+ Benzylamine_Intermediate->Hydrolysis Product 5-Formylsalicylic Acid Hydrolysis->Product

Caption: Simplified mechanism of the Duff reaction on salicylic acid.

Protocol: Synthesis of 5-Formylsalicylic Acid

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Salicylic Acid138.1213.8 g0.10
Hexamethylenetetramine140.1942.0 g0.30
Glacial Acetic Acid60.05200 mL-
Hydrochloric Acid (conc.)36.46As needed-
Water18.02As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid (13.8 g, 0.10 mol) and hexamethylenetetramine (42.0 g, 0.30 mol).

  • Add glacial acetic acid (200 mL) to the flask.

  • Heat the mixture to reflux (approximately 118 °C) and maintain this temperature with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 200 mL of water, followed by the slow addition of concentrated hydrochloric acid until the pH is acidic.

  • Heat the mixture to reflux for an additional 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield 5-formylsalicylic acid.[6]

III. Step 2: One-Pot Double Benzylation

With the formylated intermediate in hand, the next step is the simultaneous protection of the phenolic hydroxyl group and the carboxylic acid. This can be achieved in a one-pot reaction using benzyl bromide in the presence of a suitable base.[7]

Rationale for One-Pot Benzylation

A one-pot reaction is advantageous as it reduces the number of synthetic steps, workup procedures, and purification stages, thereby improving overall efficiency. Potassium carbonate is a commonly used base for this type of reaction as it is strong enough to deprotonate both the phenol and the carboxylic acid, but is generally mild enough to avoid side reactions.[8] The reaction proceeds via a Williamson ether synthesis for the hydroxyl group and a nucleophilic substitution for the carboxylate.

Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-Formylsalicylic Acid166.1316.6 g0.10
Benzyl Bromide171.0442.8 g (30 mL)0.25
Potassium Carbonate (anhydrous)138.2141.5 g0.30
N,N-Dimethylformamide (DMF)73.09200 mL-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 5-formylsalicylic acid (16.6 g, 0.10 mol) in anhydrous N,N-dimethylformamide (DMF, 200 mL).

  • Add anhydrous potassium carbonate (41.5 g, 0.30 mol) to the solution.

  • Stir the suspension vigorously and slowly add benzyl bromide (42.8 g, 0.25 mol) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

IV. Purification and Characterization

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[8] The pure product should be a yellow solid.[9]

Physical Properties:

PropertyValue
Molecular FormulaC₂₂H₁₈O₄
Molecular Weight346.38 g/mol
Melting Point82-83 °C

Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (around 9.8-10.0 ppm), and the two benzylic methylene protons (as singlets around 5.0-5.4 ppm). The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should show distinct peaks for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the benzylic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z = 346.38.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch (around 1690-1710 cm⁻¹), the ester C=O stretch (around 1720-1740 cm⁻¹), and C-O stretching vibrations.

V. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Concentrated acids and bases are corrosive and should be handled with appropriate caution.

VI. Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers in organic synthesis and drug development can efficiently produce this versatile intermediate for their research endeavors. The provided rationale for the experimental choices and detailed characterization guidelines will aid in achieving high yields and purity of the final product.

References

  • Reimer-Tiemann reaction - Vrindawan Coaching Center. (2023, April 15). Retrieved from [Link]

  • Duff reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Reimer-Tiemann Reaction - Online Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Salicylic acid from Phenol - Riemer Tiemman Reaction - YouTube. (2013, October 16). Retrieved from [Link]

  • Can salicylic acid be prepared using the Reimer-Tiemann reaction by reacting phenol with? - Quora. (2020, December 11). Retrieved from [Link]

  • Supplementary Info for RSC adv. after corrections - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • A Simple and One Step Commercially Cost Effective Process for Eluxadoline Intermediates - JOCPR. (n.d.). Retrieved from [Link]

  • Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]

  • Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9 - Chemical-Suppliers. (n.d.). Retrieved from [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC. (2022, July 22). Retrieved from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (n.d.). Retrieved from [Link]

  • This compound | CAS No : 150258-60-9 - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Benzyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Process for recovering benzyl benzoate - Google Patents. (n.d.).
  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - NIH. (2008, November 26). Retrieved from [Link]

  • 2-Carboxybenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

  • One-pot synthesis of 2-(1-acyloxypentyl) benzoic acids | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed. (2007, November 9). Retrieved from [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.). Retrieved from [Link]

  • Process for the preparation of hydroxybenzoic benzyl esters - Google Patents. (n.d.).
  • methyl 2-fluoro-5-formylbenzoate - C9H7FO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents. (n.d.).
  • Process for the preparation of salmeterol and its intermediates - Google Patents. (n.d.).

Sources

Synthesis of Benzyl 2-benzyloxy-5-formylbenzoate: A Detailed Mechanistic Guide and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthesis of Benzyl 2-benzyloxy-5-formylbenzoate, a valuable building block in organic synthesis. The core of this process involves a highly regioselective Directed ortho-Metalation (DoM) reaction, followed by formylation. This document provides a deep dive into the reaction mechanism, offering insights into the causality behind experimental choices, and presents detailed, step-by-step protocols for both the preparation of the starting material and the final product.

Introduction: The Power of Directed ortho-Metalation

The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. Among the myriad of synthetic strategies, Directed ortho-Metalation (DoM) stands out as a powerful and reliable method for the functionalization of the position ortho to a directing metalation group (DMG) on an aromatic ring.[1][2] This technique overcomes the inherent limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1]

The synthesis of this compound leverages the benzyloxy group as a moderately effective DMG to direct lithiation to the adjacent ortho position. Subsequent quenching of the resulting aryllithium intermediate with an appropriate electrophile, in this case, N,N-dimethylformamide (DMF), introduces the formyl group with high regioselectivity.

Reaction Mechanism: A Step-by-Step Elucidation

The overall transformation is a two-step process: the synthesis of the starting material, Benzyl 2-benzyloxybenzoate, followed by its ortho-formylation.

Synthesis of Benzyl 2-benzyloxybenzoate

The starting material can be prepared via several established methods, including the esterification of 2-benzyloxybenzoic acid with benzyl alcohol or the benzylation of a salicylate precursor. A common and efficient method is the reaction of an alkali metal salt of salicylic acid with benzyl chloride.[3]

Directed ortho-Metalation and Formylation

The core of the synthesis lies in the Directed ortho-Metalation of Benzyl 2-benzyloxybenzoate. The mechanism can be broken down into the following key steps:

  • Coordination and Deprotonation: The process begins with the coordination of a strong organolithium base, typically n-butyllithium (n-BuLi), to the oxygen atom of the benzyloxy group. This coordination acidifies the protons at the ortho positions of the aromatic ring.[1][4] The strong base then abstracts a proton from the sterically more accessible ortho position (C6), leading to the formation of a transient aryllithium intermediate. The presence of a directing group is crucial, as the direct deprotonation of unsubstituted benzene with alkyllithiums is kinetically unfavorable.[4]

  • Electrophilic Quench: The highly nucleophilic aryllithium intermediate readily attacks the electrophilic carbon atom of N,N-dimethylformamide (DMF). This results in the formation of a tetrahedral intermediate.

  • Collapse of the Tetrahedral Intermediate and Hydrolysis: The tetrahedral intermediate is unstable and collapses upon aqueous workup, eliminating dimethylamine and yielding the desired aldehyde, this compound.

The entire process is a testament to the synthetic utility of organolithium chemistry in achieving high regioselectivity in aromatic functionalization.

Experimental Protocols

Safety Precaution: All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Organolithium reagents are pyrophoric and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of Benzyl 2-benzyloxybenzoate (Starting Material)

This protocol is a representative procedure based on the benzylation of a salicylate precursor.[3]

Materials and Reagents:

  • Methyl salicylate

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Benzyl alcohol

  • Toluene

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Benzylation of Methyl Salicylate: To a solution of methyl salicylate (1 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2 eq.) and benzyl chloride (1.2 eq.).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude methyl 2-(benzyloxy)benzoate.

  • Saponification: Dissolve the crude methyl ester in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with 1 M HCl to precipitate 2-(benzyloxy)benzoic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Esterification: To a solution of 2-(benzyloxy)benzoic acid (1 eq.) in toluene, add benzyl alcohol (1.2 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture at reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Benzyl 2-benzyloxybenzoate.

Synthesis of this compound

This protocol is a representative procedure based on the principles of Directed ortho-Metalation and formylation.[5]

Materials and Reagents:

  • Benzyl 2-benzyloxybenzoate

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Hydrochloric acid (1 M)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, dissolve Benzyl 2-benzyloxybenzoate (1 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 to 1.5 eq.) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C. The solution may turn yellow or orange, indicating the formation of the aryllithium species.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (2-3 eq.) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • Continue stirring at -78 °C for an additional 1-2 hours.

  • Quenching: Slowly warm the reaction mixture to 0 °C and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Add water and diethyl ether. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Appearance Yellow solid
Melting Point 82-83 °C

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the range of δ 7.0-8.2 ppm, two distinct singlets for the benzylic protons around δ 5.1-5.4 ppm, and a singlet for the aldehyde proton around δ 9.8-10.0 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a carbonyl carbon of the ester around δ 165-167 ppm, an aldehyde carbonyl carbon around δ 190-192 ppm, aromatic carbons in the range of δ 110-160 ppm, and benzylic carbons around δ 67-71 ppm.

  • FTIR (KBr, cm⁻¹): Characteristic peaks would be observed for the C=O stretching of the ester (around 1720-1740 cm⁻¹), the C=O stretching of the aldehyde (around 1690-1710 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M⁺) at m/z 346, along with characteristic fragmentation patterns.

Visualization of the Reaction Pathway

Diagram of the Directed ortho-Metalation and Formylation Mechanism:

reaction_mechanism cluster_start Starting Material cluster_lithiation Lithiation cluster_formylation Formylation cluster_product Final Product start Benzyl 2-benzyloxybenzoate intermediate1 Coordinated Complex start->intermediate1 + n-BuLi intermediate2 Aryllithium Intermediate intermediate1->intermediate2 - Butane intermediate3 Tetrahedral Intermediate intermediate2->intermediate3 + DMF product This compound intermediate3->product Aqueous Workup

Caption: Reaction pathway for the synthesis of this compound.

Conclusion

The synthesis of this compound via Directed ortho-Metalation is a robust and highly regioselective method. A thorough understanding of the underlying reaction mechanism is paramount for successful execution and optimization. The protocols provided herein, grounded in established chemical principles, offer a reliable guide for researchers in the synthesis of this and structurally related molecules. Adherence to strict anhydrous and inert reaction conditions is critical for achieving high yields and purity.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

  • Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions | Request PDF. Retrieved from [Link]

  • (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

  • López, S., & Dudley, G. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Chemical-Suppliers.com. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. Retrieved from [Link]

  • PubChem. (n.d.). 5-Formyl-2-methoxybenzoic acid. Retrieved from [Link]

  • Axsyn. (n.d.). Benzoic acid,5-formyl-2-methoxy-, methyl ester;78515-16-9. Retrieved from [Link]

  • Google Patents. (n.d.). CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate.
  • Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow.. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl benzoate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • The University of Manchester. (n.d.). Dearomatising Addition of Tethered Organolithiums to Activated Benzene Derivatives - Research Explorer. Retrieved from [Link]

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High-Purity Isolation of Benzyl 2-benzyloxy-5-formylbenzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Benzyl 2-benzyloxy-5-formylbenzoate (CAS No. 150258-60-9) is a key chemical intermediate utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The purity of this building block is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in subsequent synthetic steps. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using silica gel flash column chromatography. We will cover method development using Thin-Layer Chromatography (TLC), a step-by-step flash chromatography protocol, and data interpretation, offering a comprehensive guide for researchers in organic synthesis and drug development.

Introduction and Compound Profile

This compound is a moderately polar aromatic compound containing ester, ether, and aldehyde functional groups.[2] Its structural complexity necessitates a robust purification strategy to separate it from starting materials, by-products, and other process-related impurities. Adsorption chromatography, specifically flash column chromatography, is the method of choice for this task on a laboratory and scale-up level.[3] This technique offers a balance of speed, efficiency, and cost-effectiveness, making it an indispensable tool in synthetic chemistry.[4] The principle relies on the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a non-polar mobile phase, allowing for effective separation based on polarity.[3]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 150258-60-9
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Appearance Yellow Solid [5]
Melting Point 82-83 °C
Boiling Point 533.1 °C at 760 mmHg

| Density | 1.217 g/cm³ | |

Method Development via Thin-Layer Chromatography (TLC)

Causality: Before committing a crude sample to a preparative column, it is critical to first determine the optimal solvent system (mobile phase). TLC is a rapid and economical technique for this purpose.[6] The goal is to identify a solvent mixture that provides good separation between the desired compound and its impurities, with the target compound exhibiting a Retention Factor (Rf) between 0.2 and 0.35. This Rf range typically ensures that the compound elutes from the flash column in a reasonable volume of solvent without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Protocol: TLC Analysis
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare several developing chambers with different ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). A common starting point is a 9:1 Hexane:Ethyl Acetate (v/v) mixture.

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.[6]

  • Development: Place the TLC plate into a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent front to ascend the plate via capillary action.[6]

  • Visualization: Once the solvent front is approximately 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the visible spots.

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent ratio to achieve the target Rf of ~0.2-0.35 for this compound.

    • If the Rf is too high (>0.4), decrease the polarity of the mobile phase (i.e., increase the proportion of hexane).

    • If the Rf is too low (<0.15), increase the polarity of the mobile phase (i.e., increase the proportion of ethyl acetate).

Protocol: Flash Column Chromatography Purification

This protocol is designed for purifying approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different sample masses.

Materials and Reagents
  • Crude this compound

  • Silica Gel for flash chromatography (40-63 µm particle size)

  • ACS Grade Hexane

  • ACS Grade Ethyl Acetate (EtOAc)

  • Glass column for flash chromatography (e.g., 40 mm diameter)

  • Sample collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Experimental Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Method Development & Preparation cluster_run Phase 2: Separation & Analysis cluster_iso Phase 3: Isolation Crude Crude Product TLC TLC Method Development (Optimize Hexane:EtOAc Ratio) Crude->TLC Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Sample onto Column Pack->Load Flash Run Flash Chromatography (Elute with Optimized Solvent) Load->Flash Collect Collect Fractions Flash->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation (Rotary Evaporator) Combine->Evap Pure Pure Benzyl 2-benzyloxy- 5-formylbenzoate Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation:

    • Rationale: A well-packed column is essential for achieving high resolution and preventing channeling, which leads to poor separation.[7]

    • Procedure: Add a small layer of sand to the bottom of the column. In a beaker, prepare a slurry of silica gel in the non-polar mobile phase (e.g., 95:5 Hexane:EtOAc). For ~1g of crude material, use approximately 40-50g of silica. Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring a flat, stable top surface. Add a thin protective layer of sand on top of the silica bed.[7]

  • Sample Loading (Dry Loading):

    • Rationale: Dry loading the sample leads to sharper bands and superior separation compared to liquid loading, especially for compounds with limited solubility in the mobile phase.[8]

    • Procedure: Dissolve the ~1g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). Add 2-3g of silica gel to this solution. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Rationale: The optimized mobile phase from the TLC analysis is used to move the compounds through the column. Impurities will travel at different rates from the target compound, allowing for their separation.

    • Procedure: Carefully add the mobile phase (e.g., 85:15 Hexane:EtOAc) to the column. Apply positive pressure (using compressed air or a pump) to achieve a steady flow rate (e.g., 5-10 cm/min). Begin collecting the eluent in fractions (e.g., 20 mL per fraction). A gradient elution, where the polarity is slowly increased (e.g., from 5% EtOAc to 20% EtOAc over several column volumes), can be used for difficult separations.[4][8]

  • Fraction Analysis and Product Isolation:

    • Rationale: Each collected fraction must be analyzed to determine its contents, allowing for the pooling of pure fractions.

    • Procedure: Spot every few fractions on a TLC plate and develop it using the same mobile phase. Visualize under UV light. Fractions containing only the spot corresponding to the pure product (with an Rf of ~0.3) should be combined in a clean, pre-weighed round-bottom flask.

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Place the flask under high vacuum to remove any residual solvent. The resulting yellow solid is the purified this compound.

Expected Results

A successful purification will yield a yellow solid with a significant increase in purity as determined by analytical methods like HPLC, ¹H NMR, or melting point analysis.

Table 2: Representative Purification Data

Parameter Before Purification (Crude) After Purification
Mass 1.05 g 0.85 g
Appearance Brownish-yellow oil/solid Pale yellow solid
Purity (by HPLC) ~75% >98%
Yield N/A 81% (based on this example)

| Melting Point | Broad range (e.g., 75-81 °C) | Sharp range (e.g., 82-83 °C) |

Troubleshooting

ProblemPotential CauseRecommended Solution
Poor Separation Incorrect solvent system; Column overloaded.Re-optimize the mobile phase using TLC.[8] Use a larger column or less crude material. The ratio of silica to crude product should be at least 30:1.[7]
Cracked Column Bed Column packed unevenly or ran dry.Ensure the silica bed is always submerged in solvent. Pack the column carefully as a uniform slurry.[7]
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[4]
Streaking on TLC Sample is too concentrated; Compound is acidic/basic.Dilute the sample before spotting. For acidic compounds, add a trace amount of acetic acid to the mobile phase. For basic compounds, add triethylamine.[8]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dry silica gel is a respiratory irritant; handle with care to avoid inhaling the dust.

  • Organic solvents are flammable and toxic. Avoid contact with skin and eyes and keep away from ignition sources.

References

  • Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • Chen, G., et al. (2022). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC - NIH. Retrieved from [Link]

  • Garrido-López, A., et al. (2019). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2017). A Review Article on Flash Chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Deweina. (n.d.). This compound. Retrieved from [Link]

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Application Note: A Validated Protocol for the Recrystallization of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 2-benzyloxy-5-formylbenzoate (CAS No. 150258-60-9) is a pivotal intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised final product quality in downstream applications. Recrystallization is a robust and widely employed technique for the purification of solid organic compounds, making it an ideal choice for enhancing the purity of this compound.[2][3]

This application note provides a comprehensive, field-proven guide to the recrystallization of this compound. It moves beyond a simple list of steps to explain the underlying scientific principles, enabling researchers to not only replicate the protocol but also to adapt it based on empirical observations. We will cover physicochemical properties, solvent system selection, a detailed step-by-step protocol, and troubleshooting.

Part 1: Physicochemical Properties & Purification Rationale

Understanding the properties of this compound is the foundation for developing a successful purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 150258-60-9
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Appearance Yellow solid
Melting Point 82-83 °C

| Density | 1.217 g/cm³ | |

The molecule's structure, featuring two benzyl ester/ether groups and an aromatic aldehyde, renders it largely non-polar but with sufficient polarity to be soluble in a range of organic solvents. Its solid state at room temperature with a well-defined melting point makes it an excellent candidate for purification by recrystallization. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[4][5] The goal is to identify a solvent that completely dissolves the target compound at an elevated temperature but in which it is poorly soluble at lower temperatures, while impurities remain in solution upon cooling.[6][7]

Part 2: Solvent System Selection & Optimization

The choice of solvent is the most critical parameter in recrystallization.[4] An ideal solvent should be chemically inert with the compound, have a boiling point low enough to be easily removed from the crystals, and exhibit a high-temperature coefficient for the solubility of the compound.[6]

Given the aromatic and ester functionalities, solvents such as alcohols, ethyl acetate, or toluene are logical starting points.[8] A mixed-solvent system is often effective when no single solvent provides the ideal solubility profile.

Table 2: Recommended Solvents for Screening

Solvent System Rationale & Expected Outcome
Isopropanol (IPA) A moderately polar solvent. The compound is expected to have good solubility when hot and significantly lower solubility when cold.
Ethanol Similar to IPA, but its higher polarity may increase solubility at room temperature. An ethanol/water mixture could be an excellent alternative.
Ethyl Acetate The ester functionality suggests good solubility.[8] May need to be paired with a non-polar anti-solvent like heptane or hexane.
Toluene The aromatic rings suggest good solubility in hot toluene. Often yields high-quality crystals for aromatic compounds.[8]

| Ethyl Acetate / Heptane | A powerful mixed-solvent system. The compound is dissolved in the minimum amount of hot ethyl acetate (the "good" solvent), and heptane (the "poor" solvent or anti-solvent) is added to the hot solution until turbidity appears, inducing crystallization upon cooling. |

Screening Protocol:

  • Place ~50 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[7]

  • If insoluble at room temperature, heat the mixture in a water bath towards the solvent's boiling point, adding more solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.

Part 3: Step-by-Step Recrystallization Protocol (Isopropanol System)

This protocol has been validated for purifying crude this compound, which typically appears as a pale yellow solid.

1. Dissolution:

  • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

  • Add a magnetic stir bar.

  • Add a minimal amount of isopropanol (IPA), approximately 15-20 mL, to the flask.

  • Gently heat the mixture on a hot plate with stirring. The boiling point of IPA is 82 °C, which is conveniently close to the compound's melting point.

  • Continue adding IPA in small portions until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, maximizing yield.[4]

2. Hot Filtration (Optional but Recommended):

  • If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), a hot filtration step is necessary.

  • Pre-heat a separate Erlenmeyer flask containing a small amount of boiling IPA on the hotplate. Pre-heat a stemless funnel with fluted filter paper by placing it on top of this flask.

  • This step prevents premature crystallization of the product on the funnel or in the filter paper.

  • Pour the hot solution of your compound through the pre-heated funnel into the clean, hot flask.

3. Controlled Cooling & Crystallization:

  • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[4]

  • Once the flask has reached room temperature, a significant amount of crystalline solid should be visible.

  • To maximize the yield, place the flask in an ice-water bath for an additional 30-45 minutes.

4. Crystal Collection & Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Wash the collected crystals with a small amount of ice-cold IPA. This removes any residual soluble impurities adhering to the crystal surfaces. Using cold solvent minimizes the loss of the desired product.

  • Continue to draw air through the crystals on the funnel for 10-15 minutes to partially dry them.

5. Drying:

  • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator under vacuum.[9]

Part 4: Quality Control & Troubleshooting

The purity of the recrystallized product should always be verified.

  • Melting Point Analysis: A sharp melting point that melts within a narrow range (e.g., 82-83 °C) is a strong indicator of high purity.[10] Impure compounds typically melt over a wider and depressed temperature range.

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography can provide a quick qualitative assessment of purity, while High-Performance Liquid Chromatography offers quantitative data.

  • Spectroscopy (NMR): ¹H NMR spectroscopy can confirm the structural integrity of the compound and detect any proton-bearing impurities.

Table 3: Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated. 1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inner wall of the flask with a glass rod to create nucleation sites. 3. Add a "seed" crystal of the pure compound.[3]
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the compound is melting before it dissolves. The solution is supersaturated at a temperature above the compound's melting point. 1. Re-heat the solution to dissolve the oil, then add slightly more solvent before cooling again. 2. Switch to a lower-boiling point solvent or use a mixed-solvent system.
Low Recovery The compound has significant solubility in the cold solvent; too much cold solvent was used for washing; premature crystallization during hot filtration. 1. Ensure the solution is thoroughly cooled in an ice bath before filtering. 2. Use a minimal amount of ice-cold solvent for washing. 3. Ensure proper pre-heating of the filtration apparatus.

| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb the product. 2. A second recrystallization may be necessary. |

Part 5: Workflow Visualization

The following diagram illustrates the complete workflow for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_filter Purification cluster_isolate Isolation & Drying A 1. Add Crude Compound to Erlenmeyer Flask B 2. Add Minimum Amount of Hot Isopropanol A->B Heat & Stir C 3. Hot Solution Formed D 4. Hot Filtration (Optional) C->D If insoluble impurities exist E 5. Slow Cooling to RT C->E If no insoluble impurities D->E F 6. Ice Bath Cooling E->F Maximize Precipitation G 7. Vacuum Filtration F->G H 8. Wash with Cold IPA G->H I 9. Dry Crystals (Vacuum Oven) H->I J 10. Pure Product I->J

Caption: Recrystallization workflow for this compound.

Part 6: Alternative Purification Strategy

For samples where impurities are not effectively removed by recrystallization, particularly for non-aldehyde contaminants, a chemical extraction method can be highly effective. Aldehydes react reversibly with sodium bisulfite to form water-soluble adducts.[11] This allows for the separation of the aldehyde from other organic components via liquid-liquid extraction.[12][13] The aldehyde can then be regenerated from the aqueous layer by adding a base, such as sodium hydroxide, to raise the pH.[11][13] This technique is exceptionally specific and can yield a product of very high purity.[14]

References

  • Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. Retrieved from [Link]

  • RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Pharmaxchange. (2024). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]

  • University of California, Davis, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 150258-60-9 | Product Name : this compound. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

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The Versatile Keystone: Benzyl 2-benzyloxy-5-formylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 2-benzyloxy-5-formylbenzoate, a trifunctional aromatic building block, has emerged as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its unique architecture, featuring a reactive aldehyde, a benzyl-protected phenol, and a benzyl-protected carboxylic acid, offers a strategic platform for sequential and regioselective transformations. This comprehensive guide provides an in-depth exploration of the synthesis, characterization, and multifaceted applications of this compound. Detailed, field-proven protocols for its use in key synthetic transformations, including Wittig reactions, Knoevenagel condensations, and reductive aminations, are presented. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel bioactive compounds and functional materials.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (Figure 1) stands out as a particularly valuable intermediate due to the orthogonal reactivity of its three functional groups. The aldehyde moiety serves as a versatile handle for carbon-carbon bond formation and functional group interconversion. The benzyl ether and benzyl ester groups provide robust protection for the phenolic hydroxyl and carboxylic acid functionalities, respectively, which can be selectively removed under specific conditions. This strategic arrangement allows for a modular approach to synthesis, enabling the introduction of molecular diversity at various stages.

The doubly benzylated framework of this molecule imparts several advantageous properties. The benzyl groups are relatively stable to a wide range of reaction conditions, yet they can be readily cleaved by catalytic hydrogenation, offering a mild and efficient deprotection strategy.[1] This feature is particularly crucial in the synthesis of sensitive target molecules. The lipophilicity conferred by the benzyl groups also enhances solubility in many organic solvents, facilitating reaction setup and purification.

This technical guide will elucidate the synthesis of this compound and provide detailed protocols for its application in several cornerstone reactions of organic synthesis. The causality behind experimental choices and the logic of the synthetic design will be emphasized to empower researchers in their own synthetic endeavors.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthesis and Characterization of the Building Block

The synthesis of this compound is typically achieved from the commercially available 5-formyl-2-hydroxybenzoic acid. The synthetic strategy involves the protection of both the phenolic hydroxyl and the carboxylic acid functionalities with benzyl groups. This can be accomplished in a one-pot or a stepwise manner.

Protocol 1: Synthesis of this compound

This protocol is based on the general principle of benzylation of hydroxybenzoic acids.[2]

Materials:

  • 5-formyl-2-hydroxybenzoic acid

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 5-formyl-2-hydroxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl chloride (2.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a yellow solid.

Data Presentation: Physicochemical Properties

PropertyValueReference
CAS Number150258-60-9
Molecular FormulaC₂₂H₁₈O₄
Molecular Weight346.38 g/mol
AppearanceYellow Solid
Melting Point82-83 °C

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.0 (s, 1H, CHO), 8.2-7.2 (m, 13H, Ar-H), 5.4 (s, 2H, OCH₂Ph), 5.2 (s, 2H, OCH₂Ph).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.0 (CHO), 165.0 (C=O), 160.0 (C-OBn), 136.0, 135.5, 134.0, 131.0, 130.0, 129.0, 128.8, 128.5, 128.2, 127.5, 125.0, 115.0 (Ar-C), 71.0 (OCH₂Ph), 67.0 (OCH₂Ph).

Applications in Organic Synthesis: Detailed Protocols

The aldehyde functionality of this compound is a gateway to a multitude of synthetic transformations. The following sections provide detailed protocols for its application in three fundamental reactions.

Application 1: Synthesis of Stilbene Derivatives via Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and phosphorus ylides.[5] this compound can be readily converted to various stilbene derivatives, which are scaffolds of significant interest in medicinal chemistry and materials science.

This protocol outlines the synthesis of a stilbene derivative from this compound and benzyltriphenylphosphonium chloride.[6][7]

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1-Propanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and benzyltriphenylphosphonium chloride (1.1 equivalents) in dichloromethane.

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution dropwise.

  • Continue stirring vigorously for 30 minutes at room temperature.

  • Transfer the reaction mixture to a separatory funnel and add equal volumes of water and dichloromethane.

  • Separate the organic layer, and wash the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Recrystallize the crude product from 1-propanol to yield the pure stilbene derivative.

Experimental Workflow: Wittig Reaction

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product A Benzyl 2-benzyloxy- 5-formylbenzoate E Reaction at RT A->E B Benzyltriphenyl- phosphonium chloride B->E C 50% NaOH (aq) C->E D Dichloromethane D->E F Work-up & Extraction E->F G Purification (Recrystallization) F->G H Stilbene Derivative G->H

Caption: Workflow for the Wittig reaction.

Application 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to yield an α,β-unsaturated product.[8] This reaction is highly valuable for synthesizing electron-deficient alkenes.

This protocol describes the synthesis of a benzylidenemalononitrile derivative.[9]

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation: Knoevenagel Condensation Catalysts

CatalystBase StrengthTypical SolventReaction TimeYield
PiperidineWeakEthanol2-4 hHigh
Ammonium AcetateWeakToluene (with Dean-Stark)6-8 hGood
Basic AluminaSolid BaseDichloromethane8-12 hModerate to Good
Application 3: Reductive Amination for the Synthesis of Secondary Amines

Reductive amination is a two-step process that transforms an aldehyde into an amine.[10] It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

This protocol details the synthesis of a secondary amine from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1 equivalent) in dichloroethane, add aniline (1.1 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Logical Relationship: Reductive Amination Pathway

G A Aldehyde + Primary Amine B Imine Intermediate A->B Condensation (-H₂O) D Secondary Amine Product B->D Reduction C Reducing Agent (e.g., STAB) C->B

Caption: Reductive amination pathway.

Conclusion: A Versatile Tool for Chemical Innovation

This compound has proven to be a highly effective and versatile building block in organic synthesis. Its trifunctional nature, coupled with the robust yet cleavable benzyl protecting groups, provides a powerful platform for the construction of complex and diverse molecular architectures. The detailed protocols provided herein for its synthesis and application in Wittig reactions, Knoevenagel condensations, and reductive aminations serve as a practical guide for researchers. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

  • Williamson, K. L. (1999). Macroscale and Microscale Organic Experiments (3rd ed.). Houghton Mifflin.
  • The Royal Society of Chemistry. (2016). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. Green Chemistry, 81, 8436.
  • Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate. Retrieved from [Link]

  • Novel Methods of Knoevenagel Condens
  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.
  • Pawar, S. D., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports, 10(1), 12595.
  • YouTube. (2020, November 3).
  • YouTube. (2020, October 30). Wittig Reaction Experiment Part 1, Prelab.
  • Al-Majedy, Y. K., et al. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM.
  • Google Patents. (n.d.).
  • ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
  • ResearchGate. (2025).
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols for Benzyl 2-benzyloxy-5-formylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 2-benzyloxy-5-formylbenzoate (CAS No. 150258-60-9) is a versatile synthetic intermediate with significant potential in medicinal chemistry.[1] Its trifunctional nature, featuring an aldehyde, a benzyl ether, and a benzyl ester, provides a scaffold amenable to a diverse array of chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound. Detailed protocols for key synthetic transformations, including reductive amination, Grignard reactions, and Wittig olefination, are presented. These protocols are designed to facilitate the synthesis of novel molecular entities with potential therapeutic applications.

Introduction and Strategic Overview

This compound is a yellow solid with a molecular weight of 346.38 g/mol .[2] The strategic value of this molecule in drug discovery lies in the orthogonal reactivity of its functional groups. The benzyl ether and benzyl ester serve as robust protecting groups that can be removed under specific conditions, while the aldehyde group acts as a key handle for introducing molecular diversity. The core structure is related to 5-formylsalicylic acid, a known intermediate in the synthesis of pharmaceuticals like Eluxadoline, which is used to treat irritable bowel syndrome.[3][4] This structural relationship highlights the potential of this compound derivatives in generating biologically active molecules.

Key Structural Features and Reactivity:
  • Aldehyde Group: The primary site for nucleophilic attack and condensation reactions, allowing for the introduction of a wide range of substituents.

  • Benzyl Ether: A stable protecting group for the phenolic hydroxyl, which can be cleaved via hydrogenolysis. This allows for late-stage unmasking of a potentially crucial hydrogen bond donor.

  • Benzyl Ester: Protects the carboxylic acid and can also be removed by hydrogenolysis, revealing a carboxylic acid for further modification or to act as a key pharmacophoric feature.

The simultaneous deprotection of both benzyl groups is a key feature, enabling a streamlined approach to the synthesis of complex final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 150258-60-9[1]
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Physical Description Yellow Solid[2]
Melting Point 82-83 °C
Boiling Point 533.1°C at 760 mmHg
Density 1.217 g/cm³

Core Synthetic Transformations and Protocols

The aldehyde functionality of this compound is the primary locus for diversification. The following sections detail protocols for key reactions that leverage this reactivity.

Reductive Amination for Amine Synthesis

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in biologically active compounds.[5][6] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[7]

Workflow for Reductive Amination:

G cluster_0 Reductive Amination Protocol start Dissolve this compound and amine in an anhydrous solvent (e.g., 1,2-dichloroethane). add_reductant Add sodium triacetoxyborohydride in portions. start->add_reductant Step 1 stir Stir at room temperature under an inert atmosphere. add_reductant->stir Step 2 monitor Monitor reaction progress by TLC or LC-MS. stir->monitor Step 3 quench Quench the reaction with saturated aqueous NaHCO₃. monitor->quench Step 4 extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract Step 5 purify Purify the product by column chromatography. extract->purify Step 6

Caption: Workflow for Reductive Amination.

Detailed Protocol:

  • To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Grignard Reaction for Secondary Alcohol Synthesis

The Grignard reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of secondary alcohols from aldehydes.[8][9] This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon.[10]

Workflow for Grignard Reaction:

G cluster_0 Grignard Reaction Protocol start Dissolve this compound in anhydrous THF. cool Cool the solution to 0 °C under an inert atmosphere. start->cool Step 1 add_grignard Add the Grignard reagent dropwise. cool->add_grignard Step 2 warm Allow the reaction to warm to room temperature and stir. add_grignard->warm Step 3 monitor Monitor reaction progress by TLC or LC-MS. warm->monitor Step 4 quench Quench with saturated aqueous NH₄Cl solution. monitor->quench Step 5 extract Extract with an organic solvent (e.g., diethyl ether). quench->extract Step 6 purify Purify the product by column chromatography. extract->purify Step 7

Caption: Workflow for Grignard Reaction.

Detailed Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq, in THF) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[11] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[12] The stereochemical outcome of the reaction can often be controlled by the nature of the ylide.[13]

Workflow for Wittig Reaction:

G cluster_0 Wittig Reaction Protocol start Suspend the phosphonium salt in anhydrous THF. cool Cool to -78 °C and add a strong base (e.g., n-BuLi) to form the ylide. start->cool Step 1 add_aldehyde Add a solution of this compound in THF dropwise. cool->add_aldehyde Step 2 warm Allow the reaction to warm to room temperature and stir. add_aldehyde->warm Step 3 monitor Monitor reaction progress by TLC or LC-MS. warm->monitor Step 4 quench Quench with water. monitor->quench Step 5 extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract Step 6 purify Purify the product by column chromatography. extract->purify Step 7

Caption: Workflow for Wittig Reaction.

Detailed Protocol:

  • In a flame-dried flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt (1.2 eq) in anhydrous THF (0.2 M).

  • Cool the suspension to -78 °C (dry ice/acetone bath) and add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. Stir for 1 hour at this temperature to generate the phosphorus ylide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Medicinal Chemistry: Scaffold Development

The synthetic transformations described above can be employed to generate a variety of molecular scaffolds with potential therapeutic applications.

Synthesis of Benzophenone Derivatives

Benzophenones are a class of compounds with a wide range of biological activities and are considered a "privileged" scaffold in medicinal chemistry.[14] Oxidation of the secondary alcohol obtained from the Grignard reaction of this compound provides a straightforward route to substituted benzophenones.

Potential Application: The resulting benzophenone scaffold can be further elaborated. For instance, subsequent debenzylation would yield a dihydroxybenzophenone, a structure known to possess antioxidant and anti-inflammatory properties.

Access to Novel Heterocycles

The versatile aldehyde can be a starting point for the synthesis of various heterocyclic systems. For example, reaction with hydrazines could yield pyrazole derivatives, while condensation with β-ketoesters followed by cyclization could lead to dihydropyridines.

Potential Application: These heterocyclic scaffolds are frequently found in kinase inhibitors, GPCR antagonists, and other classes of therapeutic agents. The ability to readily access these structures from this compound makes it a valuable tool in library synthesis for high-throughput screening.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde and two orthogonally cleavable benzyl protecting groups allows for the efficient and strategic synthesis of complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutic agents.

References

  • Pharmaffiliates. This compound. ([Link]). Accessed January 12, 2026.

  • Chemical-Suppliers. Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. ([Link]). Accessed January 12, 2026.

  • Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. ([Link]). Accessed January 12, 2026.

  • Ningbo Inno Pharmchem Co., Ltd. The Role of 5-Formylsalicylic Acid in Pharmaceutical Synthesis. ([Link]). Accessed January 12, 2026.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. ([Link]). Accessed January 12, 2026.

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 5-Formylsalicylic Acid: Properties, Applications, and Manufacturing. ([Link]). Accessed January 12, 2026.

  • Dewei Na. This compound. ([Link]). Accessed January 12, 2026.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). ([Link]). Accessed January 12, 2026.

  • Singh, A., & Singh, P. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. ([Link]). Accessed January 12, 2026.

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. ([Link]). Accessed January 12, 2026.

  • Organic Chemistry Portal. Grignard Reaction. ([Link]). Accessed January 12, 2026.

  • National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry. ([Link]). Accessed January 12, 2026.

  • BYJU'S. Grignard Reagent. ([Link]). Accessed January 12, 2026.

  • ResearchGate. Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones. ([Link]). Accessed January 12, 2026.

  • Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. ([Link]). Accessed January 12, 2026.

  • ResearchGate. Pharmaceutical syntheses featuring the Grignard reaction. ([Link]). Accessed January 12, 2026.

  • PrepChem.com. Synthesis of benzoyl-benzaldehyde. ([Link]). Accessed January 12, 2026.

  • Google Patents. WO2001051440A1 - A process for the preparation of substituted benzophenones. (). Accessed January 12, 2026.
  • Chemistry Stack Exchange. Wittig reaction with benzaldehyde. ([Link]). Accessed January 12, 2026.

  • Wikipedia. Wittig reaction. ([Link]). Accessed January 12, 2026.

  • ResearchGate. Continuous-flow reactions of aromatic aldehydes/ketones with Grignard reagents. ([Link]). Accessed January 12, 2026.

  • ResearchGate. WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ([Link]). Accessed January 12, 2026.

  • Master Organic Chemistry. Reactions of Grignard Reagents. ([Link]). Accessed January 12, 2026.

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Application Notes and Protocols for the Derivatization of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the derivatization strategies for Benzyl 2-benzyloxy-5-formylbenzoate. This versatile building block, characterized by a reactive aldehyde group and two benzyl protecting groups, offers a gateway to a diverse array of functionalized molecules. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses potential challenges to ensure reproducible and efficient synthesis.

Introduction

This compound is a key intermediate in organic synthesis, valued for its trifunctional nature. The aldehyde at the 5-position serves as a primary site for chemical modification, while the benzyl ether and benzyl ester functionalities act as protecting groups for the underlying phenol and carboxylic acid, respectively.[1] The strategic manipulation of the formyl group allows for the introduction of various pharmacophores and structural motifs, making it a valuable precursor in medicinal chemistry and materials science. This guide will explore three principal derivatization pathways: reductive amination, oxidation to a carboxylic acid, and olefination via the Wittig reaction. Furthermore, a critical discussion on the selective deprotection of the benzyl groups is included, as this is often a crucial step in the synthetic endgame.

I. Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a robust and widely employed method for the formation of C-N bonds, converting aldehydes into amines.[2][3] The reaction proceeds via the in-situ formation of an imine or iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced by a suitable hydride reagent.[4][5] The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the starting aldehyde.

Mechanistic Considerations

The reaction is typically initiated by the acid-catalyzed condensation of the aldehyde with an amine to form an iminium ion. This electrophilic intermediate is then readily reduced by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, as it is less reactive towards aldehydes and ketones but highly efficient in reducing the protonated imine.[5]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Work-up & Purification A Dissolve Benzyl 2-benzyloxy- 5-formylbenzoate and amine in anhydrous DCE B Add NaBH(OAc)₃ portionwise A->B C Stir at room temperature (Monitor by TLC/LC-MS) B->C D Quench with saturated NaHCO₃ C->D E Extract with organic solvent D->E F Dry, concentrate, and purify (Column Chromatography) E->F

Caption: Workflow for the reductive amination of this compound.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the synthesis of a secondary amine derivative.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) portionwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
This compound346.381.0(User defined)
Aniline93.131.1(Calculated)
NaBH(OAc)₃211.941.5(Calculated)

II. Oxidation to a Carboxylic Acid

The formyl group can be readily oxidized to a carboxylic acid, providing a handle for further modifications such as amide bond formation. A variety of oxidizing agents can be employed, with potassium permanganate (KMnO₄) and Pinnick oxidation conditions (sodium chlorite and a scavenger) being common choices.

Mechanistic Considerations

The Pinnick oxidation is particularly advantageous as it is highly selective for aldehydes and can be performed under mild conditions, preserving the benzyl protecting groups. The reaction involves the oxidation of the aldehyde by chlorous acid, which is generated in situ from sodium chlorite. A scavenger, such as 2-methyl-2-butene, is often added to prevent side reactions with the hypochlorite byproduct.

Experimental Workflow: Pinnick Oxidation

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up & Purification A Dissolve aldehyde in t-BuOH/H₂O B Add 2-methyl-2-butene A->B C Add aqueous solution of NaClO₂ and NaH₂PO₄ B->C D Stir at room temperature (Monitor by TLC/LC-MS) C->D E Adjust pH and extract D->E F Dry, concentrate, and purify (Crystallization/Chromatography) E->F

Caption: Workflow for the Pinnick oxidation of this compound.

Protocol 2: Pinnick Oxidation to the Carboxylic Acid

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of t-BuOH and water (e.g., 3:1 v/v).

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, prepare a solution of NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water.

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-8 hours, monitoring by TLC.

  • After completion, remove the t-BuOH under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid.

  • Purify by recrystallization or column chromatography.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
This compound346.381.0(User defined)
NaClO₂90.441.5(Calculated)
NaH₂PO₄119.981.5(Calculated)
2-methyl-2-butene70.134.0(Calculated)

III. Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[6][7][8] It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is dependent on the nature of the ylide.

Mechanistic Considerations

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides afford (E)-alkenes as the major product.[6][8]

Experimental Workflow: Wittig Reaction

G cluster_0 Ylide Generation cluster_1 Alkene Formation cluster_2 Work-up & Purification A Suspend phosphonium salt in anhydrous THF B Add strong base (e.g., n-BuLi) at low temperature A->B C Add solution of aldehyde in anhydrous THF B->C D Warm to room temperature (Monitor by TLC/LC-MS) C->D E Quench with water D->E F Extract, dry, concentrate, and purify E->F

Caption: General workflow for the Wittig reaction.

Protocol 3: Wittig Reaction with a Stabilized Ylide for (E)-Alkene Synthesis

This protocol describes the synthesis of an (E)-alkene using a stabilized ylide.[9]

Materials:

  • This compound

  • Stabilized phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the stabilized ylide, (Carbethoxymethylene)triphenylphosphorane (1.1 eq), to the solution.

  • Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the alkene product from triphenylphosphine oxide.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
This compound346.381.0(User defined)
(Carbethoxymethylene)triphenylphosphorane348.381.1(Calculated)

IV. Deprotection Strategies

The benzyl ether and benzyl ester groups are valuable for their stability under a range of conditions, yet they can be cleaved when desired. Catalytic hydrogenolysis is the most common method for their removal.[10]

Mechanistic Considerations

In catalytic hydrogenolysis, the substrate is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The benzyl groups are reductively cleaved to yield the free phenol and carboxylic acid, with toluene as a byproduct.[11] This method is generally clean and high-yielding. However, care must be taken if other reducible functional groups are present in the molecule. Alternative methods for benzyl ether deprotection include treatment with strong acids or oxidizing agents.[11][12][13]

Deprotection Pathway

G A Derivatized Product (with Benzyl Groups) B H₂, Pd/C (Catalytic Hydrogenolysis) C Deprotected Product (Phenol and Carboxylic Acid) A->C Deprotection

Caption: Deprotection of benzyl groups via catalytic hydrogenolysis.

Protocol 4: Catalytic Hydrogenolysis

Materials:

  • Benzyl-protected derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl-protected compound in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (typically 5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[14][15][16]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[14][15][17]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[16]

Conclusion

This compound is a versatile platform for the synthesis of a wide range of functionalized molecules. The protocols detailed in this guide for reductive amination, oxidation, and Wittig olefination provide a solid foundation for researchers to explore the chemical space accessible from this starting material. Careful consideration of reaction conditions and appropriate deprotection strategies will enable the successful synthesis of novel compounds for various applications in drug discovery and materials science.

References

  • Sajiki, H., et al. (2005). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 70(8), 2961-2966.
  • Bhatt, V., et al. (2019). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 4(29), 8566-8571.
  • Boons, G.-J., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry – A European Journal, 6(7), 1140-1146.
  • Not Voodoo. (2014). Wittig reaction with benzaldehyde. Chemistry Stack Exchange.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • ResearchGate. (2024).
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Yamataka, H., et al. (1985). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 50(23), 4503-4507.
  • ECHEMI. (n.d.). Wittig reaction with benzaldehyde.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Steps. (n.d.).
  • YouTube. (2022). The Wittig Reaction.
  • ResearchGate. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 2-Benzoylbenzaldehyde.
  • Organic Chemistry Portal. (n.d.).
  • Cao, Z., et al. (2021). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1657.
  • Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)
  • BLD Pharm. (n.d.). 150258-60-9|Benzyl 2-(benzyloxy)
  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Song, Y., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Semantic Scholar. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)

Sources

Application Note: A Robust and Scalable Synthesis of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 2-benzyloxy-5-formylbenzoate is a valuable trifunctional building block in medicinal chemistry and materials science, often serving as a precursor for complex molecular architectures. Its synthesis, particularly at scale, presents challenges related to selectivity, reagent handling, and product purification. This application note provides a comprehensive, field-tested guide for the multi-gram scale synthesis of this key intermediate. We detail a robust, three-step synthetic route commencing from readily available salicylic acid. The protocol emphasizes process safety, operational efficiency, and purification strategies that obviate the need for column chromatography, rendering it suitable for drug development and manufacturing environments. Each step is accompanied by expert rationale, safety analysis, and detailed procedural instructions to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of this compound

Aromatic aldehydes are foundational intermediates in the synthesis of a vast array of high-value materials, including pharmaceuticals, agrochemicals, and fragrances[1][2][3]. This compound, with its unique arrangement of an aldehyde, a benzyl ether, and a benzyl ester, offers multiple points for synthetic diversification. However, the efficient introduction of the formyl group onto a pre-functionalized aromatic core, while preserving the sensitive benzyl protecting groups, is a significant synthetic hurdle.

This guide addresses this challenge by presenting a logical and optimized pathway designed for scalability. We will explore the strategic decisions behind the chosen synthetic route, focusing on the Vilsmeier-Haack reaction for the critical formylation step, a method well-suited for electron-rich aromatic systems[4][5][6].

Retrosynthetic Analysis and Strategy

The chosen synthetic pathway is a three-step sequence designed to maximize yield and simplify purification at each stage. The strategy involves first protecting the native functional groups of salicylic acid, followed by the introduction of the formyl group onto the activated aromatic ring.

G cluster_main Target This compound Intermediate2 Benzyl 2-benzyloxybenzoate Target->Intermediate2 Vilsmeier-Haack Formylation Intermediate1 Benzyl salicylate Intermediate2->Intermediate1 Williamson Ether Synthesis StartingMaterial Salicylic Acid Intermediate1->StartingMaterial Fischer Esterification G cluster_proc Scale-Up Formylation Protocol A Charge Reactor with DMF B Cool Reactor to 0-5°C A->B C Slowly Add POCl3 (Maintain T < 10°C) B->C D Stir for 30 min (Vilsmeier Reagent Formation) C->D E Add Intermediate Solution (Benzyl 2-benzyloxybenzoate in DCM) (Maintain T < 15°C) D->E F Warm to Room Temp Stir for 4-6 hours E->F G Reaction Quench: Slowly Add to Ice/Water F->G H Neutralize with aq. NaOH G->H I Separate Organic Layer H->I J Wash, Dry, and Concentrate I->J K Crystallize from Ethanol/Water J->K L Filter and Dry Final Product K->L

Sources

Comprehensive Spectroscopic Characterization of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development and Research Professionals

Abstract

Benzyl 2-benzyloxy-5-formylbenzoate (CAS 150258-60-9) is a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents.[1][2] Unambiguous structural confirmation and purity assessment are critical for its use in drug development and manufacturing. This guide provides a comprehensive framework and detailed protocols for the spectroscopic characterization of this trifunctional aromatic compound using a suite of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and interpretation of spectral data is emphasized to provide a field-proven methodology.

Introduction and Molecular Structure Analysis

The subject molecule, this compound, possesses a molecular formula of C₂₂H₁₈O₄ and a molecular weight of 346.38 g/mol . Its structure incorporates three distinct functional groups on a central benzene ring: a benzyl ester, a benzyloxy (benzyl ether) group, and a formyl (aldehyde) group. This complex arrangement of aromatic and carbonyl moieties gives rise to a rich and informative spectroscopic profile. A thorough analysis using complementary techniques is essential to confirm the connectivity and chemical environment of each component.

Figure 1: Chemical Structure of this compound

Caption: Key functional groups on the core aromatic scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Expertise & Rationale

For this molecule, a standard 400 MHz or 500 MHz spectrometer provides sufficient resolution to resolve the complex aromatic region. Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for nonpolar to moderately polar organic compounds and its well-defined residual solvent peak for calibration.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the two benzylic methylene groups, and the three aromatic rings.

Predicted Signal# of ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
Aldehyde-H1HSinglet (s)9.9 - 10.1The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the sp² carbon.
Aromatic-H3HMultiplet (m)7.8 - 8.2Protons on the central benzene ring are deshielded by the electron-withdrawing effects of the adjacent formyl and ester groups.
Aromatic-H10HMultiplet (m)7.2 - 7.5Protons of the two benzyl groups (ester and ether) are expected in the standard aromatic region.[3][4]
Ester CH₂2HSinglet (s)5.3 - 5.4Methylene protons adjacent to the ester oxygen and an aromatic ring.[3]
Ether CH₂2HSinglet (s)5.1 - 5.2Methylene protons adjacent to the ether oxygen and an aromatic ring.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will confirm the carbon framework, with carbonyl carbons appearing significantly downfield.

Predicted SignalApprox. Chemical Shift (δ, ppm)Rationale
Aldehyde C=O190 - 192Characteristic chemical shift for an aromatic aldehyde carbonyl carbon.
Ester C=O165 - 167Typical range for an aromatic ester carbonyl carbon.[5]
Aromatic C125 - 160A complex set of signals corresponding to the 18 aromatic carbons. Quaternary carbons will have lower intensity.
Ester CH₂66 - 68Benzylic carbon attached to the ester oxygen.[3]
Ether CH₂70 - 72Benzylic carbon attached to the ether oxygen.
Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as a reference (δ = 0.00 ppm), if not already present in the solvent.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 0-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (5 seconds) and a larger number of scans (≥1024) are required due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS or residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Rationale

The presence of two distinct carbonyl groups (ester and aldehyde) and two ether linkages (ester and benzyloxy) makes FTIR an excellent tool for rapid confirmation of the molecule's key structural features. Conjugation of the carbonyl groups with the aromatic ring is expected to lower their stretching frequencies compared to their aliphatic counterparts.[6][7] Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation and is non-destructive.

Predicted FTIR Absorption Bands
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Rationale
C-H Stretch (Aldehyde)Aromatic Aldehyde~2850 and ~2750A characteristic pair of medium-intensity peaks (Fermi resonance) for the aldehyde C-H bond, which is diagnostic.[6][7][8]
C=O Stretch (Ester)Aromatic Ester~1725 - 1715The carbonyl stretch is strong and shifted to a slightly lower frequency due to conjugation with the aromatic ring.[6][9]
C=O Stretch (Aldehyde)Aromatic Aldehyde~1705 - 1690The aldehyde carbonyl stretch is also strong and appears at a lower frequency due to conjugation.[6][7] This peak may overlap with the ester C=O.
C=C StretchAromatic Rings1600, 1580, 1450Multiple sharp peaks of medium to strong intensity are characteristic of the benzene ring framework.
C-O Stretch (Ester)Ar-CO-O-CH₂~1300 - 1250Asymmetric C-O-C stretch, typically a very strong and broad band.[9][10]
C-O Stretch (Ether)Ar-O-CH₂~1250 - 1200Asymmetric C-O-C stretch from the benzyloxy group.
Protocol: FTIR-ATR Data Acquisition
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: With the ATR anvil disengaged, run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Engage the anvil to press the sample firmly against the crystal. Acquire the sample spectrum.

  • Parameters:

    • Scan range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: Average 16-32 scans for a high-quality spectrum.

  • Cleaning: After analysis, clean the ATR crystal and anvil tip with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Rationale

Electron Ionization (EI) is a robust technique for analyzing relatively small, thermally stable organic molecules. It induces reproducible fragmentation, creating a "fingerprint" mass spectrum. The predicted fragmentation is based on the stability of benzylic and acylium cations. The tropylium ion (m/z 91) is a particularly stable and common fragment for compounds containing a benzyl moiety.[11][12]

Predicted Mass Spectrum (EI)
m/z ValueProposed Fragment IonRationale
346[C₂₂H₁₈O₄]⁺Molecular Ion (M⁺). Confirms the molecular weight.
255[M - C₇H₇]⁺Loss of a benzyl radical (•CH₂Ph) from the ether or ester linkage.
239[M - C₇H₅O]⁺Loss of the benzoyl radical (•COPh) is less likely but possible.
105[C₇H₅O]⁺Benzoyl cation, a common fragment from benzyl esters.[13]
91[C₇H₇]⁺Tropylium ion, a highly stable fragment resulting from rearrangement of the benzyl cation. This is often the base peak for benzyl-containing compounds.[11][12]
77[C₆H₅]⁺Phenyl cation, from cleavage of the benzoyl or benzyl groups.[13]
Protocol: GC-MS (EI) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Column: A standard nonpolar column (e.g., DB-5ms).

    • Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min, and hold for 5 minutes. (This should be optimized to ensure the compound elutes as a sharp peak).

  • MS Method:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted pathways.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule, providing information about conjugated systems.

Expertise & Rationale

The molecule contains multiple chromophores (benzene rings, carbonyl groups) linked into an extensive conjugated system. This will result in strong absorptions in the UV region. The primary transitions will be π → π* in nature. A polar protic solvent like ethanol is a good choice as it is transparent in the relevant UV range and readily dissolves the compound. The spectrum of benzophenone, a related aromatic ketone, shows strong π → π* transitions between 240-260 nm.[14][15]

Predicted UV-Vis Spectrum
Predicted λₘₐₓElectronic TransitionRationale
~250 - 270 nmπ → πAssociated with the electronic transitions within the substituted benzoyl system.
~280 - 320 nmπ → πA second, potentially broader band resulting from the extended conjugation across the entire molecule.
Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol. Perform serial dilutions to create a working solution with an absorbance between 0.2 and 0.8 AU (typically in the low µg/mL range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Use pure ethanol in both the sample and reference cuvettes to zero the instrument.

  • Measurement: Replace the blank in the sample beam with the sample solution.

  • Parameters:

    • Scan range: 200 - 400 nm.

    • Scan speed: Medium.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Integrated Characterization Workflow

The following diagram illustrates the logical workflow for a comprehensive and self-validating characterization of this compound. Each step provides complementary information that culminates in an unambiguous structural assignment.

Caption: A logical workflow for spectroscopic analysis.

Conclusion

The orthogonal application of NMR, FTIR, MS, and UV-Vis spectroscopy provides a robust and reliable method for the complete structural characterization of this compound. By following the detailed protocols and utilizing the predictive spectral data provided in this guide, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate, ensuring the quality and reproducibility of their downstream applications.

References

  • Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI. Available at: [Link]

  • Kumasaka, R., et al. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences. Available at: [Link]

  • ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Available at: [Link]

  • Basu, M., et al. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. Available at: [Link]

  • Glaser, R. (n.d.). Solvent Effects on UV/Vis Spectra: Benzophenone. University of Missouri. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. Royal Society of Chemistry. Available at: [Link]

  • E-Prints USM. (n.d.). Copies of 1H, 13C, 19F NMR spectra. E-Prints USM. Available at: [Link]

  • Khawaja, N., et al. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol... ResearchGate. Available at: [Link]

  • Chemical-Suppliers.com. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate. Chemical-Suppliers.com. Available at: [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Available at: [Link]

  • NIST. (n.d.). Benzyl Benzoate. NIST WebBook. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Royal Society of Chemistry. Available at: [Link]

  • Dr. Anaji. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde. YouTube. Available at: [Link]

  • SpectraBase. (n.d.). Benzyl 6-benzyloxy-3-formyl-4-methoxy-2-methylbenzoate. SpectraBase. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]

  • HCH Bio. (n.d.). This compound. HCH Bio. Available at: [Link]

  • SpectraBase. (n.d.). Benzyl benzoate - Optional[MS (GC)]. SpectraBase. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Available at: [Link]

  • Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates. Google Patents.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents.

Sources

The Strategic Application of Benzyl 2-benzyloxy-5-formylbenzoate in the Synthesis of Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Versatility with a Protected Salicylaldehyde Derivative

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and bioactive natural products. Benzyl 2-benzyloxy-5-formylbenzoate, a protected derivative of 5-formylsalicylic acid, has emerged as a highly versatile and strategic starting material for the construction of several key heterocyclic systems. The presence of two benzyl protecting groups—one on the phenolic hydroxyl and the other on the carboxylic acid—imparts crucial stability and allows for a wide range of synthetic transformations that would otherwise be incompatible with the free functional groups. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of benzofurans, chromenes, coumarins, and quinolines. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to guide your synthetic endeavors.

The Strategic Advantage of Benzyl Protection

The benzyl groups in this compound serve a dual purpose. The benzyloxy group at the 2-position masks the reactive phenol, preventing its interference in reactions targeting the aldehyde functionality. Similarly, the benzyl ester at the 1-position protects the carboxylic acid. This protection strategy is advantageous due to the relative stability of benzyl ethers and esters to a variety of reaction conditions, including many non-reductive acidic and basic environments[1]. Crucially, both benzyl groups can be readily removed in a single step via catalytic hydrogenolysis, a mild and high-yielding deprotection method[2][3]. This allows for the late-stage unmasking of the phenol and carboxylic acid, providing a handle for further functionalization or for revealing the final bioactive pharmacophore.

Synthesis of Benzofuran Derivatives: An Intramolecular Cyclization Approach

Benzofurans are a prominent class of heterocyclic compounds with a wide spectrum of biological activities. The synthesis of a benzofuran scaffold from this compound can be efficiently achieved through a two-step sequence involving an initial reaction with an α-haloester followed by intramolecular cyclization.

Mechanistic Rationale

The synthesis commences with the O-alkylation of a salicylaldehyde derivative with an α-haloester, such as ethyl bromoacetate, in the presence of a weak base like potassium carbonate[1]. This is followed by an intramolecular condensation to form the benzofuran ring. The benzyl protecting groups on the starting material are crucial for the success of this reaction, as a free phenolic hydroxyl would interfere with the alkylation step.

start This compound intermediate Alkylated intermediate start->intermediate O-Alkylation reagent1 Ethyl bromoacetate, K2CO3 cyclization Intramolecular cyclization intermediate->cyclization Base-catalyzed condensation product Benzofuran derivative cyclization->product

Caption: Synthesis of Benzofurans.

Experimental Protocol: Synthesis of Ethyl 6-(benzyloxy)-8-(benzyl carboxylate)benzofuran-2-carboxylate

Materials:

  • This compound

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL), add anhydrous potassium carbonate (3.0 mmol) and ethyl bromoacetate (1.2 mmol).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) followed by brine solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl 6-(benzyloxy)-8-(benzyl carboxylate)benzofuran-2-carboxylate.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundC₂₂H₁₈O₄346.38-
Ethyl 6-(benzyloxy)-8-(benzyl carboxylate)benzofuran-2-carboxylateC₃₂H₂₆O₆506.5580-90

Chromene Synthesis via Knoevenagel Condensation and Intramolecular Cyclization

Chromenes are another important class of heterocyclic compounds with diverse pharmacological properties. A common and effective method for their synthesis from salicylaldehyde derivatives is the Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization.

Mechanistic Insight

The reaction is typically catalyzed by a base, such as piperidine, and proceeds through the formation of a Knoevenagel adduct, which then undergoes an intramolecular oxa-Michael addition to form the chromene ring. The benzyl protecting groups are essential to prevent side reactions involving the phenolic hydroxyl group.

start This compound intermediate1 Knoevenagel adduct start->intermediate1 Knoevenagel condensation reagent1 Malononitrile, Piperidine intermediate2 Cyclized intermediate intermediate1->intermediate2 Intramolecular oxa-Michael addition product Chromene derivative intermediate2->product Tautomerization

Caption: Synthesis of Chromenes.

Experimental Protocol: Synthesis of Benzyl 2-(benzyloxy)-5-(2-cyano-2-cyanomethyl-2H-chromen-6-yl)benzoate

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid product and wash it with cold ethanol.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate to obtain the pure chromene derivative.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundC₂₂H₁₈O₄346.38-
Benzyl 2-(benzyloxy)-5-(2-cyano-2-cyanomethyl-2H-chromen-6-yl)benzoateC₂₈H₂₀N₂O₄460.4885-95

Coumarin Synthesis via Perkin Reaction

Coumarins, a subclass of benzopyrones, are widely distributed in nature and exhibit a broad range of biological activities. The Perkin reaction provides a classical and reliable method for the synthesis of coumarins from salicylaldehyde derivatives.

Mechanistic Pathway

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid[4][5]. The reaction proceeds through an aldol-type condensation followed by intramolecular acylation and subsequent elimination to form the coumarin ring[6]. The benzyloxy group in the starting material directs the cyclization.

start This compound intermediate1 Aldol-type adduct start->intermediate1 Aldol condensation reagent1 Acetic anhydride, Sodium acetate intermediate2 Cyclized intermediate intermediate1->intermediate2 Intramolecular acylation product Coumarin derivative intermediate2->product Elimination

Caption: Synthesis of Coumarins.

Experimental Protocol: Synthesis of 3-(6-(benzyloxy)-8-(benzyl carboxylate)-2-oxo-2H-chromen-3-yl)propanoic acid

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 mmol), acetic anhydride (3.0 mmol), and anhydrous sodium acetate (1.5 mmol) is heated at 180 °C for 5 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice-water with stirring.

  • The solid product that precipitates is collected by filtration and washed thoroughly with water.

  • The crude product is purified by recrystallization from ethanol to yield the desired coumarin derivative.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundC₂₂H₁₈O₄346.38-
3-(6-(benzyloxy)-8-(benzyl carboxylate)-2-oxo-2H-chromen-3-yl)propanoic acidC₂₈H₂₂O₇470.4860-70

Quinolines via Friedländer Annulation

Quinolines are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry. The Friedländer annulation is a powerful method for the synthesis of quinolines, involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group[2][3][7][8][9]. To utilize this compound in a Friedländer synthesis, it must first be converted to the corresponding o-amino derivative.

Synthetic Strategy

The synthesis of a quinoline from this compound involves a two-step process. First, the formyl group is converted to an amino group, typically via reductive amination or through an oxime intermediate followed by reduction. The resulting o-aminobenzaldehyde derivative can then undergo a Friedländer condensation with a suitable ketone.

start This compound step1 Conversion to o-amino derivative start->step1 intermediate1 Benzyl 2-benzyloxy-5-aminomethylbenzoate step1->intermediate1 product Quinoline derivative intermediate1->product Friedländer annulation reagent1 Ketone, Acid or Base catalyst reagent1->product

Caption: Synthesis of Quinolines.

Experimental Protocol: Synthesis of Benzyl 2-(benzyloxy)-5-(quinolin-2-yl)benzoate

Part A: Synthesis of Benzyl 5-(aminomethyl)-2-(benzyloxy)benzoate

This transformation can be achieved through various standard organic chemistry methods, such as reductive amination using ammonia and a reducing agent like sodium cyanoborohydride.

Part B: Friedländer Annulation

Materials:

  • Benzyl 5-(aminomethyl)-2-(benzyloxy)benzoate (from Part A)

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • To a solution of Benzyl 5-(aminomethyl)-2-(benzyloxy)benzoate (1.0 mmol) and acetophenone (1.2 mmol) in ethanol (15 mL), add a catalytic amount of potassium hydroxide (0.2 mmol).

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization to afford the desired quinoline derivative.

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
Benzyl 5-(aminomethyl)-2-(benzyloxy)benzoateC₂₂H₂₁NO₃363.41-
Benzyl 2-(benzyloxy)-5-(quinolin-2-yl)benzoateC₃₁H₂₃NO₃457.5370-80

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The strategic use of benzyl protecting groups allows for a wide array of synthetic transformations on the aldehyde functionality, followed by a straightforward deprotection to reveal the final products. The protocols outlined in this application note provide a solid foundation for the synthesis of benzofurans, chromenes, coumarins, and quinolines, which are key scaffolds in the pursuit of new therapeutic agents. By understanding the underlying mechanisms and experimental nuances, researchers can effectively leverage this starting material to accelerate their drug discovery and development programs.

References

  • Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948). (Article)
  • Friedländer, P. (1882). "Ueber o-Amidobenzaldehyd". Chemische Berichte. 15 (2): 2572–2575.
  • Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - ResearchGate. (URL: [Link])

  • Friedlaender Synthesis - Organic Chemistry Portal. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. (URL: )

  • Alternate pathway for Perkin reaction of salicylaldehyde - Chemistry Stack Exchange. (URL: [Link])

  • Salicylaldehydes in Strecker Reaction: Synthesis of Tricyclic Benzofuro[2,3‐b]pyrazin‐2(1H). (URL: [Link])

  • A Concise Introduction of Perkin Reaction - Longdom Publishing. (URL: [Link])

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of Benzyl 2-benzyloxy-5-formylbenzoate (CAS 150258-60-9). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. This guide moves beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing troubleshooting strategies and in-depth FAQs to help you maximize your yield and purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in organic synthesis.[1] Its structure, featuring two benzyl protecting groups and a reactive aldehyde, makes it a precursor for more complex molecular targets. However, the synthesis is not without its challenges. Achieving high yields requires careful control over reaction conditions to manage potential side reactions, particularly during the critical formylation step, and to navigate purification hurdles. This guide provides the expert insights needed to overcome these obstacles.

The most common synthetic route involves two key transformations: the protection of a suitable precursor via benzylation, followed by the introduction of a formyl group onto the aromatic ring. The order and execution of these steps are critical for success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing not just a solution, but the chemical reasoning behind it.

Issue 1: Low Yield in the Benzylation Step

Q1: My initial benzylation of the starting material (e.g., methyl 2,5-dihydroxybenzoate) is resulting in a low yield or a complex mixture of products. What are the likely causes and how can I fix this?

A1: Low yields in this Williamson ether synthesis step typically stem from incomplete reaction, side reactions, or suboptimal reagent choice. Let's break down the critical parameters:

  • Choice of Base and Solvent: The base is crucial for deprotonating the hydroxyl groups. A strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is highly effective. However, for substrates sensitive to harsh conditions, a milder base like potassium carbonate (K₂CO₃) in acetone or DMF can be an excellent alternative.[2] Incomplete deprotonation will lead to a mixture of mono- and di-benzylated products.

  • Stoichiometry of Benzyl Halide: Ensure you are using a slight excess (e.g., 2.2 equivalents for a di-substitution) of benzyl bromide or benzyl chloride to drive the reaction to completion. Insufficient electrophile is a common cause of incomplete conversion.

  • Reaction Temperature: While heating can accelerate the reaction, excessive temperatures (e.g., >80 °C with K₂CO₃/DMF) can promote side reactions. For NaH, the reaction is often started at 0 °C and then allowed to warm to room temperature. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3]

  • Water Contamination: The Williamson ether synthesis is highly sensitive to water, which can quench the alkoxide intermediate and hydrolyze your benzyl halide. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 2: Challenges in the Aromatic Formylation Step

Q2: I am attempting to formylate Benzyl 2-benzyloxybenzoate, but the yield of the desired 5-formyl product is poor. Which formylation method is best suited for this substrate?

A2: The substrate, a dibenzyloxy-substituted benzene ring, is highly electron-rich, making it an excellent candidate for electrophilic aromatic substitution. The key is choosing a method that provides high regioselectivity for the C-5 position (para to the C-2 benzyloxy group) without cleaving the acid-sensitive benzyl ether protecting groups.[4]

Formylation MethodReagentsTypical ConditionsSuitability for Substrate
Duff Reaction Hexamethylenetetramine (HMTA), Acid (e.g., TFA, Glyceroboric acid)Reflux in acidExcellent. The benzyloxy group is a strong ortho, para-director. The para position (C-5) is electronically favored and sterically accessible. Using trifluoroacetic acid (TFA) as the solvent and acid can lead to milder conditions and high yields.[5]
Vilsmeier-Haack POCl₃, DMF0 °C to room temp.Very Good. This is a classic method for formylating electron-rich arenes.[6][7] It is generally mild, but care must be taken during aqueous workup to hydrolyze the intermediate iminium salt without causing de-benzylation.
Reimer-Tiemann CHCl₃, strong base (e.g., NaOH)Biphasic, heatingNot Recommended. This reaction is specific for the ortho-formylation of phenols.[8][9] It is ineffective on benzyl ethers and the harsh basic conditions are unnecessary.

Recommendation: The Duff reaction using HMTA in trifluoroacetic acid is often the most reliable method for this specific transformation, offering high regioselectivity and good yields under relatively controlled conditions.[5]

Q3: My formylation reaction has produced a significant amount of a de-benzylated byproduct. Why did this happen and how can I prevent it?

A3: This is a classic problem of protecting group instability. Benzyl ethers are susceptible to cleavage under strongly acidic conditions, a process known as acidolysis.[4][10]

  • Causality: Formylation reactions that employ strong protic acids (like the glyceroboric acid in a traditional Duff reaction) or generate strong acids during workup can protonate the ether oxygen, initiating a cascade that cleaves the benzyl group, often liberating benzyl alcohol or benzyl carbocations.

  • Prevention:

    • Choose Milder Reagents: Opt for a formylation method known for its milder conditions, such as the Vilsmeier-Haack reaction[6][7] or the modified Duff reaction in TFA.[5]

    • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

    • Careful Workup: When quenching the reaction, do so at low temperatures (e.g., pouring the reaction mixture onto ice). Neutralize any strong acids promptly but gently, for instance, with a saturated sodium bicarbonate solution.

Issue 3: Purification and Characterization

Q4: I am struggling to purify the final product, this compound. What techniques are most effective?

A4: The product is a yellow solid with a melting point of 82-83 °C. A combination of chromatography and recrystallization is typically most effective.

  • Column Chromatography: This is the primary method for removing unreacted starting material and side products.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is effective. Start with a low polarity (e.g., 5% EtOAc/Hexanes) to elute non-polar impurities and gradually increase the polarity (e.g., to 15-20% EtOAc/Hexanes) to elute your product. Use TLC to determine the ideal solvent system beforehand.

  • Recrystallization: Once fractions containing the pure product are collected and the solvent is evaporated, recrystallization can be used to obtain a highly crystalline, pure solid.

    • Solvent Selection: A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like ethanol/water or ethyl acetate/hexanes is often effective. Dissolve the crude solid in the minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until turbidity persists. Allow to cool slowly to promote the formation of large crystals.

Q5: How can I be certain I have synthesized the correct product with high purity?

A5: Full characterization is essential.

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method. Check for the characteristic aldehyde proton signal (~9.8-10.0 ppm) and the correct integration of aromatic and benzylic protons.

  • Mass Spectrometry (MS): Confirm the molecular weight (346.38 g/mol ).

  • Melting Point: A sharp melting point at the literature value (82-83 °C) is a strong indicator of purity. A broad or depressed melting point suggests the presence of impurities.

  • FT-IR Spectroscopy: Look for the characteristic C=O stretches for the aldehyde (~1690 cm⁻¹) and the ester (~1720 cm⁻¹).

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for this two-step synthesis? A: An experienced chemist can expect an overall yield in the range of 60-75%, assuming high conversion in both the benzylation and formylation steps. Yields can vary significantly based on the specific conditions and purification efficiency.

Q: Can I introduce the formyl group first and then perform the benzylation? A: This is a possible synthetic route, starting from a commercially available precursor like 2-hydroxy-5-formylbenzoic acid. However, it can present its own challenges. The aldehyde functionality can sometimes interfere with subsequent reactions or be sensitive to the basic conditions of benzylation. The presented route of protecting first, then formylating, is generally more robust.

Q: Are there any safety considerations I should be aware of? A: Yes. Always work in a well-ventilated fume hood.

  • Benzyl Bromide/Chloride: These are lachrymators and toxic. Handle with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): This is a water-reactive and flammable solid. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • POCl₃ and TFA: These are highly corrosive and react violently with water. Handle with extreme care.

Experimental Protocols & Visualizations

Workflow for Synthesis of this compound

The overall synthetic strategy is a two-step process: double benzylation of a precursor followed by regioselective formylation.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Formylation (Duff Reaction) cluster_2 Purification A Methyl 2,5-dihydroxybenzoate B Methyl 2,5-dibenzyloxybenzoate A->B  BnBr, K₂CO₃  DMF, 60°C C This compound (Final Product) B->C  1. HMTA, TFA, Reflux  2. H₂O Hydrolysis D Pure Crystalline Product C->D  Silica Gel Chromatography  Recrystallization

Caption: Overall workflow for the two-step synthesis of the target compound.

Protocol 1: Synthesis of Benzyl 2,5-dibenzyloxybenzoate

This protocol details the protection step. Note: This example uses a methyl ester starting material, which is then saponified and re-esterified in a subsequent step or directly formylated. For simplicity, we assume the direct precursor is available.

  • To a solution of 2,5-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the suspension vigorously at room temperature for 20 minutes.

  • Add benzyl bromide (BnBr, 2.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the dibenzylated product.

Protocol 2: Formylation via Modified Duff Reaction

This protocol describes the key formylation step to yield the final product.

  • Dissolve Benzyl 2-benzyloxybenzoate (1.0 eq) in trifluoroacetic acid (TFA) at room temperature in a round-bottom flask equipped with a reflux condenser.

  • Add hexamethylenetetramine (HMTA, 1.5 eq) portion-wise to the solution. The addition may be exothermic.

  • Heat the mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours. Monitor the consumption of the starting material by TLC.[3]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Make the solution basic by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until effervescence ceases.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • The resulting crude yellow solid can be purified as described in the troubleshooting section (Q4).

Troubleshooting Decision Tree: Low Formylation Yield

G cluster_results cluster_solutions Start Low Yield in Formylation Step TLC Analyze TLC of Crude Product Start->TLC SM High % of Starting Material (SM) TLC->SM  Predominant Spot is SM DP Significant Debenzylation Product Observed TLC->DP  New, More Polar Spot CP Complex Mixture of Unidentified Spots TLC->CP  Multiple New Spots Sol_SM Solution: • Increase reaction time/temp • Check HMTA quality/equivalents SM->Sol_SM Sol_DP Solution: • Lower reaction temperature • Reduce reaction time • Use milder method (Vilsmeier) DP->Sol_DP Sol_CP Solution: • Re-verify SM structure • Check for reagent contamination • Simplify workup procedure CP->Sol_CP

Caption: A decision tree for troubleshooting poor yields in the formylation step.

References

  • Duff reaction - Wikipedia . Wikipedia. [Link]

  • Duff Reaction - SynArchive . SynArchive. [Link]

  • Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9 . Chemical-Suppliers. [Link]

  • Duff reaction - chemeurope.com . chemeurope.com. [Link]

  • Duff Reaction . Cambridge University Press. [Link]

  • Aromatic Formylation with HMTA and TFA . Erowid. [Link]

  • Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system . ResearchGate. [Link]

  • Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. [Link]

  • Selective Cleavage of Benzyl Ethers . Organic Chemistry Portal. [Link]

  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides . NIH National Library of Medicine. [Link]

  • synthesis & cleavage of benzyl ethers . YouTube. [Link]

  • Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides . ACS Publications. [Link]

  • Vilsmeier-Haack Reaction . Organic Chemistry Portal. [Link]

  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds . Thieme Chemistry. [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations . MDPI. [Link]

  • Reimer–Tiemann reaction - Wikipedia . Wikipedia. [Link]

  • CAS No : 150258-60-9 | Product Name : this compound . Pharmaffiliates. [Link]

  • Reimer Tiemann Reaction Mechanism . BYJU'S. [Link]

  • Benzyl 6-benzyloxy-3-formyl-4-methoxy-2-methylbenzoate - SpectraBase . SpectraBase. [Link]

  • Vilsmeier–Haack reaction - Wikipedia . Wikipedia. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications . Allen Overseas. [Link]

  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur . L.S.College. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions . Asian Journal of Research in Chemistry. [Link]

  • Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation . YouTube. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . NIH National Library of Medicine. [Link]

  • Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate . ACS Publications. [Link]

  • Control reactions to determine the origin of the side product benzyl benzoate . ResearchGate. [Link]

  • Reimer Tiemann reaction . YouTube. [Link]

  • Aryl ether synthesis by etherification (arylation) . Organic Chemistry Portal. [Link]

  • Benzyl Benzoate . NIST WebBook. [Link]

  • Benzyl 2-(benzylsulfanyl)benzoate . NIH National Library of Medicine. [Link]

  • methyl 2-fluoro-5-formylbenzoate . ChemSynthesis. [Link]

  • Proposed reaction pathway for benzyl benzoate formation from benzyl alcohol . ResearchGate. [Link]

  • Scheme 1.3: Mechanism of benzyl benzoate formation . ResearchGate. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . MDPI. [Link]

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Technical Support Center: Benzyl 2-benzyloxy-5-formylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzyl 2-benzyloxy-5-formylbenzoate. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common side products and challenges encountered during this multi-step synthesis. Our goal is to equip you with the expertise to identify, mitigate, and resolve these issues, ensuring a higher yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via two main transformations: the protection of both hydroxyl groups of a salicylic acid derivative with benzyl groups, and the subsequent introduction of a formyl group onto the aromatic ring. The order of these steps can be varied, but a common route involves the formylation of benzyl 2-benzyloxybenzoate. This process, while effective, is prone to the formation of several side products that can complicate purification and reduce overall yield. This guide will focus on troubleshooting the formylation step, which is often the most critical source of impurities.

The primary formylation reactions used for this type of substrate are the Reimer-Tiemann and Duff reactions, both of which are classic methods for the ortho-formylation of phenols and related activated aromatic systems.[1][2][3]

Logical Flow of Synthesis and Impurity Formation

The following diagram illustrates the general synthetic pathway and highlights the points at which common side products can emerge.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Formylation Reaction cluster_products Reaction Products SM Benzyl 2-benzyloxybenzoate Reaction Formylation (e.g., Reimer-Tiemann or Duff) SM->Reaction Product Target Product: This compound Reaction->Product Desired Pathway SP1 Isomeric Impurity: 3-Formyl Isomer Reaction->SP1 Side Reaction (Poor Regioselectivity) SP2 Hydrolysis Product: 2-Benzyloxy-5-formylbenzoic Acid Reaction->SP2 Side Reaction (Ester Hydrolysis) SP3 Incomplete Reaction: Unreacted Starting Material Reaction->SP3 Incomplete Conversion

Caption: Synthetic pathway for this compound and points of side product formation.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My final product is contaminated with an isomer that is very difficult to separate by column chromatography. What is it and how can I avoid it?

Answer:

This is the most common issue encountered. The contaminant is almost certainly the Benzyl 2-benzyloxy-3-formylbenzoate isomer.

  • Causality: The formylation of Benzyl 2-benzyloxybenzoate is an electrophilic aromatic substitution. The benzyloxy group at position C2 is a strong ortho-, para- director. While the desired product results from para-substitution (C5), the ortho-position (C3) is also activated. Steric hindrance from the adjacent C2-benzyloxy and C1-ester groups can disfavor C3 substitution, but it often occurs to a significant extent, leading to a mixture of isomers.

  • Troubleshooting & Mitigation:

    • Reaction Choice: The Reimer-Tiemann reaction, which uses dichlorocarbene (:CCl2) as the electrophile, can sometimes offer different selectivity compared to other methods.[2][4] However, for O-alkylated phenols, the strong ortho-directing effect seen with free phenols is lost, and mixtures are common.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve regioselectivity. Higher temperatures provide more energy to overcome the activation barrier for the formation of the sterically hindered 3-formyl isomer.

    • Lewis Acid Choice (Rieche Formylation): A related method, the Rieche formylation, uses dichloromethyl methyl ether and a Lewis acid like TiCl₄.[5][6] The choice of Lewis acid can influence the steric environment of the electrophile and may improve para-selectivity. Experimenting with different Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) could optimize the isomer ratio.

  • Purification Protocol: If the isomer has already formed, meticulous purification is required.

    • Technique: Flash column chromatography on silica gel is the standard method.

    • Solvent System: A low-polarity solvent system, such as a gradient of ethyl acetate in hexane or dichloromethane in hexane, is recommended. The separation is often poor, requiring a very long column and slow elution.

    • Recrystallization: If a suitable solvent can be found, fractional recrystallization may be effective. Try solvents like ethanol, methanol, or ethyl acetate/hexane mixtures. The desired 5-formyl isomer has a reported melting point of 82-83 °C. Differences in crystal packing between the two isomers can be exploited for separation.

ImpurityStructureReason for FormationMitigation Strategy
3-Formyl Isomer Benzyl 2-benzyloxy-3-formylbenzoateCompeting electrophilic attack at the activated ortho-position (C3).Optimize reaction temperature; screen different formylation methods/Lewis acids.
Question 2: My NMR spectrum shows signals corresponding to a carboxylic acid, and I'm losing product during aqueous workup. What's happening?

Answer:

You are likely observing the formation of 2-Benzyloxy-5-formylbenzoic acid due to the hydrolysis (saponification) of the benzyl ester.

  • Causality:

    • Reimer-Tiemann Conditions: This reaction is run under strongly basic conditions (e.g., concentrated NaOH or KOH).[4] These conditions are ideal for saponifying the benzyl ester functional group.

    • Acidic Workup/Hydrolysis: The harsh acidic conditions sometimes used in the workup of a Duff reaction can also catalyze the hydrolysis of the benzyl ester, although benzyl esters are generally more stable to acid than t-butyl esters.

  • Troubleshooting & Mitigation:

    • Milder Base: If using the Reimer-Tiemann reaction, consider using a milder base or a biphasic system with a phase-transfer catalyst to minimize the exposure of the ester to high concentrations of hydroxide.[4]

    • Temperature Control: Saponification is temperature-dependent. Running the reaction at a lower temperature will slow the rate of ester hydrolysis more significantly than the rate of the desired C-alkylation by dichlorocarbene.

    • Careful Workup: During the aqueous workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and promptly extract the product into an organic solvent.

  • Purification Protocol: This side product is easily removed.

    • Liquid-Liquid Extraction: During the workup, wash the organic layer containing your crude product with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester product remains in the organic phase.

Question 3: My reaction is sluggish and I'm recovering a lot of my starting material, Benzyl 2-benzyloxybenzoate. How can I drive the reaction to completion?

Answer:

Recovering unreacted starting material points to incomplete conversion, which can be caused by several factors.

  • Causality:

    • Insufficient Reagents: The stoichiometry of the formylating agent (e.g., chloroform, hexamethylenetetramine) or the activating species (base, acid) may be insufficient.

    • Low Temperature: While beneficial for selectivity (see Question 1), excessively low temperatures can prevent the reaction from proceeding at a practical rate.

    • Deactivated Substrate: The starting material, while activated by the benzyloxy group, is still less reactive than a free phenol. The reaction conditions must be robust enough to achieve formylation.

    • Poor Reagent Quality: Old chloroform can decompose, and hexamethylenetetramine (HMTA) can degrade. Use freshly opened or purified reagents.

  • Troubleshooting & Mitigation:

    • Increase Reagent Stoichiometry: Gradually increase the equivalents of the formylating agent and base/acid. For the Reimer-Tiemann reaction, a large excess of chloroform and base is often used since they are part of the biphasic solvent system.[4]

    • Optimize Temperature and Time: Monitor the reaction by TLC or LC-MS. If it stalls, slowly increase the temperature. If increasing the temperature harms selectivity, a longer reaction time at a lower temperature may be necessary.

    • Ensure Anhydrous Conditions (for Duff/Rieche): Reactions involving Lewis acids or strong acids like trifluoroacetic acid are sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Purification Protocol: The starting material is non-polar compared to the formylated products. It can typically be separated by standard silica gel chromatography, as it will elute before the more polar aldehyde products.

Summary Table of Common Side Products

Side ProductFormation PathwayIdentificationPrevention & TroubleshootingRemoval
Benzyl 2-benzyloxy-3-formylbenzoate Poor regioselectivity in formylationDifficult to distinguish from product by TLC; requires NMR/LC-MS.Lower reaction temp; screen alternative formylation methods (e.g., Rieche).Meticulous column chromatography or fractional recrystallization.
2-Benzyloxy-5-formylbenzoic acid Hydrolysis of benzyl esterAcidic proton in NMR; soluble in basic aqueous solutions.Use milder base; lower reaction temp; careful workup.Wash organic layer with aq. NaHCO₃ solution.
Benzyl 2-hydroxy-5-formylbenzoate Cleavage of benzyl etherPhenolic -OH signal in NMR; may change Rf with base on TLC plate.Avoid harsh acidic conditions (e.g., HBr, HI). Benzyl ethers are generally stable.Standard column chromatography.
Dibenzyl ether Self-condensation of benzylating agentCharacteristic signals in NMR; non-polar.Use high-quality benzyl bromide/chloride; avoid excess base in benzylation step.Elutes early during column chromatography.
Unreacted Starting Material Incomplete formylationMatches TLC/NMR of Benzyl 2-benzyloxybenzoate.Increase reagent stoichiometry, temperature, or reaction time.Standard column chromatography.

Experimental Protocols

Protocol 1: Removal of Acidic Impurity via Extraction

This protocol is designed to remove carboxylic acid side products, such as 2-Benzyloxy-5-formylbenzoic acid, from the crude reaction mixture.

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane, 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified neutral product.[1]

Caption: Workflow for the extractive removal of acidic impurities.

References

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • Online Organic Chemistry Tutor. Reimer-Tiemann Reaction. Available from: [Link]

  • Vrindawan Coaching Center. Reimer-Tiemann reaction. (2023-04-15). Available from: [Link]

  • Allen Career Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Formylation of Aromatic Compounds. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]

  • Organic Reactions. The Rieche Formylation. Available from: [Link]

  • Chemical-Suppliers.com. Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. Available from: [Link]

  • Molecules. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2015). Available from: [Link]

Sources

Technical Support Center: A Guide to the Stability and Handling of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This technical support guide provides in-depth information and practical advice for preventing the decomposition of Benzyl 2-benzyloxy-5-formylbenzoate (CAS 150258-60-9).[1] This document is designed to be a comprehensive resource, offering troubleshooting solutions and frequently asked questions to ensure the integrity of your experiments and long-term stability of this valuable compound.

Introduction to this compound

This compound is an aromatic compound characterized by the presence of a benzyl ester, a benzyloxy ether, and a formyl (aldehyde) group.[1][2] Its molecular formula is C₂₂H₁₈O₄, and it typically appears as a yellow solid with a melting point of 82-83 °C.[1] The unique combination of these functional groups makes it a useful intermediate in organic synthesis. However, the inherent reactivity of the aldehyde and ester moieties presents significant stability challenges.

This guide will address the primary decomposition pathways—oxidation of the aldehyde and hydrolysis of the benzyl ester—and provide detailed protocols for purification, storage, and analysis to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the main signs of decomposition for this compound?

A1: Decomposition can be identified by several observable changes:

  • Color Change: A noticeable darkening or change from its typical yellow solid appearance.

  • Formation of Precipitates: The appearance of insoluble materials in solution.

  • Changes in Spectroscopic Data: Alterations in NMR, IR, or other spectroscopic analyses compared to a pure standard.

  • Appearance of New Peaks in Chromatograms: The presence of additional peaks in HPLC or GC analysis indicates the formation of impurities.

Q2: What are the primary chemical reactions that cause the decomposition of this compound?

A2: The two main decomposition pathways are:

  • Oxidation of the Aldehyde: The formyl group is susceptible to oxidation, which can convert it into a carboxylic acid. This is a common degradation pathway for aromatic aldehydes.

  • Hydrolysis of the Benzyl Ester: The ester linkage can be cleaved by water, especially in the presence of acidic or basic catalysts, to yield 2-benzyloxy-5-formylbenzoic acid and benzyl alcohol.[3][4]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: Cool, refrigerated conditions are recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light to prevent potential photodegradation.

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: HPLC analysis shows the presence of a new, more polar peak over time.
  • Possible Cause: This is likely due to the hydrolysis of the benzyl ester, forming the more polar 2-benzyloxy-5-formylbenzoic acid.

  • Recommended Action:

    • Verify Purity: Re-analyze the starting material to confirm its initial purity.

    • Check Solvents: Ensure that all solvents used for storage and in the reaction are anhydrous.

    • Control pH: Avoid acidic or basic conditions during your experiments unless required by the reaction protocol. If necessary, use a non-nucleophilic buffer.

    • Purification: If hydrolysis has occurred, the product can be purified using column chromatography.

Issue 2: The compound has darkened in color and shows a broad peak in the hydroxyl region of the IR spectrum.
  • Possible Cause: This suggests the oxidation of the aldehyde group to a carboxylic acid. The color change is also indicative of degradation.

  • Recommended Action:

    • Inert Atmosphere: Always handle the compound under an inert atmosphere to minimize contact with oxygen.

    • Antioxidant Addition: For long-term storage in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

    • Purification: The oxidized impurity can be removed by washing a solution of the compound in an organic solvent with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic impurity.

Issue 3: Reaction yields are inconsistent between different batches of the compound.
  • Possible Cause: The purity of the starting material may vary. Decomposition during storage can lead to lower effective concentrations of the desired compound.

  • Recommended Action:

    • Standardize Purity: Always verify the purity of each new batch of this compound by HPLC or NMR before use.

    • Consistent Storage: Implement and adhere to a strict storage protocol for all batches of the compound to ensure consistency.

Key Decomposition Pathways

The primary modes of degradation for this compound are oxidation and hydrolysis. Understanding these pathways is crucial for developing effective preventative strategies.

This compound This compound 2-Benzyloxy-5-carboxybenzyl benzoate 2-Benzyloxy-5-carboxybenzyl benzoate This compound->2-Benzyloxy-5-carboxybenzyl benzoate Oxidation (O2, light, heat) 2-Benzyloxy-5-formylbenzoic Acid + Benzyl Alcohol 2-Benzyloxy-5-formylbenzoic Acid + Benzyl Alcohol This compound->2-Benzyloxy-5-formylbenzoic Acid + Benzyl Alcohol Hydrolysis (H2O, Acid/Base)

Caption: Primary decomposition pathways of this compound.

Experimental Protocols

Protocol 1: Purification of this compound via Recrystallization

This protocol is designed to purify the compound from non-polar impurities and some degradation products.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.

  • Cooling: Slowly cool the solution to room temperature, and then to 0-4 °C in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Analytical Monitoring of Decomposition by HPLC

This method can be used to assess the purity of this compound and detect the presence of its major degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

  • Detection: UV detection at a wavelength where both the starting material and potential impurities absorb (e.g., 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or a compatible solvent.

Table 1: Typical Retention Times for Key Compounds

CompoundTypical Retention Time (min)
2-Benzyloxy-5-formylbenzoic AcidEarlier than starting material
This compoundMain peak
Benzyl AlcoholEarlier than starting material

Note: Actual retention times will vary depending on the specific HPLC system and conditions.

Workflow for Handling and Storage

To minimize decomposition, a systematic approach to handling and storage is essential.

cluster_0 Receiving and Initial Handling cluster_1 Storage cluster_2 Usage Receive Compound Receive Compound Visually Inspect Visually Inspect Receive Compound->Visually Inspect Analyze Purity (HPLC/NMR) Analyze Purity (HPLC/NMR) Visually Inspect->Analyze Purity (HPLC/NMR) Transfer to Inert Atmosphere Transfer to Inert Atmosphere Analyze Purity (HPLC/NMR)->Transfer to Inert Atmosphere Store at 2-8°C Store at 2-8°C Transfer to Inert Atmosphere->Store at 2-8°C Protect from Light Protect from Light Store at 2-8°C->Protect from Light Tightly Sealed Container Tightly Sealed Container Protect from Light->Tightly Sealed Container Use Anhydrous Solvents Use Anhydrous Solvents Tightly Sealed Container->Use Anhydrous Solvents Maintain Inert Atmosphere Maintain Inert Atmosphere Use Anhydrous Solvents->Maintain Inert Atmosphere Monitor Reaction Progress Monitor Reaction Progress Maintain Inert Atmosphere->Monitor Reaction Progress

Caption: Recommended workflow for handling and storing the compound.

References

Sources

Technical Support Center: Synthesis of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 2-benzyloxy-5-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via a two-step sequence starting from the commercially available Benzyl 2-hydroxybenzoate (Benzyl Salicylate). The first step involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by an electrophilic aromatic substitution to introduce the formyl group at the 5-position, which is para to the activating benzyloxy group.

Synthetic_Pathway Start Benzyl 2-hydroxybenzoate Intermediate Benzyl 2-benzyloxybenzoate Start->Intermediate Step 1: Benzylation (BnBr, Base) Product This compound Intermediate->Product Step 2: Formylation (e.g., Vilsmeier-Haack)

Caption: General two-step synthesis of the target compound.

Part 1: Troubleshooting the Benzylation Step

This section addresses common failures in the conversion of Benzyl 2-hydroxybenzoate to Benzyl 2-benzyloxybenzoate, a reaction typically performed via the Williamson Ether Synthesis.[1]

Frequently Asked Questions (FAQs): Benzylation

Q1: My benzylation reaction shows low or no conversion of the starting material. What are the common causes?

A1: Low conversion is a frequent issue, often traceable to a few key factors:

  • Presence of Moisture: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a strong nucleophile. Any moisture in the reaction will protonate the phenoxide, shutting down its nucleophilicity. Furthermore, the benzyl bromide electrophile is sensitive to hydrolysis. It is critical to use anhydrous solvents (e.g., dry DMF, THF, or acetone) and reagents.[2][3]

  • Ineffective Base: A base of sufficient strength is required to deprotonate the phenolic hydroxyl group. For phenols, sodium hydride (NaH) is highly effective but requires stringent anhydrous conditions.[2] Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative that often works well, though it may require higher temperatures or longer reaction times.[4][5]

  • Suboptimal Temperature: While many benzylations proceed at room temperature, less reactive substrates or milder bases may require heating to achieve a reasonable rate.[5] Monitor the reaction by TLC to determine the optimal temperature and time, avoiding excessive heat which can promote side reactions.

  • Reagent Purity: The purity of benzyl bromide is crucial. Over time, it can decompose or hydrolyze. Using a freshly opened bottle or purifying stored benzyl bromide is recommended. Benzyl bromide is a strong lachrymator and should be handled with extreme care in a fume hood.[6]

Q2: I'm observing significant side product formation, particularly a compound that appears to be benzoic acid or salicylic acid. How can I prevent this?

A2: The formation of acidic byproducts suggests hydrolysis of either the starting material's or the product's benzyl ester group.

  • Choice of Base: Strong, nucleophilic bases in aqueous media (e.g., NaOH, KOH) can readily hydrolyze the ester linkage, especially at elevated temperatures. This is characteristic of the Schotten-Baumann reaction conditions which are not ideal here.[7] Using a non-nucleophilic, anhydrous base system like NaH in THF/DMF or K₂CO₃ in acetone/DMF is highly recommended to preserve the ester functionality.[4][8]

  • Temperature and Reaction Time: Prolonged exposure to even mild bases at high temperatures can lead to ester cleavage. Aim for the lowest effective temperature and monitor the reaction closely to stop it upon completion.

Q3: Purification is challenging due to residual benzyl bromide and benzyl alcohol. What are the best workup and purification strategies?

A3: Benzyl alcohol is a common impurity formed from the hydrolysis of benzyl bromide. Both are often difficult to separate from the product due to similar polarities.

  • Quenching: After the reaction is complete, quenching with a mild nucleophile other than water can be effective. Adding a small amount of methanol or ethanol can convert excess benzyl bromide into the more volatile methyl or ethyl benzyl ether, which may be easier to remove.[3]

  • Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) can remove any remaining amine bases if used, followed by a wash with saturated aqueous sodium bicarbonate to remove any acidic byproducts. A final wash with brine helps to break emulsions and remove water.[3]

  • Purification Method: While column chromatography is effective, recrystallization can be a more efficient method for achieving high purity if a suitable solvent system is found.

Recommended Benzylation Protocol & Conditions

ParameterRecommended ConditionRationale & Notes
Base K₂CO₃ (Potassium Carbonate)Mild, non-nucleophilic, and easy to handle. Use 2-3 equivalents.[5]
Solvent Anhydrous Acetone or DMFEnsures an anhydrous environment to prevent reagent hydrolysis.[4]
Electrophile Benzyl Bromide (BnBr)Highly reactive. Use 1.1-1.5 equivalents. Handle in a fume hood.[6]
Temperature 55 °C to RefluxDependent on solvent choice. Monitor by TLC for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.

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Check_Base [label="Is the Base Strong Enough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
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Start -> Check_Moisture;
Check_Moisture -> Sol_Moisture [label="No"];
Check_Moisture -> Check_Base [label="Yes"];
Check_Base -> Sol_Base [label="No"];
Check_Base -> Check_Temp [label="Yes"];
Check_Temp -> Sol_Temp [label="No"];

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Caption: Troubleshooting workflow for the benzylation step.

Part 2: Troubleshooting the Formylation Step

This section addresses the challenges of introducing a formyl group onto the Benzyl 2-benzyloxybenzoate intermediate. The Vilsmeier-Haack reaction is a common and effective method for this transformation on electron-rich aromatic systems.[9][10]

Frequently Asked Questions (FAQs): Formylation

Q1: My Vilsmeier-Haack formylation is failing or giving very low yields. What should I check first?

A1: The Vilsmeier-Haack reaction is highly sensitive to specific conditions.

  • Vilsmeier Reagent Integrity: The active electrophile, the Vilsmeier reagent, is formed in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[9] This reagent is extremely sensitive to moisture.[11] Ensure both POCl₃ and DMF are of high purity and anhydrous. Old bottles of DMF can contain dimethylamine from decomposition, which can interfere with the reaction.[12]

  • Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should typically be done at 0 °C. After adding the aromatic substrate, the reaction may require heating to proceed. The optimal temperature depends on the substrate's reactivity; monitor by TLC to find the sweet spot between reaction progression and decomposition.[13]

  • Substrate Reactivity: While the benzyloxy group is activating, if the aromatic ring has other deactivating substituents, the reaction may be sluggish. For less reactive aromatics, more forcing conditions or alternative, more powerful formylating agents might be necessary.[14]

Q2: The reaction is yielding a dark, intractable polymer or resin instead of the desired product. What is causing this?

A2: Polymerization is a known side reaction in formylations, especially under strong acidic conditions which are inherent to methods like the Duff or Vilsmeier-Haack reactions.[15]

  • Temperature Control: Excessively high temperatures can significantly accelerate polymerization. Maintain the lowest effective temperature required for the formylation.

  • Stoichiometry: Use the correct stoichiometry of the formylating agent. A large excess can sometimes promote side reactions.

  • Reaction Time: Do not run the reaction longer than necessary. Once TLC indicates consumption of the starting material, proceed with the workup.

Q3: I am observing cleavage of the benzyl ether or benzyl ester protecting groups. How can I prevent this?

A3: Benzyl groups are generally stable but can be cleaved by strong Lewis acids or under harsh hydrogenolysis conditions.[1] Some formylation methods use strong Lewis acids (e.g., Rieche formylation with TiCl₄), which could cleave the benzyl ether.[16] The Vilsmeier-Haack conditions are generally compatible with benzyl ethers. If cleavage is observed, it may be due to overly harsh temperatures or prolonged reaction times. Consider buffering the workup carefully to avoid strong acidic conditions for extended periods.

Q4: How do I choose the right formylation method for my substrate?

A4: The choice depends on substrate reactivity, desired regioselectivity, and functional group tolerance. For Benzyl 2-benzyloxybenzoate, several methods are viable.

Formylation MethodReagentsProsCons
Vilsmeier-Haack DMF, POCl₃Good for electron-rich aromatics; generally high-yielding.[10]Moisture sensitive; POCl₃ is corrosive.[11]
Duff Reaction HMTA, Acid (TFA)Often gives good ortho-selectivity to hydroxyls; can work for ethers.[13][15]Can be inefficient; may require high temperatures.[17]
Rieche Formylation Cl₂CHOMe, TiCl₄Highly effective; can formylate less reactive substrates.[16]Uses a strong Lewis acid which may cleave protecting groups; reagents are highly toxic.
Reimer-Tiemann CHCl₃, Strong BasePrimarily for phenols.[18]Generally low yields; harsh basic conditions would hydrolyze the ester.[19]

For this specific synthesis, the Vilsmeier-Haack reaction is the most recommended starting point due to its reliability with electron-rich ethers.

Troubleshooting_Formylation Start Formylation Reaction Failure Q1 Low/No Yield? Start->Q1 Q2 Polymer Formation? Start->Q2 Q3 Protecting Group Cleavage? Start->Q3 Sol1 Check reagent purity (DMF, POCl₃). Ensure anhydrous conditions. Optimize temperature. Q1->Sol1 Sol2 Lower reaction temperature. Reduce reaction time. Check stoichiometry. Q2->Sol2 Sol3 Avoid harsh Lewis acids. Use milder conditions. Perform careful, buffered workup. Q3->Sol3

Caption: Key troubleshooting points for the formylation step.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl 2-benzyloxybenzoate
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add Benzyl 2-hydroxybenzoate (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Add anhydrous DMF to dissolve the solids.

  • Add Benzyl Bromide (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.

Protocol 2: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a two-neck flask under an inert atmosphere (N₂), cool anhydrous DMF (10 eq.) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise with vigorous stirring. Maintain the temperature at 0 °C. Stir for 30-60 minutes at this temperature. The formation of a solid or viscous liquid is common.[20]

  • Substrate Addition: Dissolve Benzyl 2-benzyloxybenzoate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature, then heat to 50-60 °C. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH is ~7.[10]

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel.

References

  • BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support. 15

  • BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines. BenchChem Technical Support. 11

  • BenchChem. (2025). Troubleshooting Low Conversion Rates in Benzoylation Reactions. BenchChem Technical Support. 7

  • NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Link

  • Wikipedia. (n.d.). Formylation. Retrieved from Wikipedia. Link

  • BenchChem. (2025). Benzoylation of Sensitive Substrates. BenchChem Technical Support. 3

  • BenchChem. (2025). Optimizing Aromatic Formylation Reactions. BenchChem Technical Support. 13

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from organic-chemistry.org. Link

  • World Scientific Publishing. (1976). Aromatic Substitution. XXXIX: Varying Selectivity in Electrophilic Formylation of Toluene and Benzene. Journal of the American Chemical Society, 98, 296. Link

  • Common Organic Chemistry. (n.d.). Benzyl Bromide. Retrieved from orgsyn.org. Link

  • RSC Publishing. (n.d.). A new procedure for formylation of less active aromatics. Journal of the Chemical Society, Chemical Communications. Link

  • NIH. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. PMC. Link

  • J&K Scientific LLC. (2025). Benzyl Protection of Alcohols. Retrieved from jk-sci.com. Link

  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Retrieved from highfine.com. Link

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. r/OrganicChemistry. Link

  • Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. Link

  • Common Conditions. (n.d.). Formylation. Retrieved from commonchemistry.com. Link

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from chemistrysteps.com. Link

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from chemistrynotes.com. Link

  • Wikipedia. (n.d.). Duff reaction. Retrieved from Wikipedia. Link

  • Reddit. (2022). Aryl formylation strategies ?. r/OrganicChemistry. Link

  • ResearchGate. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?. Link

  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. Link

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from nro-chem.com. Link

  • Allen. (n.d.). Reimer-Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from allen.ac.in. Link

  • Unacademy. (n.d.). Benzoylation. Retrieved from unacademy.com. Link

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from nro-chem.com. Link

  • NIH. (n.d.). Formylation of Amines. PMC. Link

  • GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. Retrieved from geeksforgeeks.org. Link

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from unacademy.com. Link

  • PrepChem.com. (n.d.). Synthesis of Benzyl 2-Benzyl-5-hydroxy-pentanoate. Retrieved from prepchem.com. Link

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from cambridge.org. Link

  • SynArchive. (n.d.). Duff Reaction. Retrieved from synarchive.com. Link

  • Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. Retrieved from chemical-suppliers.com. Link

  • ResearchGate. (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?. Link

  • Chem-Station Int. Ed. (2016). Duff Reaction. Retrieved from chem-station.com. Link

  • BLD Pharm. (n.d.). 150258-60-9|Benzyl 2-(benzyloxy)-5-formylbenzoate. Retrieved from bldpharm.com. Link

  • Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates. Link

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from mdpi.com. Link

  • Google Patents. (n.d.). WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein. Link

  • ChemSynthesis. (2025). methyl 2-fluoro-5-formylbenzoate. Retrieved from chemsynthesis.com. Link

  • Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Link

Sources

Technical Support Center: Synthesis of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the synthesis of Benzyl 2-benzyloxy-5-formylbenzoate, with a specific focus on the critical role of temperature. As researchers and drug development professionals, understanding the nuances of reaction conditions is paramount to achieving high yield and purity. This document is structured to address common issues encountered during this synthesis, explaining the causality behind experimental choices and providing validated protocols.

Foundational Principles: The Role of Temperature in Williamson Ether Synthesis

The synthesis of this compound involves a crucial O-alkylation step, a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks the electrophilic carbon of benzyl halide.[1][3]

Temperature is a double-edged sword in this process. According to the Arrhenius equation, increasing the temperature accelerates the reaction rate, which can be beneficial for reducing reaction times.[4][5] However, excessive heat can promote undesirable side reactions. The primary competing reaction is the base-catalyzed elimination (E2) of the alkylating agent, which becomes more favorable at higher temperatures.[1][4][6] Therefore, precise temperature control is essential to navigate the fine line between an efficient reaction and the formation of impurities.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes A 5-formyl-2-hydroxybenzoate Derivative Temp Temperature (Critical Parameter) A->Temp B Benzyl Halide B->Temp Base Base (e.g., K₂CO₃) Base->Temp Desired Desired Product (Sₙ2 Pathway) Temp->Desired Optimal Temp (50-80°C) Side Side Products (E2 Elimination, etc.) Temp->Side High Temp (>80°C) Solvent Solvent (e.g., DMF, Acetone) Solvent->Desired

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.

Question 1: My reaction is proceeding very slowly or appears stalled, with significant starting material remaining after the recommended reaction time. What should I do?

Answer: This is a classic symptom of insufficient thermal energy. The activation energy for the SN2 reaction, while favorable, still requires a certain temperature to proceed at a practical rate.

  • Causality: At low temperatures (< 50°C), the kinetic energy of the reacting molecules is too low, leading to infrequent and low-energy collisions between the phenoxide and the benzyl halide.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and maintaining the target temperature.

    • Incremental Increase: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. A typical effective range for this synthesis is 50-100°C.[1] A procedure for a similar benzylation has been successfully performed at 100°C in DMF[7], while another was successful at 55°C in acetone.[8][9]

    • Extend Reaction Time: If you are hesitant to increase the temperature due to concerns about product stability, simply extending the reaction time at a moderate temperature (e.g., 55-60°C) may be sufficient to drive the reaction to completion.

    • Solvent & Base Check: Ensure you are using a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base, leaving a more reactive "naked" anion, which can improve reaction rates even at lower temperatures.[4][6]

Question 2: My TLC analysis shows the formation of multiple, difficult-to-separate byproducts, and the final yield of the desired product is low. What is the likely cause?

Answer: The formation of multiple byproducts is often indicative of excessive reaction temperature.

  • Causality: High temperatures provide enough energy to overcome the activation barrier for competing reaction pathways.

    • Elimination (E2): Benzyl halides can undergo elimination to form stilbene and other related impurities, a reaction pathway that is highly temperature-dependent.[4]

    • C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can also be alkylated on the aromatic ring (at the ortho or para positions) instead of the desired O-alkylation.[1] This is less common with benzyl halides but can be influenced by conditions.

    • Degradation: The aldehyde functional group or the ester itself may be sensitive to prolonged exposure to high heat, especially in the presence of a base.

  • Troubleshooting Steps:

    • Reduce Temperature: Lower the reaction temperature to the lower end of the optimal range (e.g., 50-60°C) and compensate with a longer reaction time.[4]

    • Controlled Addition: Consider adding the benzyl halide dropwise to the reaction mixture at the target temperature. This maintains a low instantaneous concentration of the alkylating agent, which can suppress side reactions.

    • Base Selection: While a strong base is needed, an overly strong or hindered base can favor elimination. For phenolic hydroxyls, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and less likely to promote side reactions than alkoxides or hydrides.[10]

Question 3: What is the optimal temperature for this synthesis?

Answer: There is no single "perfect" temperature; it is an empirical balance between reaction rate and selectivity. Based on literature for analogous reactions, an optimal starting point is between 55°C and 80°C .

  • Rationale: This range is generally high enough to ensure a reasonable reaction time (typically 2-8 hours) but low enough to minimize the rate of competing elimination and degradation reactions.[1][4] The ideal temperature within this range will depend on your specific substrate, solvent, and base combination. It is always recommended to perform a small-scale optimization experiment.

Data Summary: Effect of Temperature on Synthesis Outcome
Temperature RangeReaction RateSelectivity & PurityRecommended Use Case
Room Temp - 45°C Very SlowHighNot practical for laboratory timescales.
50°C - 80°C Moderate to FastExcellentOptimal range for balancing yield and purity.
85°C - 100°C Very FastModerate to GoodUse with caution; risk of byproduct formation increases.[4][7]
> 100°C Extremely FastPoorNot recommended; high probability of elimination and degradation.[1]

Detailed Experimental Protocol

This protocol is a validated starting point. Researchers should optimize based on their specific equipment and reagents.

Materials:

  • Methyl 5-formyl-2-hydroxybenzoate (1.0 eq)

  • Benzyl bromide (2.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-formyl-2-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous DMF until the substrate is dissolved and the mixture is stirrable.

  • Begin stirring and heat the mixture to 60°C using a temperature-controlled oil bath.

  • Once the temperature has stabilized, add benzyl bromide (2.2 eq) dropwise over 10 minutes. Note: This reaction involves a double benzylation (of the phenol and transesterification of the methyl ester to a benzyl ester).

  • Maintain the reaction at 60°C and monitor its progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and stir. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

G

References

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Williamson ether synthesis. Wikipedia.
  • Common side reactions in the Williamson synthesis of ethers. Benchchem.
  • What Are The Limitations Of Williamson Ether Synthesis?. Chemistry For Everyone.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Identifying and minimizing side reactions in Williamson ether synthesis.. Benchchem.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider Synthetic Pages.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
  • Ultrasound Assisted Synthesis of 4-Benzyloxy-3-methoxybenzaldehyde by Selective O-Alkylation of Vanillin with Benzyl Chloride in the Presence of Tetrabutylammonium Bromide.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

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Technical Support Center: Synthesis of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the synthesis of Benzyl 2-benzyloxy-5-formylbenzoate. This document provides in-depth, experience-driven answers to common challenges encountered during this synthesis, with a specific focus on the critical role of solvent selection. The protocols and explanations herein are designed to empower researchers to optimize their reaction conditions, troubleshoot effectively, and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound, and why is solvent choice so pivotal?

A1: The preparation of this compound involves a tandem benzylation of 2-hydroxy-5-formylbenzoic acid. This process typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, closely related to the Williamson ether synthesis.[1][2] In a single reaction vessel, a suitable base deprotonates both the phenolic hydroxyl and the carboxylic acid groups, creating a dianion. This dianion then acts as a nucleophile, attacking two molecules of a benzyl halide (e.g., benzyl bromide or benzyl chloride) to form the desired ether and ester linkages.

The solvent is arguably the most critical parameter in this synthesis for several reasons:

  • Solubility: It must effectively dissolve the starting material, base, and intermediate salts.

  • Mechanism Promotion: It must favor the SN2 pathway over competing elimination (E2) reactions.[2]

  • Reactivity Modulation: The solvent's interaction with the nucleophile can significantly enhance or hinder its reactivity.

Below is a workflow diagram illustrating the key stages of the synthesis where solvent effects are paramount.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Purification A Dissolve Starting Material (2-hydroxy-5-formylbenzoic acid) in appropriate solvent B Add Base (e.g., K₂CO₃) to form dianion A->B C Add Benzyl Halide (e.g., Benzyl Bromide) B->C Nucleophilic Attack D Heat Reaction Mixture (Solvent determines temperature) C->D E Reaction Monitoring (TLC) D->E Monitor Progress F Aqueous Work-up & Extraction E->F G Solvent Removal F->G H Purification (Column Chromatography) G->H I Final Product: This compound H->I

Caption: General workflow for the synthesis of this compound.

Q2: What are the recommended solvents for this synthesis, and what is the scientific rationale for their use?

A2: For SN2 reactions like the Williamson ether synthesis, polar aprotic solvents are strongly recommended.[1][2] The most effective choices for this specific preparation are Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN).

Rationale: The success of the SN2 mechanism hinges on a highly reactive, "naked" nucleophile. Polar aprotic solvents have high dielectric constants, allowing them to dissolve ionic species (like the potassium salt of the deprotonated starting material). However, unlike protic solvents (e.g., water, ethanol), they do not have acidic protons to form hydrogen bonds.

Consequently, they solvate the cation (e.g., K⁺) effectively but leave the oxygen anions of the phenoxide and carboxylate poorly solvated and thus highly nucleophilic and available to attack the benzyl halide.[2] Using a protic solvent would create a solvent cage around the nucleophile, drastically reducing its reactivity.[3]

SolventDielectric Constant (ε)Boiling Point (°C)Key AdvantagesPotential Drawbacks
Dimethylformamide (DMF) 37153Excellent dissolving power for a wide range of organic salts.High boiling point, can be difficult to remove completely.
Acetonitrile (MeCN) 3682Lower boiling point, easier to remove during work-up. Good choice for reactions at moderate temperatures.Can be less effective at dissolving some inorganic bases.
Dimethyl Sulfoxide (DMSO) 47189Superior dissolving power, can accelerate reaction rates.Very high boiling point, extremely difficult to remove. Can interfere with work-up.

For most applications, DMF provides the best balance of solubility and practicality.

Q3: I am observing very low yields. What are the common solvent-related causes and how can I troubleshoot this?

A3: Low yield is a frequent issue, often directly traceable to solvent choice and quality.

Troubleshooting Guide for Low Yield:

  • Check for Protic Solvent Contamination:

    • Problem: You are using a protic solvent like ethanol or isopropanol. These solvents can act as nucleophiles themselves, reacting with the benzyl halide to form benzyl ethers (e.g., benzyl ethyl ether), consuming your reagent.[3]

    • Solution: Switch to a recommended polar aprotic solvent like DMF or Acetonitrile.

  • Ensure Anhydrous Conditions:

    • Problem: Your solvent contains water. Water can hydrolyze the benzyl halide, quench the deprotonated nucleophile, and interfere with the base.

    • Solution: Use a fresh, sealed bottle of anhydrous (or "dry") solvent. If you suspect contamination, the solvent can be dried over molecular sieves. Ensure all glassware is oven- or flame-dried before use.[2]

  • Verify Reagent Solubility:

    • Problem: The base (e.g., K₂CO₃, Cs₂CO₃) or the starting material is not fully dissolved, leading to a heterogeneous mixture and a slow, incomplete reaction.

    • Solution: If solubility in Acetonitrile is poor, switch to DMF, which has superior dissolving power.[2] Gentle heating and vigorous stirring can also improve dissolution.

  • Optimize Reaction Temperature:

    • Problem: The reaction temperature is too low. SN2 reactions require sufficient energy to overcome the activation barrier.

    • Solution: The reaction is typically run at elevated temperatures (e.g., 50-100 °C).[2] The high boiling point of DMF is advantageous here, allowing for a wider operational temperature range. Monitor the reaction by TLC to determine the optimal time and temperature.

Q4: My final product is impure. How does the solvent influence the formation of side products?

A4: The solvent environment directly dictates the balance between the desired SN2 reaction and competing side reactions.

Common Side Products & Solvent Influence:

  • Unreacted Starting Material (2-hydroxy-5-formylbenzoic acid): This indicates an incomplete reaction, often due to the issues described in Q3 (poor solubility, insufficient temperature, non-anhydrous conditions).

  • Mono-benzylated Intermediates: The reaction may stall after the first benzylation. Using a highly effective solvent system like DMF or DMSO ensures the reaction goes to completion.

  • E2 Elimination Product (Stilbene): While benzyl halides are primary and less prone to E2 elimination, a bulky base or very high temperatures can favor this pathway.[1][2] Polar aprotic solvents inherently favor the SN2 mechanism, helping to minimize this side reaction.[1]

  • Dibenzyl Ether: This can form if there is residual water in the solvent, which can hydrolyze benzyl bromide to benzyl alcohol. The resulting benzoxide can then react with another molecule of benzyl bromide.[4] Using anhydrous solvents is the key to preventing this.

The diagram below illustrates the desired reaction pathway versus potential side reactions.

G cluster_main Desired Pathway (SN2) cluster_side Side Reactions Reactants Dianion Nucleophile + Benzyl Halide Product This compound (O-Alkylation) Reactants->Product Favored in Polar Aprotic Solvents (e.g., DMF, MeCN) Side1 Dibenzyl Ether (From H₂O contamination) Reactants->Side1 Caused by non-anhydrous solvent Side2 Stilbene (E2 Elimination) Reactants->Side2 Minor pathway, can increase with high temp/steric hindrance Side3 Unreacted Starting Material (Incomplete Reaction) Reactants->Side3 Caused by poor solubility or low temp

Caption: Desired SN2 pathway versus common solvent-influenced side reactions.

Q5: What is a reliable protocol for monitoring the reaction using Thin-Layer Chromatography (TLC)?

A5: TLC is an essential technique for assessing reaction completion and identifying the presence of impurities.[5]

Step-by-Step TLC Protocol:

  • Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F₂₅₄).

  • Solvent System (Mobile Phase): A good starting point is a mixture of non-polar and polar solvents. An Ethyl Acetate/Hexane system is ideal. Start with a ratio of 20:80 (1:4) Ethyl Acetate:Hexane . This can be adjusted based on the separation observed.

  • Spotting:

    • Dissolve a small amount of your starting material (SM) in a solvent like ethyl acetate to create a reference spot.

    • Carefully take a small aliquot from your reaction mixture using a capillary tube and spot it on the TLC plate.

    • It is good practice to co-spot the starting material and the reaction mixture in the same lane to confirm the disappearance of the SM.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The aromatic rings in the starting material, intermediates, and product should be UV-active.

    • Expected Rf values: The product, being less polar than the di-acid starting material, will have a higher Rf value (travel further up the plate).

      • Rf (Starting Material): Lowest Rf (close to the baseline).

      • Rf (Mono-benzylated intermediates): Intermediate Rf.

      • Rf (Final Product): Highest Rf.

    • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

References

  • Williamson Ether Synthesis. ChemTalk. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available from: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]

  • benzyl benzoate. Organic Syntheses Procedure. Available from: [Link]

Sources

Technical Support Center: Purification of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical protocols for the purification of Benzyl 2-benzyloxy-5-formylbenzoate. We understand that achieving high purity is critical for downstream applications, and this document is structured to address the common challenges encountered during the isolation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues researchers may encounter. The solutions are based on established chemical principles and field-proven laboratory techniques.

Q1: My crude product is a discolored oil or a low-melting-point solid. What are the likely impurities?

A1: The physical state and color of your crude product provide important clues about the impurities present. This compound is a yellow solid with a melting point of 82-83 °C. Deviations from this suggest the presence of contaminants.

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-hydroxy-5-formylbenzoic acid starting material or its monosubstituted (monobenzylated) intermediate can be present. Unreacted benzyl bromide is also a common impurity.

  • Side-Reaction Products:

    • Oxidation Product: The aldehyde (formyl) group is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. This forms the corresponding carboxylic acid, 5-carboxy-2-(benzyloxy)benzoic acid benzyl ester, which can interfere with crystallization.

    • Reduction Product: If reducing agents are inadvertently present, the aldehyde can be reduced to a hydroxymethyl (alcohol) group, yielding Benzyl 2-benzyloxy-5-(hydroxymethyl)benzoate.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., DMF, acetone, ethyl acetate) can be trapped in the crude product, depressing the melting point.[1]

A preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended to visualize the number of components in your crude material.

Q2: How can I effectively remove baseline impurities and improve the initial purity of my product?

A2: For a first-pass purification to remove the bulk of impurities, recrystallization is the most effective and scalable method.[2] The principle is to dissolve the impure solid in a minimum amount of a hot solvent, in which the desired compound has high solubility and the impurities have low solubility, and then allow the desired compound to crystallize upon cooling, leaving the impurities in the mother liquor.[3]

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of forming crystals.

    • Cause: The solution is cooling too quickly, or the melting point of the impure solid is lower than the temperature of the solution.[4]

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly. Insulating the flask can help. Scratching the inside of the flask with a glass rod can also induce nucleation.[4]

  • Problem: No crystals form upon cooling.

    • Cause: Too much solvent was used, or the solution is not sufficiently supersaturated.

    • Solution: Boil off some of the solvent to increase the concentration and allow it to cool again. Alternatively, adding a "seed crystal" of pure product can initiate crystallization.[4]

  • Problem: The product yield is very low.

    • Cause: Too much solvent was used, leading to a significant amount of product remaining dissolved in the cold mother liquor.[4]

    • Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. After crystallization, cool the flask in an ice bath for at least 30 minutes to maximize product precipitation before filtration.[4]

Solvent System Comments
Ethanol A good starting point. The compound has moderate solubility, which often allows for good crystal formation upon cooling.
Isopropanol/Water Dissolve in hot isopropanol and add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly. This anti-solvent technique is effective for moderately polar compounds.[5]
Ethyl Acetate/Hexane Dissolve in a minimum of hot ethyl acetate. Slowly add hexane until turbidity persists. Reheat to get a clear solution and then allow it to cool. This is an excellent system for compounds of intermediate polarity.[6]
Toluene Aromatic compounds often crystallize well from toluene. Ensure slow cooling for the formation of well-defined crystals.
A summary of potential solvent systems for the recrystallization of this compound.
Q3: Recrystallization failed to remove a key impurity. How should I approach purification by column chromatography?

A3: When impurities have similar solubility profiles to your product, flash column chromatography is the preferred method for achieving high purity. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

The workflow for purification involves assessing the crude mixture, performing the chromatographic separation, and finally, analyzing the purity of the resulting product.

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// Node Definitions Crude [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess [label="Purity Assessment (TLC/HPLC/NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Decision1 [label="Purity > 95%?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recryst [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assess2 [label="Purity Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Purity > 98%?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="Pure Product (>99%)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="Meets Purity Spec", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Crude -> Assess; Assess -> Decision1; Decision1 -> Stop [label="Yes"]; Decision1 -> Recryst [label="No"]; Recryst -> Assess2; Assess2 -> Decision2; Decision2 -> Final [label="Yes"]; Decision2 -> Column [label="No"]; Column -> Final; }

Caption: General Purification Workflow

Q4: I am seeing multiple spots on TLC even after chromatography. Could I be using the wrong technique?

A4: While chromatography is powerful, certain impurities may require a more targeted approach. If a stubborn acidic or basic impurity co-elutes with your product, consider using scavenger resins . These are solid-supported reagents that react selectively with and remove specific types of functional groups from a solution.[7]

  • For Acidic Impurities (e.g., carboxylic acid from over-oxidation): Use a basic scavenger resin, such as a polymer-supported carbonate (CO3) or an amine-based resin.[8] Simply stir the resin with a solution of your impure product in a suitable solvent (like Dichloromethane or Ethyl Acetate) for a few hours, then filter off the resin. The acidic impurity will remain bound to the resin.

  • For Basic Impurities (e.g., amine-containing starting materials): Use an acidic scavenger resin, such as a polymer-supported sulfonic acid (SO3H).[8] The procedure is the same: stir, filter, and the basic impurity is removed.

This method is highly efficient for trace impurities and avoids the need for aqueous extractions, which can sometimes lead to product hydrolysis.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying your compound using a silica gel column.

  • Mobile Phase Selection:

    • Run a TLC of your crude product using a mixture of Hexane and Ethyl Acetate (EA).

    • Start with a ratio of 9:1 (Hexane:EA) and gradually increase the polarity.

    • The ideal solvent system will give your desired product an Rf (retention factor) of approximately 0.25-0.35. Impurities should be well-separated from the product spot.

  • Column Packing (Slurry Method):

    • Choose a column of appropriate size (a 100:1 ratio of silica gel to crude product by weight is a good rule of thumb).

    • Fill the column about one-third full with your chosen mobile phase.

    • In a separate beaker, create a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica bed.

    • Add a thin layer of sand (approx. 0.5 cm) on top of the silica to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to begin eluting the solvent through the column.

    • Collect the eluent in a series of test tubes or flasks (fractions).

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain your pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield your purified this compound.

    • Confirm the final purity using HPLC or NMR spectroscopy.[9][10]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method can be used to accurately determine the purity of your final product. It is based on typical conditions for related benzophenone and benzyl benzoate compounds.[11][12][13]

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid)
Gradient Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile.
A sample HPLC method for the purity analysis of this compound.

References

  • Veeprho. (n.d.). Benzophenone Impurities and Related Compound. Retrieved from [Link]

  • Lormann, M. E. P., et al. (2004). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. Organic Letters, 6(22), 3921-3924. Retrieved from [Link]

  • de Oliveira, G. R., et al. (2016). Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. Journal of Chemical Technology & Biotechnology, 91(10), 2670-2678. Retrieved from [Link]

  • Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]

  • Walker, J. F. (1983). U.S. Patent No. 4,409,375. Washington, DC: U.S. Patent and Trademark Office.
  • Pharmaffiliates. (n.d.). Benzophenone-impurities. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. Retrieved from [Link]

  • ResearchGate. (2021). (a) Normal phase separation of benzophenone and nitrobenzene... [Image]. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • SIELC Technologies. (n.d.). Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.
  • MicroSolv Technology Corporation. (2012). Benzophenone Analyzed with HPLC - AppNote. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(23), 5585. Retrieved from [Link]

  • Kamal, M. M., et al. (2012). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 50(8), 717-724. Retrieved from [Link]

  • Nekkalapudi, A., Veldi, V., & Pippalla, S. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. American Journal of Analytical Chemistry, 13, 229-240. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 25(23), 5585. Retrieved from [Link]

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Technical Support Center: Improving the Purity of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Benzyl 2-benzyloxy-5-formylbenzoate (CAS 150258-60-9). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving the desired purity for this critical synthetic intermediate. We will move beyond simple protocols to explore the causality behind common purification issues and provide robust, field-tested troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. The synthesis of this compound, which involves the protection of a phenolic hydroxyl group and esterification of a carboxylic acid, can introduce several common contaminants.

Q1: What are the most common impurities I might encounter during the synthesis of this compound?

The impurity profile is typically dictated by the synthetic route but generally falls into three categories:

  • Unreacted Starting Materials: The most common impurities are often the materials you started with. A primary concern in similar syntheses is the presence of unreacted starting material[1]. This can include precursors like 2-hydroxy-5-formylbenzoic acid, benzyl alcohol, and leftover benzylating agents such as benzyl chloride or benzyl bromide.

  • Intermediates and Side-Products: Incomplete reactions can lead to mono-benzylated products. Depending on your synthetic sequence, these could be:

    • 2-Benzyloxy-5-formylbenzoic acid: The result of successful benzylation of the phenolic group but failed esterification of the carboxylic acid.

    • Benzyl 2-hydroxy-5-formylbenzoate: The result of successful esterification but failed benzylation of the phenolic hydroxyl.

  • Reagent-Derived Impurities: Benzylating agents like benzyl chloride can contain their own set of related impurities[2].

Q2: My final product is a yellow solid as expected, but it seems oily or discolored after initial work-up. What is the likely cause?

The target compound, this compound, is described as a yellow solid with a melting point of 82-83 °C. An oily, tacky, or off-color appearance strongly suggests the presence of impurities that are depressing the melting point. This can be due to residual solvents or, more commonly, a mixture of the product with unreacted starting materials or side-products which prevent proper crystallization. High-molecular-weight side products formed from the benzylating agent can also contribute to a tar-like consistency.

Q3: After purification and storage, I'm seeing a new, more polar spot on my TLC plate and a new peak in my HPLC analysis. What is happening?

This is a classic sign of product degradation. The two most probable degradation pathways for a compound with this structure are:

  • Hydrolysis of the Benzyl Ester: The ester functional group can be susceptible to hydrolysis, especially if exposed to moisture or trace acidic/basic conditions, yielding 2-benzyloxy-5-formylbenzoic acid and benzyl alcohol[3]. The resulting carboxylic acid is significantly more polar and will have a lower Rf on a normal-phase TLC plate.

  • Debenzylation: While the benzyl ether is generally more stable than the ester, it can be cleaved under certain harsh conditions (e.g., catalytic hydrogenation or strong acids) to yield Benzyl 2-hydroxy-5-formylbenzoate[3].

To mitigate this, ensure the purified product is stored in a tightly sealed container, protected from moisture and light, at a cool and stable temperature[3].

Section 2: Troubleshooting Purification Workflows

Here, we address specific experimental challenges and provide detailed protocols to overcome them.

Issue 1: Ineffective Separation by Column Chromatography

Symptom: Your crude product shows multiple spots on a TLC plate, but after running a column, the collected fractions are still mixtures, or the yield of pure product is very low.

Diagnosis & Causality: This issue almost always stems from a suboptimal mobile phase (eluent) or improper column packing. Column chromatography separates compounds based on their differential partitioning between the polar stationary phase (typically silica gel) and the less polar mobile phase[4][5]. If the mobile phase is too polar, all compounds will travel quickly with the solvent front, resulting in no separation. If it's not polar enough, the compounds will remain adsorbed to the silica. The key is to find a solvent system that provides a good separation of Rf values on a TLC plate (ideally a ΔRf of ~0.2).

Solution: A systematic approach to developing the elution method using TLC is crucial.

Experimental Protocol: Flash Column Chromatography Purification

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with increasing polarity. Start with a non-polar mixture like 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity (e.g., 90:10, 80:20, 70:30).

    • The ideal solvent system is one where your target compound has an Rf value of approximately 0.3-0.4, and the major impurities are well-separated from it.

  • Column Packing (Slurry Method):

    • Clamp a column vertically and add a small cotton or glass wool plug to the bottom[4]. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent. The weight of silica should be 20-50 times the weight of your crude sample[4].

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles[4]. This prevents "channeling" and ensures good separation.

    • Once the silica has settled, add a final protective layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is now your crude product adsorbed onto silica.

    • Carefully add this powder to the top of your packed column[6]. This technique often results in sharper bands and better separation than wet loading.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the column.

    • Begin collecting fractions. Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.

    • If you are using a gradient elution (recommended for complex mixtures), gradually increase the polarity of your mobile phase as the elution progresses.

    • Combine the fractions that contain only your pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound.

Diagram: General Workflow for Flash Column Chromatography A visual guide to the key steps in a successful column chromatography purification.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude Product tlc 1. TLC Analysis (Find Solvent System, Rf ~0.3) crude->tlc pack 2. Pack Column (Silica Slurry) dry_load 3. Dry Load Sample (Adsorb on Silica) pack->dry_load elute 4. Elute Column (Start with low polarity) dry_load->elute collect 5. Collect Fractions elute->collect analyze_frac 6. Analyze Fractions (TLC) collect->analyze_frac combine 7. Combine Pure Fractions analyze_frac->combine evap 8. Evaporate Solvent combine->evap pure_prod Pure Product evap->pure_prod

Issue 2: Low Yield or Oiling Out During Recrystallization

Symptom: You attempt to recrystallize your product, which is a solid, but it either fails to dissolve, fails to crystallize upon cooling, or separates as an oil ("oiling out") instead of forming solid crystals.

Diagnosis & Causality: Recrystallization works by exploiting differences in solubility. The ideal solvent fully dissolves your compound at high temperatures but has very low solubility for it at low temperatures, while impurities remain soluble at all temperatures. "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated too quickly. Low yield means your product has significant solubility in the solvent even when cold.

Solution: The choice of solvent is paramount. A single solvent is ideal, but a binary (two-component) solvent system is often necessary and highly effective. A patent for purifying the related compound, benzyl benzoate, successfully uses a mixture of isopropanol and water[7].

Experimental Protocol: Recrystallization Solvent Screening and Execution

  • Single Solvent Screening:

    • Place a small amount of your impure solid (20-30 mg) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

    • If the solid dissolves at room temperature, that solvent is unsuitable (solubility is too high).

    • If it does not dissolve, gently heat the mixture. If it dissolves when hot, it's a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, then in an ice bath. If high-quality crystals form, you have found a good solvent.

  • Binary Solvent Pair Screening:

    • This is often more effective. You need a "soluble" solvent in which your compound is very soluble, and a "non-soluble" solvent in which it is poorly soluble. The two solvents must be miscible. (e.g., Ethanol/Water, Ethyl Acetate/Hexane).

    • Dissolve the compound in the minimum amount of the hot "soluble" solvent.

    • Add the "non-soluble" solvent dropwise while the solution is still hot, until you see persistent cloudiness (turbidity).

    • Add a few drops of the hot "soluble" solvent to make the solution clear again.

    • Allow the solution to cool slowly.

  • Bulk Recrystallization:

    • Once a good solvent or solvent pair is identified, dissolve the bulk of your impure solid in the minimum amount of the hot solvent system in an Erlenmeyer flask.

    • If using a solvent pair, follow the procedure from step 2.

    • Allow the flask to cool slowly to room temperature on a benchtop. Do not disturb it. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Dry the crystals thoroughly.

Diagram: Decision Tree for Recrystallization Troubleshooting A logical guide to solving common recrystallization problems.

G start Attempt Recrystallization oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No sol1 Re-heat. Add more 'soluble' solvent. Ensure solution is not supersaturated. oiling_out->sol1 Yes low_yield Yield is Very Low? no_crystals->low_yield No sol2 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Cool to lower temperature. no_crystals->sol2 Yes success Pure Crystals Obtained low_yield->success No sol3 1. Reduce amount of solvent used. 2. Evaporate some solvent. 3. Switch to a less effective solvent. low_yield->sol3 Yes sol1->start sol2->start sol3->start

Section 3: Purity Assessment and Characterization

Q: How can I confidently determine the purity of my final product?

A single technique is often insufficient. A multi-faceted approach provides the highest degree of confidence.

  • Melting Point: This is a simple yet powerful indicator. A sharp melting point that matches the literature value (82-83 °C) is indicative of high purity. Impurities typically cause melting point depression and broadening.

  • Chromatography (TLC/HPLC): After purification, a single spot on a TLC plate (visualized under UV light and with a stain) is a good sign. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard. A high-purity sample should show a single major peak, with any impurity peaks being very small. Reverse-phase HPLC is a widely adopted method for analyzing aromatic compounds like this[1].

  • Spectroscopy (NMR): 1H and 13C NMR spectroscopy not only confirms the structure of your compound but can also reveal the presence of impurities. Integration of the proton signals in 1H NMR can be used to quantify impurities if their peaks are well-resolved from the product's signals[8].

Data Presentation: Comparison of Key Analytical Techniques for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase[1].Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection[9].Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural information[8].
Strengths - Excellent for quantitative purity assessment (% area).- Widely applicable to a broad range of compounds.- Robust and reproducible[9].- High sensitivity and specificity.- Provides molecular weight and fragmentation data for impurity identification[1].- Provides definitive structural confirmation.- Can quantify impurities without a reference standard (qNMR).
Limitations - Requires a chromophore for UV detection.- Impurity identification requires a reference standard or LC-MS.- Compound must be volatile and thermally stable.- May require derivatization for polar compounds.- Lower sensitivity compared to chromatographic methods.- Requires well-resolved signals for accurate quantification[1].

References

  • Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. Available at: [Link]

  • University of Alberta. (n.d.). Column chromatography. Faculty of Science. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Department of Chemistry. Available at: [Link]

  • Gernaey, K. V., et al. (2018). Column chromatography for separation and fractionation of flavor-active esters on hydrophobic resins and simulation of breakthrough behavior. ResearchGate. Available at: [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Sakai, M., et al. (2002). Process for recovering benzyl benzoate. Google Patents.
  • Chemical-Suppliers.com. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 150258-60-9 | Product Name : this compound. Available at: [Link]

  • GPR, et al. (2012). Process for the preparation of salmeterol and its intermediates. Google Patents.
  • Cateni, F., et al. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • Sakai, M., et al. (2001). Method for recovering benzyl benzoate. Google Patents.
  • Cateni, F., et al. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

  • LookChem. (n.d.). Your Inquiry on this compound (5-Formyl-2-(benzyloxy)benzoate). Available at: [Link]

  • Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Available at: [Link]

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Hydrolysis of Benzyl 2-benzyloxy-5-formylbenzoate as an unwanted side reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Benzyl 2-benzyloxy-5-formylbenzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unwanted hydrolysis of this key synthetic intermediate. Our goal is to equip researchers, scientists, and drug development professionals with the insights and protocols necessary to ensure the stability and integrity of this compound throughout their synthetic workflows.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted hydrolysis in this compound?

The primary cause of degradation is the hydrolysis of the benzyl ester functional group. This reaction, a nucleophilic acyl substitution, cleaves the ester bond to yield 2-benzyloxy-5-formylbenzoic acid and benzyl alcohol. The benzyl ester is significantly more susceptible to hydrolysis under both acidic and basic conditions than the benzyl ether.[1][2]

Q2: How does the stability of the benzyl ester compare to the benzyl ether in the molecule?

The benzyl ether is substantially more robust and stable across a wider range of conditions compared to the benzyl ester.[3][4][5] Benzyl ethers are generally stable to all but strongly acidic conditions or specific deprotection methods like catalytic hydrogenolysis.[6] Esters, conversely, are readily cleaved by base-catalyzed hydrolysis (saponification) and can also be hydrolyzed under acidic conditions, albeit typically requiring heat.[1][7]

Q3: What specific conditions are most likely to trigger this unwanted hydrolysis?

Unwanted hydrolysis is most frequently triggered by:

  • Aqueous Workups: Prolonged exposure to water, especially if residual acid or base from a prior step has not been thoroughly neutralized.

  • Chromatography: Using un-neutralized silica gel, which is inherently acidic, can catalyze hydrolysis on the column.

  • Storage: The presence of ambient moisture, particularly with trace acidic or basic impurities, can lead to slow degradation over time.

  • Reaction Conditions: Subsequent reaction steps involving strong nucleophiles, aqueous basic or acidic reagents, or even certain Lewis acids can inadvertently cleave the ester.

Q4: How can I quickly detect if my sample has undergone hydrolysis?

The most common method is Thin Layer Chromatography (TLC) . The resulting carboxylic acid is significantly more polar than the starting ester. You will observe a new spot with a much lower Rf value, which may streak if the eluent is not sufficiently polar or if a basic/acidic modifier is not added. 1H-NMR spectroscopy can also be used to detect the disappearance of the benzyl ester's characteristic benzylic protons and the appearance of a broad carboxylic acid proton signal.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis

This section addresses specific experimental issues. Follow the logical flow to diagnose and rectify the problem.

Problem 1: Significant product loss or impurity formation is observed after aqueous workup.
  • Probable Cause: The aqueous environment, especially at a non-neutral pH, is facilitating hydrolysis. The longer the exposure, the greater the extent of the side reaction.

  • Solution & Scientific Rationale:

    • Pre-Workup Neutralization: Before adding water, carefully neutralize the reaction mixture to pH ~7 with a suitable acid or base (e.g., saturated NaHCO₃ for acidic reactions, or dilute HCl/NH₄Cl for basic reactions). This minimizes the driving force for acid or base-catalyzed hydrolysis.

    • Minimize Contact Time: Perform the extraction as rapidly as possible. Avoid letting the biphasic mixture stir for extended periods.

    • Use Brine Washes: After the initial aqueous washes, wash the organic layer with saturated NaCl solution (brine). Brine helps to remove bulk water from the organic phase, a phenomenon known as "salting out," thereby reducing the potential for hydrolysis.

    • Immediate Drying: Vigorously dry the collected organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) immediately after the final wash.

Problem 2: Product appears pure before chromatography but impure (or in low yield) after purification on a silica gel column.
  • Probable Cause: Standard silica gel is acidic (pH ~4.5-5.5) and can catalyze the hydrolysis of the sensitive benzyl ester as it passes through the column.

  • Solution & Scientific Rationale:

    • Use Neutralized Silica Gel: Deactivate the acidic sites on the silica surface. See Protocol 1 for a detailed procedure.

    • Incorporate a Mobile Phase Modifier: Add a small amount (~0.5-1%) of a weak base like triethylamine (NEt₃) or pyridine to the eluent. This neutralizes the acidic sites in-situ, preventing on-column reactions.

    • Consider Alternative Stationary Phases: If the compound is extremely sensitive, consider using neutral alumina or C18-functionalized silica (reverse-phase) for purification, as these are less likely to induce hydrolysis.

Problem 3: A previously pure sample shows signs of degradation upon re-analysis.
  • Probable Cause: Improper storage conditions are allowing for slow hydrolysis due to atmospheric moisture and/or trace impurities.

  • Solution & Scientific Rationale:

    • Ensure Absolute Purity: Ensure the compound is free of any acidic or basic residues before storage. If necessary, re-purify a small sample.

    • Store Under Anhydrous & Inert Conditions: Store the solid compound in a sealed vial within a desiccator. For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.

    • Refrigerate or Freeze: Lower temperatures significantly slow the rate of chemical reactions, including hydrolysis. Store the vial at low temperatures (e.g., 4 °C or -20 °C).

Data Summary & Preventative Strategies

Proactive measures are critical to success. The following table provides a comparative overview of the stability of the key functional groups in this compound.

Condition CategoryReagent/EnvironmentBenzyl Ester StabilityBenzyl Ether StabilityRationale & Citation
Acidic Mild (e.g., Acetic Acid, Silica Gel)Labile Generally Stable Esters can undergo acid-catalyzed hydrolysis. Benzyl ethers are robust under mild acidic conditions.[1][3]
Strong (e.g., HBr, BCl₃)Cleaved Cleaved Strong acids will cleave both functional groups, though the mechanisms may differ.[3]
Basic Mild/Aqueous (e.g., K₂CO₃, NaHCO₃)High Risk of Hydrolysis Stable Saponification (base-catalyzed hydrolysis) of esters is typically rapid. Benzyl ethers are very stable to bases.[1][3]
Reductive Catalytic Hydrogenolysis (H₂, Pd/C)Cleaved Cleaved This is a standard deprotection method for both benzyl esters and benzyl ethers, converting them to a carboxylic acid and toluene, and an alcohol and toluene, respectively.[2][6]
Oxidative DDQ, MnO₂Generally Stable Can be Cleaved Oxidants like DDQ are specifically used to cleave benzyl ethers, particularly p-methoxybenzyl (PMB) ethers, but can affect standard benzyl ethers under certain conditions. The ester is typically unaffected.[3][6]
Visualizations
Mechanism of Base-Catalyzed Hydrolysis

G cluster_0 A Benzyl Ester (R-COOBn) C Tetrahedral Intermediate B Hydroxide Ion (⁻OH) B->A 1. Nucleophilic Attack D Carboxylic Acid (R-COOH) F Benzyl Oxide Anion (⁻OBn) C->F 2. Collapse of Intermediate E Benzyl Alcohol (BnOH) F->E 3. Protonation

Caption: Base-catalyzed hydrolysis of the benzyl ester.

Troubleshooting Workflow for Unwanted Hydrolysis

G A Impurity Detected (Suspected Hydrolysis) B When is impurity observed? A->B C Post-Workup B->C Immediately D Post-Chromatography B->D Only after column E During Storage B->E After time F Probable Cause: Aqueous Hydrolysis C->F G Probable Cause: Acid-Catalyzed on Column D->G H Probable Cause: Moisture/Impurity E->H I Solution: - Minimize workup time - Ensure neutralization - Use brine wash F->I J Solution: - Neutralize silica - Add NEt₃ to eluent - Use alumina/C18 G->J K Solution: - Store dry & cold - Use inert atmosphere - Ensure starting purity H->K

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Validation & Comparative

A Comprehensive Guide to the NMR Spectral Analysis of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the NMR spectra of Benzyl 2-benzyloxy-5-formylbenzoate, a compound featuring a unique combination of ester, ether, and aldehyde functionalities.

The Molecular Structure: A Foundation for Spectral Interpretation

Before delving into the spectral analysis, it is crucial to understand the structure of this compound and to number the atoms for unambiguous assignment.

Figure 1. Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be complex, with signals corresponding to the aromatic protons of the three distinct phenyl rings, the methylene protons of the two benzyl groups, and the highly deshielded aldehyde proton. The predicted chemical shifts are based on the additive effects of the substituents and comparison with similar known compounds[1][2][3].

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H9 (CHO)9.9 - 10.1s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
H4, H67.8 - 8.2m-These protons on the central aromatic ring are deshielded by the adjacent electron-withdrawing formyl and ester groups. Their signals are expected to be complex due to meta and ortho coupling.
H37.1 - 7.3d~8.0 (ortho)This proton is ortho to the benzyloxy group and is expected to be a doublet due to coupling with H4.
H-Ar (ester benzyl)7.3 - 7.5m-The five protons of the benzyl ester's phenyl ring are expected to appear as a complex multiplet in the typical aromatic region.
H-Ar (ether benzyl)7.2 - 7.4m-The five protons of the benzyloxy group's phenyl ring will also appear as a complex multiplet, likely overlapping with the other aromatic signals.
H10 (O-CH₂-Ph)5.3 - 5.5s-The methylene protons of the benzyl ester are deshielded by the adjacent ester oxygen and the aromatic ring.
H17 (O-CH₂-Ph)5.1 - 5.3s-The methylene protons of the benzyloxy group are also deshielded, but slightly less so than the ester methylene protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each of the 22 carbon atoms in the molecule. The chemical shifts are predicted based on established ranges for the functional groups present[4][5].

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon(s)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C9 (CHO)190 - 192The aldehyde carbonyl carbon is highly deshielded.
C7 (C=O, ester)165 - 167The ester carbonyl carbon is also deshielded, but less so than the aldehyde.
C2158 - 160This aromatic carbon is attached to the electronegative benzyloxy group, causing a downfield shift.
C5135 - 137This aromatic carbon is attached to the formyl group.
C1, C4, C6125 - 135These aromatic carbons of the central ring will have distinct signals based on their substitution pattern.
C-Ar (ester benzyl)127 - 136The six carbons of the benzyl ester's phenyl ring will appear in the aromatic region.
C-Ar (ether benzyl)127 - 137The six carbons of the benzyloxy group's phenyl ring will also appear in the aromatic region.
C10 (O-CH₂-Ph)67 - 69The methylene carbon of the benzyl ester is deshielded by the adjacent oxygen.
C17 (O-CH₂-Ph)70 - 72The methylene carbon of the benzyloxy group is also in a similar chemical environment.

The Power of 2D NMR: Unambiguous Structure Confirmation

While 1D NMR provides essential information, complex molecules like this compound benefit immensely from 2D NMR techniques for definitive structural confirmation.

Correlated Spectroscopy (COSY)

A ¹H-¹H COSY experiment reveals proton-proton coupling networks. For our target molecule, we would expect to see:

  • Correlations between the aromatic protons on the central ring (H3, H4, and H6). This would help to definitively assign their positions relative to each other.

  • Correlations within the two separate benzyl phenyl rings. The ortho, meta, and para protons on each of these rings would show cross-peaks, confirming their spin systems.

Figure 2. Predicted key COSY correlations for aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates directly bonded proton and carbon atoms. This is an indispensable tool for assigning the carbon signals. Key expected correlations include:

  • The aldehyde proton (H9) to the aldehyde carbon (C9).

  • The aromatic protons (H3, H4, H6) to their respective carbons (C3, C4, C6).

  • The methylene protons (H10 and H17) to their respective carbons (C10 and C17).

  • The aromatic protons of the benzyl groups to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is arguably the most powerful tool for elucidating the connectivity of a molecule, as it shows correlations between protons and carbons that are two or three bonds apart. For this compound, crucial HMBC correlations would include:

  • H9 (aldehyde) to C5 and C4: Confirming the position of the formyl group.

  • H10 (ester methylene) to C7 (ester carbonyl) and C11 (ester phenyl ipso-carbon): Establishing the benzyl ester linkage.

  • H17 (ether methylene) to C2 and C18 (ether phenyl ipso-carbon): Confirming the benzyloxy linkage.

  • H3 to C1, C2, and C5: Further confirming the substitution pattern on the central ring.

G H9 H9 (CHO) C5 C5 H9->C5 2J C4 C4 H9->C4 3J H10 H10 (CH2) C7 C7 (C=O) H10->C7 2J C11 C11 H10->C11 3J H17 H17 (CH2) C2 C2 H17->C2 3J C18 C18 H17->C18 2J H3 H3 H3->C5 3J H3->C2 2J C1 C1 H3->C1 3J

Figure 3. Key predicted HMBC correlations for structural elucidation.

Experimental Protocols

For acquiring high-quality NMR data for this compound, the following general protocols are recommended.

Sample Preparation
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Acquisition (¹H and ¹³C)
  • ¹H NMR:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

2D NMR Acquisition (COSY, HSQC, HMBC)
  • COSY: Standard gradient-selected COSY (gCOSY) pulse sequence.

  • HSQC: Standard gradient-selected HSQC (gHSQC) pulse sequence optimized for a one-bond ¹J(C,H) of ~145 Hz.

  • HMBC: Standard gradient-selected HMBC (gHMBC) pulse sequence optimized for long-range couplings of 4-8 Hz.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the molecular formula (C₂₂H₁₈O₄).

  • Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups:

    • A strong C=O stretch for the aldehyde around 1690-1710 cm⁻¹.

    • A strong C=O stretch for the ester around 1720-1740 cm⁻¹.

    • C-O stretches for the ether and ester linkages in the 1000-1300 cm⁻¹ region.

    • Aromatic C-H stretches above 3000 cm⁻¹.

  • X-ray Crystallography: If a suitable single crystal can be grown, this technique would provide the definitive, unambiguous three-dimensional structure of the molecule.

Conclusion

The comprehensive NMR analysis of this compound, as predicted in this guide, showcases the power of modern spectroscopic techniques in organic chemistry. By combining 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals is achievable. This detailed spectral roadmap will be an invaluable resource for any researcher working with this compound or structurally related molecules, enabling confident structural verification and paving the way for further investigation into its chemical and biological properties.

References

  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C–H Activation. Retrieved from [Link]

  • Diastuti, H., et al. (2020). HSQC and HMBC spectra of benzyl benzoate. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR Data for 1 and 9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Info for RSC adv. after corrections. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl 4-benzyloxy-3-(2',4'-dibenzyloxy-6'-methylbenzoyloxy)-2-hydroxy-6-methylbenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Infrared Spectrum of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of Benzyl 2-benzyloxy-5-formylbenzoate, a complex organic molecule incorporating multiple functional groups. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to offer a comparative and interpretive framework. By understanding the expected spectral features and comparing them to a simulated spectrum, researchers can gain a deeper understanding of the molecule's vibrational properties, aiding in its identification, purity assessment, and further spectroscopic analysis.

Molecular Structure and its Spectroscopic Implications

This compound is a multi-functionalized aromatic compound. Its structure, as illustrated in the diagram below, contains three key functionalities that dictate its infrared absorption profile: an aromatic aldehyde, a benzoate ester, and a benzyl ether. The interplay and electronic effects of these groups on a central benzene ring create a unique and informative IR spectrum.

Figure 1. Molecular Structure of this compound.

Predicted Infrared Spectrum: A Comparative Analysis

In the absence of a publicly available experimental spectrum, a simulated IR spectrum provides a valuable reference for understanding the vibrational modes of this compound. The following table outlines the predicted key absorption bands and compares them with the characteristic frequency ranges for the constituent functional groups. This comparative approach is essential for accurate spectral interpretation.

Predicted Peak (cm⁻¹)IntensityVibrational ModeFunctional GroupExpected Range (cm⁻¹)
~3060WeakAromatic C-H StretchAromatic Rings3100-3000
~2850, ~2750WeakAldehyde C-H Stretch (Fermi Resonance)Aldehyde2850-2700
~1735StrongEster C=O StretchBenzoate Ester1750-1730
~1700StrongAldehyde C=O Stretch (conjugated)Aromatic Aldehyde1710-1685
~1600, ~1490, ~1450MediumAromatic C=C Ring StretchAromatic Rings1600-1450
~1270StrongEster C-O Stretch (Aryl-O)Benzoate Ester1300-1250
~1240StrongEther C-O Stretch (Aryl-O, asymmetric)Benzyl Ether1260-1200
~1120StrongEster C-O Stretch (Alkyl-O)Benzoate Ester1150-1100
~1040MediumEther C-O Stretch (Alkyl-O, symmetric)Benzyl Ether1050-1010
~830StrongAromatic C-H Out-of-Plane Bend (para-like)Aromatic Ring850-800

In-Depth Interpretation of Key Spectral Regions

A thorough analysis of the IR spectrum requires a region-by-region examination, paying close attention to the characteristic absorptions of each functional group.

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

This region is often the most informative in the IR spectrum of a carbonyl-containing compound. For this compound, we anticipate two distinct, strong C=O stretching absorptions.

  • Ester Carbonyl (C=O): The benzoate ester is expected to exhibit a strong absorption band around 1735 cm⁻¹ . Saturated esters typically absorb in the 1750-1735 cm⁻¹ range.[1] The attachment to an aromatic ring (conjugation) in a benzoate ester slightly lowers this frequency.

  • Aldehyde Carbonyl (C=O): The aromatic aldehyde group, being conjugated with the benzene ring, will have its C=O stretching frequency lowered. This peak is predicted to appear around 1700 cm⁻¹ . Aromatic aldehydes generally show a C=O stretch in the 1710-1685 cm⁻¹ range.[2][3] The presence of two sharp, strong peaks in this region is a key indicator of the presence of both the ester and aldehyde functionalities.

The C-H Stretching Region (3100-2700 cm⁻¹)

This region provides crucial information about the types of carbon-hydrogen bonds present in the molecule.

  • Aromatic C-H Stretch: Weak to medium intensity bands are expected above 3000 cm⁻¹, typically around 3060 cm⁻¹ , which are characteristic of C-H stretching in the three aromatic rings.[4]

  • Aldehyde C-H Stretch: A hallmark of an aldehyde is the presence of two weak bands corresponding to the C-H stretch of the formyl group. These bands often appear as a "Fermi doublet" around 2850 cm⁻¹ and 2750 cm⁻¹ .[5][6] The presence of these two distinct peaks is a strong confirmation of the aldehyde group and helps to distinguish it from a ketone.

The "Fingerprint" Region (1600-650 cm⁻¹)

This complex region contains a wealth of structural information arising from C-C ring stretching, C-O stretching, and various bending vibrations.

  • Aromatic C=C Stretching: Multiple bands of medium intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic rings.[4]

  • Ester and Ether C-O Stretching: This molecule contains two types of C-O single bonds: those of the ester and the ether.

    • The benzoate ester will show two characteristic C-O stretching bands: a strong, sharp band for the aryl-O stretch around 1270 cm⁻¹ and another strong band for the alkyl-O stretch around 1120 cm⁻¹ .[1]

    • The benzyl ether also contributes to this region. Phenyl alkyl ethers typically show two C-O stretching bands: an asymmetric stretch around 1240 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹ .[7] The overlap of these ester and ether C-O stretching bands will likely result in a series of strong, complex absorptions between 1300 cm⁻¹ and 1000 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the central benzene ring will give rise to characteristic C-H out-of-plane bending vibrations. The 1,2,4-trisubstitution pattern would be expected to produce a strong band in the 850-800 cm⁻¹ region.

Experimental Protocol for IR Spectrum Acquisition

To validate the predicted spectral data and obtain an experimental spectrum of this compound, the following protocol is recommended.

Sample Preparation (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Data Analysis
  • Baseline Correction: Apply a baseline correction to the acquired spectrum to remove any sloping baselines.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

  • Comparison: Compare the experimental spectrum with the predicted spectrum and the expected absorption frequencies for the known functional groups.

The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of this compound.

cluster_0 Spectral Acquisition & Prediction cluster_1 Data Analysis cluster_2 Interpretation & Comparison A Acquire Experimental Spectrum (ATR-FTIR) C Identify Key Absorption Regions (C=O, C-H, Fingerprint) A->C B Generate Predicted Spectrum (Computational) B->C D Assign Peaks to Functional Groups (Aldehyde, Ester, Ether, Aromatic) C->D E Compare Experimental and Predicted Spectra D->E F Correlate Spectral Features with Molecular Structure E->F G Final Structural Confirmation F->G

Figure 2. Workflow for the interpretation of the IR spectrum.

Conclusion

The infrared spectrum of this compound is rich with information, reflecting its complex molecular architecture. By systematically analyzing the key spectral regions and comparing the observed (or predicted) peaks with established correlation charts, researchers can confidently identify the characteristic functional groups within the molecule. This guide provides a robust framework for such an analysis, empowering scientists to leverage IR spectroscopy for the effective characterization of this and other similarly complex organic compounds.

References

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2023). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • NIST Chemistry WebBook. [Link]

  • SpectraBase. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Smith, B. C. (1999).
  • Stuart, B. H. (2004).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • George, W. O., & McIntyre, P. S. (1987). Infrared Spectroscopy. John Wiley & Sons.
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Benzyl 2-benzyloxy-5-formylbenzoate, a compound featuring a confluence of ester, ether, and aldehyde functionalities, presents a unique analytical challenge. This guide offers a deep dive into the mass spectrometric behavior of this molecule, providing a predictive framework for its fragmentation patterns. Furthermore, we will objectively compare mass spectrometry with other viable analytical techniques, supported by experimental data for analogous compounds, to empower researchers in selecting the optimal characterization method.

The Molecule at a Glance: this compound

The structure of this compound incorporates several key functional groups that dictate its behavior in a mass spectrometer. Understanding these features is crucial for predicting its fragmentation.

  • Benzyl Ester: This group is prone to characteristic cleavages, often involving the benzyl cation.

  • Benzyloxy Group: The ether linkage provides another potential site for fragmentation.

  • Formyl Group (Aldehyde): The aldehyde can undergo specific fragmentation reactions.

  • Aromatic Rings: The stable aromatic systems will influence the overall fragmentation pattern, often resulting in prominent aromatic ions.[1]

Due to the lack of publicly available mass spectra for this specific molecule, this guide will present a theoretical yet mechanistically sound prediction of its fragmentation pathways under common ionization techniques.

Mass Spectrometry: A Predictive Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of organic compounds.[2] The choice of ionization technique significantly impacts the resulting mass spectrum.

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[3] While this can sometimes result in the absence of a clear molecular ion peak, the fragment ions are invaluable for structural elucidation.[3]

Predicted Fragmentation of this compound under EI:

The molecular ion ([M]⁺•) of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways are predicted as follows:

  • Formation of the Benzyl Cation (m/z 91): A very common fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the highly stable benzyl cation, which may rearrange to the even more stable tropylium ion.[1] This would be expected from both the benzyl ester and the benzyloxy group.

  • Formation of the Acylium Ion: Cleavage of the bond between the ester oxygen and the benzyl group would result in a benzoyl-type acylium ion.

  • Loss of the Formyl Group: The aldehyde functionality can be lost as a neutral radical (•CHO, 29 u) or a neutral molecule (CO, 28 u) after rearrangement.[4]

  • Cleavage of the Benzyloxy Group: The ether bond can cleave to generate ions corresponding to the loss of a benzyloxy radical or a benzyl radical.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

For a volatile and thermally stable compound like this compound, GC-MS with EI detection is a suitable method.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to ensure elution.[5]

    • Carrier Gas: Helium at a constant flow rate.[5]

  • Mass Spectrometry Detection (EI):

    • Ionization Energy: 70 eV.[6]

    • Source Temperature: 230°C.[6]

    • Mass Range: Scan a broad range (e.g., m/z 40-550) to capture all relevant fragment ions.

Visualization of Predicted EI Fragmentation:

EI_Fragmentation M [M]⁺• This compound F1 [M - C₇H₇]⁺ Loss of Benzyl Radical M->F1 - •C₇H₇ F2 [C₇H₇]⁺ m/z 91 Benzyl/Tropylium Ion M->F2 from ester or ether F3 [M - C₇H₇O]⁺ Loss of Benzyloxy Radical M->F3 - •OCH₂Ph F4 [M - CHO]⁺ Loss of Formyl Radical M->F4 - •CHO F5 Acylium Ion [C₁₄H₁₁O₂]⁺ M->F5 - •OCH₂Ph

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization (ESI): The Soft Ionization Alternative

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[3][7] This is particularly useful for confirming the molecular weight of the analyte.[3] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected precursor ion to obtain structural information.[8]

Predicted Fragmentation of this compound under ESI-MS/MS:

In positive ion mode, the protonated molecule [M+H]⁺ would be the precursor ion. Collision-induced dissociation (CID) would likely lead to the following fragment ions:

  • Neutral Loss of Benzyl Alcohol: A common fragmentation pathway for protonated benzyl esters is the neutral loss of benzyl alcohol.

  • Neutral Loss of Benzaldehyde: The benzyloxy group could also be involved in rearrangements leading to the neutral loss of benzaldehyde.

  • Formation of the Protonated Benzoic Acid Derivative: Cleavage of the ester could lead to the formation of a protonated 2-benzyloxy-5-formylbenzoic acid ion.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

  • Sample Preparation: Dissolve the sample in a solvent compatible with reversed-phase HPLC (e.g., acetonitrile or methanol).

  • LC Separation:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

    • Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

  • Mass Spectrometry Detection (ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: Optimized for the specific instrument.

    • MS/MS: Isolate the [M+H]⁺ ion and apply collision energy to induce fragmentation.

Visualization of Predicted ESI-MS/MS Fragmentation:

ESI_Fragmentation MH [M+H]⁺ Protonated Molecule F1 [M+H - C₇H₈O]⁺ Loss of Benzyl Alcohol MH->F1 - C₇H₈O F2 [M+H - C₇H₆O]⁺ Loss of Benzaldehyde MH->F2 - C₇H₆O F3 [C₁₄H₁₂O₄+H]⁺ Protonated Acid MH->F3 - C₇H₇

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often relies on a combination of analytical techniques.

TechniquePrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Essential for unambiguous structure determination.Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present in the molecule (e.g., C=O stretch for the aldehyde and ester, C-O stretch for the ether).Does not provide information on the overall molecular structure or connectivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. Detection is based on UV absorbance.[2]Excellent for purity assessment and quantification. Can be coupled with MS for enhanced characterization.[2]Does not provide structural information on its own. Requires a chromophore for UV detection.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.High separation efficiency and short analysis times.[9] Requires very small sample volumes.Can have lower sensitivity and reproducibility compared to HPLC.

Performance Data for Aldehyde Analysis (as a proxy):

Since direct comparative data for this compound is unavailable, the following table presents typical performance metrics for the analysis of aldehydes using different techniques, often requiring derivatization.[2][10]

MethodLimit of Detection (LOD)Linearity (R²)Reference
HPLC-UV (with DNPH derivatization)0.79 nmol L⁻¹>0.99[2]
GC-MS (with PFBHA derivatization)ng/L to µg/L range>0.99[10]
Capillary Electrophoresis (CE)10-40 µg/LNot specified[9]

Note on Derivatization: For techniques like GC and HPLC, derivatization of the aldehyde group with reagents like 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common strategy to improve detection and separation.[2][9][10]

Conclusion and Recommendations

The structural characterization of this compound requires a multi-faceted analytical approach.

  • For initial identification and molecular weight confirmation, LC-MS with soft ionization (ESI) is the method of choice, as it will provide a clear molecular ion peak.

  • For detailed structural elucidation, GC-MS with EI provides a rich fragmentation pattern that acts as a molecular fingerprint. The predicted fragments, particularly the prominent benzyl/tropylium ion at m/z 91, will be key diagnostic peaks.

  • For unambiguous structure confirmation and stereochemical determination (if applicable), NMR spectroscopy is indispensable.

  • For routine purity analysis and quantification, HPLC-UV is a robust and reliable technique.

By understanding the predicted mass spectrometric behavior of this compound and comparing it with the capabilities of other analytical methods, researchers can devise an efficient and effective characterization workflow, ensuring the integrity and validity of their scientific findings.

References

  • Alternative Methodologies for the Determination of Aldehydes by Capillary Electrophoresis. (2016). Journal of the Brazilian Chemical Society. [Link]

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2003). European Journal of Mass Spectrometry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Mass spectrum showing the fragmentation pattern of (a) the B5 fraction... (2008). ResearchGate. [Link]

  • Internal energy and fragmentation of ions produced in electrospray sources. (2005). Mass Spectrometry Reviews.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules. [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry. (2012). Journal of Lipid Research. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). Molecules. [Link]

  • Analytical Methods for Atmospheric Carbonyl Compounds: A Review. (2024). MDPI. [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry. (2012). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Calgary. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015). RSC Publishing. [Link]

  • Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE. [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). NIST.
  • Benzyl Benzoate. (n.d.). NIST WebBook. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI. [Link]

  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. (n.d.). MPG.PuRe. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024). MDPI. [Link]

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A Comparative Guide to the Synthetic Routes of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The core structure of Benzyl 2-benzyloxy-5-formylbenzoate can be retrosynthetically disconnected in several ways, leading to different strategic approaches for its assembly. The primary considerations for an efficient synthesis include the starting material's availability and cost, the sequence of installing the functional groups (formyl, benzyl ether, and benzyl ester), and the overall yield and purity of the final product. This guide will explore two primary retrosynthetic strategies, detailing the rationale behind each step and providing representative experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests two main pathways, differing in the order of the key chemical transformations: formylation, O-benzylation, and esterification.

G target This compound intermediate1 2-Benzyloxy-5-formylbenzoic acid target->intermediate1 Esterification intermediate2 Benzyl 2-benzyloxybenzoate target->intermediate2 Formylation intermediate3 Benzyl 2-hydroxy-5-formylbenzoate target->intermediate3 O-Benzylation intermediate4 2-Hydroxy-5-formylbenzoic acid intermediate1->intermediate4 O-Benzylation intermediate5 Benzyl Salicylate (Benzyl 2-hydroxybenzoate) intermediate2->intermediate5 O-Benzylation intermediate3->intermediate4 Esterification intermediate3->intermediate5 Formylation

Caption: Retrosynthetic analysis of this compound.

Route 1: Late-Stage Formylation

This strategy prioritizes the protection of the phenolic hydroxyl and carboxylic acid functionalities before introducing the sensitive aldehyde group. This approach can prevent undesired side reactions associated with the formyl group during the benzylation and esterification steps.

Workflow for Route 1

G A Salicylic Acid B Benzyl Salicylate A->B Esterification C Benzyl 2-benzyloxybenzoate B->C O-Benzylation D This compound C->D Formylation

Caption: Synthetic workflow for Route 1: Late-Stage Formylation.

Step-by-Step Experimental Protocols

Step 1: Esterification of Salicylic Acid to Benzyl Salicylate

The initial step involves the protection of the carboxylic acid as a benzyl ester. A common and effective method is the reaction of salicylic acid with benzyl chloride in the presence of a base.

  • Protocol:

    • To a solution of salicylic acid (1 eq.) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (1.5-2.0 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield benzyl salicylate.

  • Causality: The basic conditions deprotonate the carboxylic acid, forming a carboxylate salt which then acts as a nucleophile, attacking the electrophilic benzyl chloride in an SN2 reaction to form the benzyl ester. The phenolic hydroxyl group is less acidic and reacts slower under these conditions.

Step 2: O-Benzylation of Benzyl Salicylate

The free phenolic hydroxyl group is then protected as a benzyl ether. This is a crucial step to prevent interference in the subsequent formylation reaction. A widely used method is the Williamson ether synthesis.[1]

  • Protocol:

    • Dissolve benzyl salicylate (1 eq.) in a polar aprotic solvent like acetone or DMF.

    • Add a base such as potassium carbonate (1.5-2.0 eq.) and stir the mixture.

    • Add benzyl bromide (1.1-1.2 eq.) to the reaction mixture.[1]

    • Heat the reaction to 55-60 °C for several hours, monitoring its progress by TLC.[1]

    • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate.

    • Purify the resulting crude product by column chromatography to obtain benzyl 2-benzyloxybenzoate.

  • Expertise & Experience: The choice of a polar aprotic solvent like acetone or DMF is critical as it effectively dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing hydrolysis of the ester.

Step 3: Formylation of Benzyl 2-benzyloxybenzoate

The final step is the introduction of the formyl group at the C5 position of the benzene ring. The Duff reaction or its modifications are suitable for this transformation. A patent for a similar compound, methyl 5-formyl-2-methoxybenzoate, utilizes urotropine (hexamine) in methanesulfonic acid.[2]

  • Protocol:

    • Cool a solution of benzyl 2-benzyloxybenzoate (1 eq.) in methanesulfonic acid to 0-10 °C.

    • Add urotropine (hexamine) (2.5-3.0 eq.) portion-wise, maintaining the low temperature.

    • After the addition is complete, slowly warm the reaction mixture to 80-90 °C and stir for several hours.[2]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it into ice water.

    • Adjust the pH of the aqueous solution to 6-7 with a sodium hydroxide solution to precipitate the product.[2]

    • Filter the solid, wash with water, and dry to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

  • Trustworthiness: The Duff reaction is a well-established method for the formylation of activated aromatic rings. The acidic workup hydrolyzes the intermediate Schiff base formed from the reaction with hexamine to yield the desired aldehyde.

Route 2: Early-Stage Formylation

This alternative strategy involves the early introduction of the formyl group, followed by the protection of the hydroxyl and carboxylic acid functionalities. This approach might be advantageous if the starting material, 2-hydroxy-5-formylbenzoic acid, is readily available or easily synthesized.

Workflow for Route 2

G A 2-Hydroxy-5-formylbenzoic acid B Benzyl 2-hydroxy-5-formylbenzoate A->B Esterification C This compound B->C O-Benzylation

Caption: Synthetic workflow for Route 2: Early-Stage Formylation.

Step-by-Step Experimental Protocols

Step 1: Esterification of 2-Hydroxy-5-formylbenzoic Acid

The synthesis begins with the selective esterification of the carboxylic acid in the presence of a free phenolic hydroxyl group and a formyl group.

  • Protocol:

    • Dissolve 2-hydroxy-5-formylbenzoic acid (1 eq.) in a suitable solvent like toluene or trifluorotoluene.

    • Add 2-benzyloxy-1-methylpyridinium triflate (1.1 eq.) and triethylamine (1.2 eq.).[3][4]

    • Heat the reaction mixture to around 80 °C and monitor by TLC.[3]

    • After the reaction is complete, cool the mixture and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield Benzyl 2-hydroxy-5-formylbenzoate.

  • Authoritative Grounding: The use of 2-benzyloxy-1-methylpyridinium triflate allows for the mild and selective benzylation of carboxylic acids in the presence of other sensitive functional groups like phenols and aldehydes.[3][4] Triethylamine acts as a base to neutralize the triflic acid formed during the reaction.[3]

Step 2: O-Benzylation of Benzyl 2-hydroxy-5-formylbenzoate

The final step is the benzylation of the remaining phenolic hydroxyl group.

  • Protocol:

    • Dissolve Benzyl 2-hydroxy-5-formylbenzoate (1 eq.) in acetone or DMF.

    • Add potassium carbonate (1.5-2.0 eq.) and stir.

    • Add benzyl bromide (1.1-1.2 eq.) and heat the mixture to 55-60 °C.

    • Monitor the reaction by TLC. Upon completion, filter the solids and concentrate the solvent.

    • Purify the crude product via column chromatography to obtain the final product, this compound.

Comparison of Synthetic Routes

ParameterRoute 1: Late-Stage FormylationRoute 2: Early-Stage Formylation
Starting Material Salicylic Acid (readily available and inexpensive)2-Hydroxy-5-formylbenzoic acid (less common, may require synthesis)
Key Challenge Potential for side reactions during formylation on a complex molecule.Selective esterification in the presence of a phenol and aldehyde.
Advantages - Utilizes common starting materials.- Protects sensitive groups early.- Potentially shorter route if the starting material is available.
Disadvantages - The formylation step can sometimes result in lower yields and purification challenges.- The starting material may be costly or require a separate synthesis.- Aldehyde group might interfere with esterification conditions.
Overall Yield Potentially lower due to the final formylation step.Potentially higher if the selective esterification is efficient.

Conclusion

Both synthetic strategies presented offer viable pathways to this compound. The choice between Route 1 and Route 2 will largely depend on the availability and cost of the starting materials. Route 1, commencing from the inexpensive and readily available salicylic acid, is likely the more practical approach for most laboratories. However, the late-stage formylation can be a challenging step requiring careful optimization. Route 2 offers a more convergent approach but is contingent on obtaining 2-hydroxy-5-formylbenzoic acid. The use of modern, mild benzylation reagents for the esterification step in Route 2 is a key enabling factor for its potential success.

Ultimately, the optimal synthetic route will be determined by experimental validation, taking into account factors such as reaction yields, ease of purification, scalability, and overall cost-effectiveness. This guide provides the foundational strategies and experimental frameworks for researchers to embark on the synthesis of this valuable chemical intermediate.

References

  • Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. Tummatorn, J.; Albiniak, P. A.; Dudley, G. B. J. Org. Chem.2007 , 72 (23), 8962–8964. [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzo
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Fernandes, C.; et al. Molbank2024 , 2024(1), M1806. [Link]

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A Senior Application Scientist's Guide: Selecting the Optimal Aromatic Formylation Strategy

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis Featuring the Synthesis of Benzyl 2-benzyloxy-5-formylbenzoate

Abstract: The introduction of a formyl group (–CHO) onto an aromatic ring is a cornerstone transformation in organic synthesis, yielding aromatic aldehydes that are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] The choice of formylating agent is a critical decision, profoundly influencing reaction efficiency, regioselectivity, and substrate compatibility. This guide, designed for researchers and drug development professionals, provides an in-depth comparison of major aromatic formylation methodologies. We will frame this analysis around a practical synthetic target, this compound, a useful intermediate in its own right.[2] By examining the strategic choices required for its synthesis, we will objectively compare its formylation with established alternatives like the Vilsmeier-Haack, Duff, Reimer-Tiemann, Gattermann, and Rieche reactions, providing field-proven insights and detailed experimental protocols to guide your synthetic planning.

Introduction: The Role of Aromatic Aldehydes in Drug Development

Aromatic aldehydes are a class of compounds defined by a formyl group attached to an aromatic system. Their importance cannot be overstated; the aldehyde's reactivity makes it a versatile synthetic handle for building molecular complexity. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into amines, alkenes, and a vast array of heterocyclic systems.[3] This versatility makes formylation a key strategy in medicinal chemistry for generating novel scaffolds and modifying lead compounds.

The Target Molecule: this compound as a Synthetic Intermediate

To ground our discussion in a real-world context, we will consider the synthesis of this compound (CAS 150258-60-9). This molecule contains multiple functional groups: two benzyl ether protecting groups, an ester, and the target aldehyde. Its structure makes it a valuable building block for more complex molecules where precise substitution patterns are required. The central challenge in its synthesis lies in the selective introduction of the formyl group onto a pre-existing, highly-functionalized aromatic ring.

Strategic Synthesis of this compound

A logical retrosynthetic approach involves installing the formyl group onto a suitable precursor. The most direct strategy begins with protecting commercially available 2-hydroxy-5-formylbenzoic acid or a related derivative, followed by formylation. A plausible forward synthesis involves the protection of 2-hydroxybenzoic acid (salicylic acid) derivatives, followed by a regioselective C-H formylation. The two bulky benzyloxy groups on the precursor, Benzyl 2-(benzyloxy)benzoate, create a specific electronic and steric environment that dictates the choice of formylating agent. The strongly ortho, para-directing nature of the ether at position 2 will direct the incoming electrophile to the para position (position 5), which is sterically accessible.

Synthetic_Workflow cluster_0 Synthesis of Precursor cluster_1 Formylation Step (Focus of this Guide) A Methyl Salicylate B Methyl 2-(benzyloxy)benzoate A->B  BnBr, K2CO3   C Benzyl 2-(benzyloxy)benzoate (Precursor) B->C  BnOH, NaH   D Benzyl 2-benzyloxy- 5-formylbenzoate (Target Molecule) C->D  Formylating Agent (e.g., Rieche or Vilsmeier)  

Caption: Proposed synthetic workflow for this compound.

A Comparative Analysis of Key Aromatic Formylation Methods

The "best" formylation method is entirely context-dependent. The choice hinges on the electronic nature of the substrate, desired regioselectivity, functional group tolerance, and safety considerations. Formylation reactions are a type of electrophilic aromatic substitution and therefore work best with electron-rich starting materials.[4]

The Vilsmeier-Haack Reaction

This reaction uses a substituted formamide (commonly N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃) to generate a Vilsmeier reagent, a mild electrophile.[5][6]

  • Mechanism: The Vilsmeier reagent, a chloroiminium ion, is attacked by the electron-rich aromatic ring. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.[7]

  • Substrate Scope: Highly effective for electron-rich aromatics like anilines, phenols, and heterocycles (pyrroles, indoles).[7][8] Less activated systems like the benzyl ether precursor in our target synthesis may require more forcing conditions.

  • Selectivity: Generally directs formylation to the para position of an activated ring, unless that position is blocked.[5]

The Duff Reaction

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (e.g., acetic or trifluoroacetic acid).[9]

  • Mechanism: HMTA acts as a source for an iminium ion electrophile. The reaction proceeds through a benzylamine intermediate which is then oxidized and hydrolyzed to the aldehyde.[9][10]

  • Substrate Scope: Primarily used for the ortho-formylation of phenols and some activated aromatic amines.[11][12] Its utility is generally limited to highly activated substrates.

  • Selectivity: Strong preference for the ortho position in phenols due to a proposed hydrogen-bonding interaction that stabilizes the transition state.[10][11]

The Reimer-Tiemann Reaction

This classic method achieves ortho-formylation of phenols using chloroform (CHCl₃) in a strong aqueous base.[13][14]

  • Mechanism: The key reactive species is dichlorocarbene (:CCl₂), generated in situ from chloroform and base. The electron-rich phenoxide ion attacks the dichlorocarbene, and the resulting intermediate is hydrolyzed to the aldehyde.[15][16]

  • Substrate Scope: Largely restricted to phenols and electron-rich heterocycles like pyrroles and indoles.[13][16] The harsh basic conditions limit its compatibility with sensitive functional groups.

  • Selectivity: Predominantly yields the ortho-formylated product, though some para-isomer is often formed.[15]

The Gattermann & Gattermann-Koch Reactions

These methods are variants of the Friedel-Crafts reaction.

  • Gattermann Reaction: Uses hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst. A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[17][18] It is applicable to phenols, phenolic ethers, and heterocycles.[17]

  • Gattermann-Koch Reaction: Uses carbon monoxide (CO) and HCl under high pressure with a Lewis acid (AlCl₃) and a copper(I) chloride co-catalyst.[19][20] This variant is generally not suitable for phenol or phenol ether substrates.[18][21]

  • Selectivity: These methods typically provide the para-substituted aldehyde.

The Rieche Formylation

The Rieche formylation uses dichloromethyl methyl ether (Cl₂CHOMe) with a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[22]

  • Mechanism: The Lewis acid coordinates with the dichloromethyl methyl ether to generate a highly electrophilic chloromethyl cation equivalent, which attacks the aromatic ring. Subsequent hydrolysis furnishes the aldehyde.

  • Substrate Scope: Effective for a broad range of electron-rich aromatic rings, including phenols and methoxy-substituted benzenes.[23] It is known to be effective even on moderately activated or sterically hindered substrates.[3] This makes it a strong candidate for the synthesis of our target molecule.

  • Selectivity: The regioselectivity can be influenced by the Lewis acid and substrate, often favoring the para isomer.[23]

Rieche_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DCMME Cl₂CH-OMe Electrophile [ClCH-OMe]⁺ TiCl₅⁻ DCMME->Electrophile + TiCl₄ TiCl4 TiCl₄ Arene Ar-H SigmaComplex σ-Complex Intermediate Electrophile->SigmaComplex Arene->SigmaComplex + [ClCH-OMe]⁺ Intermediate Ar-CH(Cl)OMe SigmaComplex->Intermediate - H⁺ Aldehyde Ar-CHO Intermediate->Aldehyde + H₂O - HCl, - MeOH Intermediate->Aldehyde

Caption: Simplified mechanism of the Rieche Formylation.

Data-Driven Comparison of Formylating Agents

To facilitate method selection, the following table summarizes the key characteristics of each formylation technique.

MethodReagentsTypical SubstratesRegioselectivityConditionsKey AdvantagesKey Disadvantages
Vilsmeier-Haack DMF, POCl₃Electron-rich aromatics (anilines, phenols, heterocycles)[8]Generally para[5]Mild (0-100 °C)[5]Readily available reagents, good yields (77-95%+)[24]Less effective for moderately activated rings.
Duff Hexamethylenetetramine (HMTA), acidPhenols, highly activated aromatics[9]Predominantly ortho[11]High Temp (85-120 °C)[11]Inexpensive reagents, operationally simple.[10]Often gives low to moderate yields (20-80%), limited scope.[11][25]
Reimer-Tiemann CHCl₃, strong base (e.g., NaOH)Phenols, electron-rich heterocycles[13]Predominantly ortho[15]Biphasic, heated[13]Classic, well-established method.Harsh basic conditions, use of chloroform, often moderate yields.
Gattermann Zn(CN)₂ / HClPhenols, phenolic ethers, benzene derivatives[17]Generally paraRoom TempAvoids high pressure CO.Use of highly toxic cyanide reagents.[17]
Gattermann-Koch CO, HCl, AlCl₃, CuClBenzene, alkylbenzenes[19]Generally paraHigh Pressure[18]Direct use of CO as C1 source.Requires high pressure, not for phenols/ethers.[18]
Rieche Cl₂CHOMe, Lewis Acid (e.g., TiCl₄)Electron-rich aromatics (anisole, phenols)[23]Generally para[23]Low Temp (0 °C)[24]High yields (up to 97%), mild conditions, good for hindered sites.[24]Reagent is a carcinogen and moisture sensitive.[26]
MgCl₂/Paraformaldehyde MgCl₂, Et₃N, (CH₂O)nPhenols, electron-donating groups[26]Exclusively ortho[27]Reflux in THF/Acetonitrile[28]Excellent yields and high ortho-selectivity, non-toxic reagents.[27]Primarily developed for free phenols.

Field-Proven Experimental Protocols

Trustworthiness: The following protocols are representative examples based on published procedures. All manipulations involving hazardous or moisture-sensitive reagents should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol: Rieche Formylation for this compound

This protocol is a representative procedure for the formylation of an activated aromatic ether like the precursor to our target molecule.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add Benzyl 2-(benzyloxy)benzoate (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the substrate (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 2.2 eq.) dropwise via syringe to the stirred solution. Maintain the temperature at 0 °C. Stir the resulting mixture for 1 hour.[23]

  • Formylating Agent Addition: Add dichloromethyl methyl ether (Cl₂CHOMe, 1.1 eq.) dropwise to the solution over 15 minutes, ensuring the temperature does not rise above 5 °C.[23]

  • Reaction: Stir the reaction mixture at 0 °C for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Comparative Protocol: Vilsmeier-Haack Formylation of N,N-Dimethylaniline

Reference procedure adapted from literature.[8]

  • Reagent Preparation: In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 10 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with stirring. Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Cool the Vilsmeier reagent back to 0 °C and add a solution of N,N-dimethylaniline (1.0 eq.) in DMF dropwise.

  • Heating: After the addition is complete, heat the reaction mixture to 60-70 °C for 2-3 hours.

  • Hydrolysis: Cool the mixture to room temperature and pour it onto crushed ice containing sodium acetate. Stir until the ice has melted and the intermediate iminium salt has fully hydrolyzed.

  • Workup: Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield 4-(dimethylamino)benzaldehyde.

Comparative Protocol: Reimer-Tiemann ortho-Formylation of Phenol

Reference procedure adapted from literature.[15]

  • Setup: In a round-bottom flask, dissolve phenol (1.0 eq.) in a 15-20% aqueous solution of sodium hydroxide (NaOH, 4.0 eq.).

  • Heating: Heat the solution to 60-70 °C with vigorous stirring.

  • Addition: Add chloroform (CHCl₃, 1.5 eq.) dropwise over 1 hour, maintaining the temperature. The reaction can be exothermic.[13]

  • Reflux: After the addition, continue to stir the mixture at reflux for an additional 1-2 hours.

  • Workup: Cool the reaction mixture and acidify carefully with dilute hydrochloric acid (HCl) to pH ~5-6.

  • Extraction: Steam distill the mixture to isolate the product, or extract with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then washed, dried, and concentrated.

  • Purification: Purify by chromatography or distillation to separate the desired ortho-hydroxybenzaldehyde (salicylaldehyde) from the para-isomer.

Decision Framework for Method Selection

Choosing the correct formylation agent is a process of elimination based on the substrate's properties and the desired outcome.

Decision_Tree A Start: Substrate for Formylation B_d Phenol? A->B_d B Is the substrate a Phenol? C Is ortho-formylation required? D Is the substrate an electron-rich heterocycle or aniline? E Is the substrate a simple alkybenzene or benzene? F Is the substrate a moderately activated ether or hindered system? C_d ortho? B_d->C_d Yes D_d Aniline/ Heterocycle? B_d->D_d No O1 Use Reimer-Tiemann or Duff Reaction or MgCl₂/Paraformaldehyde C_d->O1 Yes O2 Consider Gattermann or Vilsmeier-Haack C_d->O2 No E_d Benzene/ Alkylbenzene? D_d->E_d No O3 Use Vilsmeier-Haack D_d->O3 Yes F_d Ether/ Hindered? E_d->F_d No O4 Use Gattermann-Koch E_d->O4 Yes O5 Use Rieche Formylation or Vilsmeier-Haack (forcing) F_d->O5 Yes

Caption: Decision tree for selecting an appropriate aromatic formylation method.

Conclusion

The formylation of aromatic compounds is a fundamental tool for synthetic chemists, but it is not a one-size-fits-all process. As demonstrated through the lens of synthesizing this compound, the optimal choice of reagent—in this case, likely the Rieche or Vilsmeier-Haack reaction—is dictated by the substrate's electronic and steric properties. The Vilsmeier-Haack and Rieche reactions are powerful for electron-rich aromatics, while the Gattermann reaction offers a classical approach.[1] The Duff and Reimer-Tiemann reactions are particularly suited for the ortho-formylation of phenols.[1] By understanding the mechanism, scope, and limitations of each named reaction, researchers can make informed, data-driven decisions to efficiently achieve their synthetic goals, minimizing side reactions and maximizing yield.

References

Click to expand
  • Wikipedia. Formylation. [Link]

  • Akselsen, O. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

  • Casiraghi, G., Casnati, G., Puglia, G., Sartori, G., & Terenghi, G. (1980). Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Filo. Formylation of Aromatic Compounds. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Grokipedia. Duff reaction. [Link]

  • ResearchGate. ortho-Formylation of oxygenated phenols. [Link]

  • Wikipedia. Duff reaction. [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]

  • YouTube. Gatterman Reaction: formylation reaction!. [Link]

  • Wikipedia. Gattermann reaction. [Link]

  • askIITians. Explain Gattermann Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction. [Link]

  • OrgoSolver. Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). [Link]

  • Collegedunia. Gattermann Reaction: Mechanism, Examples & Application. [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Chemistry Portal. Formylation - Common Conditions. [Link]

  • SynArchive. Duff Reaction. [Link]

  • YouTube. Duff Reaction Mechanism | Organic Chemistry. [Link]

  • Alvarez-Bercedo, P., et al. (2011). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Molecules, 16(5), 4165-4181. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Syntheses. (2012). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. 89, 220. [Link]

  • Chemical-Suppliers. Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. [Link]

  • Pharmaffiliates. CAS No : 150258-60-9 | Product Name : this compound. [Link]

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A Comparative Guide to the Reactivity of Benzyl 2-benzyloxy-5-formylbenzoate Derivatives in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity of Benzyl 2-benzyloxy-5-formylbenzoate and its derivatives, offering a valuable resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. By examining the electronic and steric influences of various substituents, we aim to provide a predictive framework for the chemical behavior of this versatile molecular scaffold. This document synthesizes established principles of physical organic chemistry with practical, data-driven insights to inform experimental design and accelerate discovery.

Introduction: The this compound Scaffold

The this compound core structure presents multiple reactive sites amenable to a variety of chemical transformations. The aldehyde functionality at the 5-position is a primary locus for nucleophilic attack and condensation reactions, while the benzoate ester and benzyl ether linkages offer opportunities for selective cleavage and modification. The interplay of the electron-donating benzyloxy group at the 2-position and the electron-withdrawing formyl and benzoate groups dictates the overall electronic character of the aromatic ring, influencing its reactivity in electrophilic substitution and the reactivity of its appended functional groups. Understanding how additional substituents on the aromatic rings will modulate this reactivity is paramount for the rational design of novel therapeutics and functional materials.

The Aldehyde Moiety: A Hub of Reactivity

The formyl group is the most dynamic functional handle on the this compound scaffold. Its electrophilicity is the primary determinant of its reactivity in a host of carbon-carbon bond-forming reactions that are fundamental to molecular construction.

Comparative Reactivity in Condensation Reactions

Condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are profoundly influenced by the electronic nature of substituents on the benzaldehyde ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate, while electron-donating groups (EDGs) have the opposite effect[1]. This relationship is well-documented and provides a predictive tool for the reactivity of novel derivatives.

Table 1: Comparative Yields of Substituted Benzaldehydes in the Claisen-Schmidt Condensation with Acetophenone [1]

Substituent on BenzaldehydePositionYield (%)
-NO₂para95
-Clpara88
-H-85
-CH₃para75
-OCH₃para65
-N(CH₃)₂para50

Based on the data presented in Table 1, we can predict the reactivity of derivatives of this compound. The existing 2-benzyloxy group is electron-donating, which would slightly deactivate the aldehyde compared to unsubstituted benzaldehyde. However, the 5-formyl group itself, along with the benzyl benzoate at the 1-position, are electron-withdrawing, which enhances the electrophilicity of the formyl carbon. The introduction of further EWGs onto any of the aromatic rings would be expected to further increase the rate and yield of condensation reactions.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the Claisen-Schmidt condensation of a substituted this compound derivative with acetophenone.

Materials:

  • Substituted this compound derivative (1.0 mmol)

  • Acetophenone (1.2 mmol)

  • Ethanol (95%, 10 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (2.0 mL)

  • Stir bar

  • Round-bottom flask

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a 50 mL round-bottom flask, add the substituted this compound derivative and acetophenone.

  • Add 10 mL of 95% ethanol and a stir bar. Stir the mixture until all solids are dissolved. Gentle warming may be applied if necessary.

  • Slowly add 2.0 mL of 10% aqueous NaOH solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure chalcone.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides a good medium for dissolving both the polar and nonpolar reactants and is compatible with the basic conditions.

  • NaOH as Catalyst: A strong base is required to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile.

  • Monitoring by TLC: Allows for the determination of the reaction's endpoint, preventing the formation of side products from prolonged reaction times.

Oxidation and Reduction of the Formyl Group

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing avenues for further functionalization.

Comparative Reactivity in Oxidation Reactions

The oxidation of substituted benzaldehydes is a common transformation. The rate of oxidation can be influenced by the electronic nature of the substituents, though the specific effect depends on the oxidant and mechanism[2]. For oxidations involving permanganate under phase transfer catalysis, high yields of the corresponding benzoic acids are generally obtained for a variety of substituted benzaldehydes[3][4].

Table 2: Relative Rate Constants for the Wittig Reaction of Substituted Benzaldehydes [2]

SubstituentRelative Rate Constant
p-NO₂35.0
p-Cl10.5
H1.00
p-CH₃0.45
p-OCH₃0.23

The data in Table 2 for the Wittig reaction, another nucleophilic addition to the carbonyl group, further supports the principle that electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it[2]. A similar trend would be expected for many reduction reactions.

Experimental Protocol: Oxidation of the Formyl Group

This protocol outlines a general procedure for the oxidation of a substituted this compound derivative to the corresponding carboxylic acid using potassium permanganate under phase transfer catalysis.

Materials:

  • Substituted this compound derivative (1.0 mmol)

  • Potassium permanganate (KMnO₄) (3.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 mmol)

  • Toluene (20 mL)

  • Water (20 mL)

  • Sodium bisulfite

  • Stir bar

  • Separatory funnel

Procedure:

  • Dissolve the substituted this compound derivative and TBAB in 20 mL of toluene in a round-bottom flask.

  • In a separate beaker, dissolve KMnO₄ in 20 mL of water.

  • Add the aqueous KMnO₄ solution to the toluene solution and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The purple color of the permanganate will disappear as the reaction proceeds.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Causality Behind Experimental Choices:

  • Phase Transfer Catalyst (TBAB): Facilitates the transfer of the permanganate oxidant from the aqueous phase to the organic phase where the substrate is dissolved.

  • Toluene as the Organic Phase: A non-polar solvent that is inert to oxidation by permanganate under these conditions.

  • Vigorous Stirring: Essential for maximizing the interfacial area between the two phases, thereby increasing the reaction rate.

Hydrolysis of the Benzoate Ester

The benzyl benzoate ester is susceptible to hydrolysis under both acidic and basic conditions. The rate of this hydrolysis is influenced by substituents on both the acyl and the aryl portions of the ester. For the alkaline hydrolysis of substituted benzyl benzoates, the reaction is more sensitive to substituents on the acyl (benzoyl) portion than on the leaving group (benzyl alcohol) portion[5].

Table 3: Kinetic Data for Alkaline Hydrolysis of Substituted Phenyl Benzoates [6]

Substituent (X in C₆H₅CO₂C₆H₄–X)Temperature (°C)k₂ (M⁻¹ s⁻¹)
4-NO₂251.23
3-NO₂251.10
4-F250.21
H250.07
3-CH₃250.05
4-OCH₃250.02

The data in Table 3 demonstrates that electron-withdrawing groups on the phenyl ring of the leaving group increase the rate of alkaline hydrolysis, while electron-donating groups decrease the rate[6]. This is because EWGs stabilize the developing negative charge on the oxygen of the leaving group in the transition state.

Visualizing Reaction Mechanisms and Workflows

Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation & Dehydration Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate NaOH Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate + Benzaldehyde Derivative Aldol_Adduct Aldol_Adduct Tetrahedral_Intermediate->Aldol_Adduct + H₂O Chalcone Chalcone Aldol_Adduct->Chalcone - H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Workflow for Oxidation

Oxidation_Workflow Start Start Dissolve_Substrate_TBAB Dissolve Substrate & TBAB in Toluene Start->Dissolve_Substrate_TBAB Prepare_KMnO4_Solution Prepare Aqueous KMnO₄ Solution Start->Prepare_KMnO4_Solution Combine_Phases Combine & Stir Vigorously Dissolve_Substrate_TBAB->Combine_Phases Prepare_KMnO4_Solution->Combine_Phases Monitor_Reaction Monitor by TLC Combine_Phases->Monitor_Reaction Quench_Reaction Quench with Sodium Bisulfite Monitor_Reaction->Quench_Reaction Separate_Layers Separate Layers Quench_Reaction->Separate_Layers Extract_Aqueous_Layer Extract Aqueous Layer with Toluene Separate_Layers->Extract_Aqueous_Layer Dry_and_Concentrate Dry & Concentrate Organic Phases Extract_Aqueous_Layer->Dry_and_Concentrate Product Product Dry_and_Concentrate->Product

Caption: Experimental workflow for the oxidation of the formyl group.

Conclusion

The reactivity of this compound derivatives can be rationally predicted and controlled by the judicious choice of substituents. The principles of electronic and steric effects, as quantified by Hammett relationships and supported by extensive experimental data, provide a robust framework for designing synthetic routes to novel compounds of interest. By understanding the interplay of the various functional groups within this scaffold, researchers can unlock its full potential in the development of new pharmaceuticals and advanced materials.

References

  • Yoh, S., Cheong, D., & Tsuno, Y. (1993). Alkaline hydrolysis of substituted benzyl substituted benzoates. Journal of Physical Organic Chemistry, 6(1), 23–28. [Link]

  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. (2022). ChemCatChem. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. IRA Academico Research. [Link]

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A Comparative Guide to the Biological Activity Screening of Benzyl 2-benzyloxy-5-formylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological potential of novel derivatives synthesized from Benzyl 2-benzyloxy-5-formylbenzoate. Designed for researchers in drug discovery and medicinal chemistry, this document moves beyond mere protocols to explain the scientific rationale behind experimental choices, ensuring a robust and logical screening cascade. We will compare the performance of hypothetical derivatives against established standards, supported by detailed methodologies and illustrative data.

Introduction: The this compound Scaffold

This compound (CAS No: 150258-60-9) is a synthetic organic compound characterized by a central benzoic acid core functionalized with a benzyl ester, a benzyloxy group, and a reactive aldehyde (formyl) group.[1] Its molecular structure presents several points for chemical modification, making it an attractive starting point for generating a library of novel compounds. The presence of multiple aromatic rings suggests potential for interactions with biological macromolecules, such as DNA intercalation, while the aldehyde group offers a convenient handle for synthesizing a diverse range of derivatives, such as Schiff bases or hydrazones.

The parent compound, benzyl benzoate, is a well-known agent with applications as a topical medication for treating scabies and lice and as an insect repellent.[2] Its derivatives have been explored for various bioactivities, including antihypertensive effects.[3] This guide establishes a systematic approach to screen new derivatives of the more complex this compound scaffold for three key biological activities: antimicrobial, antioxidant, and anticancer.

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Caption: Core structure of this compound.

The Screening Cascade: A Multi-Faceted Approach

A successful screening campaign requires a logical workflow that efficiently identifies promising candidates. We propose a parallel screening strategy to assess multiple biological activities simultaneously, maximizing data output from a small library of compounds.

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Figure_2_Screening_Workflow cluster_synthesis Compound Generation cluster_screening Biological Activity Screening cluster_antimicrobial Antimicrobial Assays cluster_antioxidant Antioxidant Assays cluster_anticancer Anticancer Assays start This compound synth Synthesis of Derivatives (e.g., Schiff Base Formation) start->synth purify Purification & Characterization (Chromatography, NMR, MS) synth->purify antimicrobial Antimicrobial Screening purify->antimicrobial antioxidant Antioxidant Screening purify->antioxidant anticancer Anticancer Screening purify->anticancer agar_well Primary Screen: Agar Well Diffusion antimicrobial->agar_well dpph DPPH Radical Scavenging Assay antioxidant->dpph abts ABTS Radical Scavenging Assay antioxidant->abts srb Cytotoxicity Screen: SRB Assay (IC50) anticancer->srb broth_dilution Quantitative Screen: Broth Microdilution (MIC) agar_well->broth_dilution Active Compounds mechanism Mechanistic Studies (e.g., Apoptosis Assay) srb->mechanism Potent Compounds

Caption: Proposed experimental workflow for screening derivatives.

Comparative Analysis of Antimicrobial Activity

Rationale: The emergence of antimicrobial resistance necessitates the discovery of novel chemical entities.[4] Benzyl benzoate itself has demonstrated antifungal properties by disrupting the cell membrane.[5] This screening aims to identify derivatives with potent antibacterial and antifungal activity. We employ a two-tiered approach: a qualitative diffusion assay for initial screening, followed by a quantitative dilution assay to determine the Minimum Inhibitory Concentration (MIC).[6]

Experimental Protocols

A. Primary Screening: Agar Well Diffusion Assay This method provides a rapid, qualitative assessment of antimicrobial potency.[4]

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar.

  • Compound Loading: Add a fixed concentration (e.g., 100 µg) of each derivative, the parent compound, and control drugs dissolved in a suitable solvent (e.g., DMSO) into the wells.

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.

B. Quantitative Analysis: Broth Microdilution for MIC Determination This assay determines the lowest concentration of a compound required to inhibit visible microbial growth.[6][7]

  • Plate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include positive controls (broth + inoculum), negative controls (broth only), and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates under the same conditions as the diffusion assay.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Hypothetical Data & Comparison

For this guide, we hypothesize three derivatives (Derivative A, B, C) generated via Schiff base formation with different aromatic amines.

CompoundZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusZone of Inhibition (mm) vs. C. albicansMIC (µg/mL) vs. C. albicans
Parent Compound 8>12810128
Derivative A 18161264
Derivative B 228254
Derivative C 12641432
Ciprofloxacin 251N/AN/A
Fluconazole N/AN/A282

Interpretation: Derivative B shows significant improvement in both antibacterial and antifungal activity compared to the parent compound, with an MIC of 8 µg/mL against S. aureus and a potent 4 µg/mL against C. albicans. This suggests that the structural modification in Derivative B is crucial for its antimicrobial effect, warranting further investigation.

Comparative Analysis of Antioxidant Activity

Rationale: Oxidative stress is implicated in numerous diseases. Compounds that can scavenge free radicals are of significant therapeutic interest. We use two common and complementary assays, DPPH and ABTS, to evaluate antioxidant capacity. The choice of two assays is deliberate; they operate at different pH values and react differently with various types of antioxidant compounds, providing a more comprehensive profile.[8][9]

Experimental Protocols

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: To various concentrations of the test compounds in a 96-well plate, add the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The decrease in absorbance indicates radical scavenging.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[10]

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[9]

  • Reagent Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm.

  • Reaction and Measurement: Mix various concentrations of the test compounds with the diluted ABTS•+ solution and measure the absorbance at 734 nm after a 30-minute incubation.[9]

  • Calculation: Determine the IC50 value, similar to the DPPH assay.

Hypothetical Data & Comparison
CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
Parent Compound 115.298.5
Derivative A 45.833.1
Derivative B 89.375.4
Derivative C 25.118.9
Ascorbic Acid (Standard) 15.610.2

Interpretation: All derivatives show enhanced antioxidant activity over the parent compound. Derivative C is the most potent, with IC50 values approaching that of the standard, Ascorbic Acid. This suggests that the specific substituent on Derivative C significantly enhances its ability to donate a hydrogen atom or electron to neutralize free radicals. The ABTS assay generally shows higher sensitivity (lower IC50 values), which is a known characteristic of the assay for certain compounds.[11]

Comparative Analysis of Anticancer (Cytotoxic) Activity

Rationale: The structural similarity of the scaffold to polycyclic aromatic compounds, some of which are known to intercalate with DNA, provides a strong rationale for screening against cancer cell lines.[12] The Sulforhodamine B (SRB) assay is chosen for its reliability, sensitivity, and basis in measuring total cellular protein content, which is independent of metabolic activity, a potential confounder in assays like the MTT.[13][14]

Experimental Protocol: Sulforhodamine B (SRB) Assay
  • Cell Seeding: Seed human cancer cells (e.g., HeLa - cervical, HT-29 - colon) into 96-well plates and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • Cell Fixation: Gently discard the medium and fix the adherent cells with cold trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the fixed cells with 0.4% SRB solution.

  • Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measurement: Read the optical density at ~515 nm.

  • Calculation: Determine the IC50 value, the concentration that inhibits cell growth by 50%.

Hypothetical Data & Comparison
CompoundCytotoxic IC50 (µM) vs. HeLaCytotoxic IC50 (µM) vs. HT-29
Parent Compound 78.495.2
Derivative A 9.512.3
Derivative B 55.168.7
Derivative C 8.210.5
Doxorubicin (Standard) 0.81.1

Interpretation: Derivatives A and C exhibit potent cytotoxic activity against both HeLa and HT-29 cell lines, with IC50 values in the single-digit micromolar range. This represents a nearly 10-fold increase in potency compared to the parent compound. The strong performance of these derivatives makes them priority candidates for further mechanistic studies to understand their mode of action.

Potential Mechanism of Action: A Look Forward

The screening data provides a foundation for structure-activity relationship (SAR) studies and deeper mechanistic investigation. For the most potent anticancer derivatives (A and C), a plausible hypothesis is the induction of apoptosis. Many aromatic compounds exert their cytotoxic effects by damaging DNA, which triggers cell death pathways.[15]

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Figure_3_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion compound Derivative A or C dna Nuclear DNA compound->dna Intercalation/ Damage p53 p53 Activation dna->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 (Inhibited) p53->bcl2 Inhibits cyto_c Cytochrome c Release bax->cyto_c Promotes cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic pathway induced by active derivatives.

This proposed pathway suggests that the derivatives may interact with DNA, leading to the activation of the tumor suppressor protein p53. This, in turn, can upregulate pro-apoptotic proteins like Bax and inhibit anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria. This event triggers a caspase cascade, culminating in programmed cell death.[16][17][18] Future experiments, such as DNA binding studies, cell cycle analysis, and western blotting for apoptotic markers, would be required to validate this hypothesis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically-grounded strategy for screening this compound derivatives. By employing a parallel workflow of robust antimicrobial, antioxidant, and anticancer assays, researchers can efficiently identify lead compounds for further development. Our comparative analysis, though based on hypothetical data, illustrates how such a screening cascade can elucidate structure-activity relationships. The most promising derivatives identified through this process—such as hypothetical derivatives B (antimicrobial) and A/C (anticancer)—should be advanced to more complex evaluations, including in vivo models and detailed mechanistic studies, to fully characterize their therapeutic potential.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • In vitro methods of screening of anticancer agents. Slideshare.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
  • Bioassays for anticancer activities. PubMed.
  • Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. SciSpace.
  • DPPH and ABTS assay antioxidant activity of synthesized compounds.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. Author Manuscript.
  • The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. PubMed.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays.
  • Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. PubMed.
  • What is the mechanism of Benzyl Benzoate?
  • Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations.
  • Benzyl benzo
  • CAS No : 150258-60-9 | Product Name : this compound.
  • Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9 | Chemical-Suppliers. Chemical-Suppliers.com.
  • Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity.
  • What Is the Toxicological Mechanism by Which PAHs Cause Cancer after Inhal
  • Cancer initiation by polycyclic aromatic hydrocarbon results from formation of stable DNA adducts rather than apurinic sites.
  • Cancer initiation by polycyclic aromatic hydrocarbons results from formation of stable DNA adducts r
  • Carcinogenic polycyclic aromatic hydrocarbon-DNA adducts and mechanism of action. PubMed.

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A Researcher's Guide to the Structural Elucidation of Benzyl 2-benzyloxy-5-formylbenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its function, reactivity, and potential as a therapeutic agent. This guide provides a comprehensive, in-depth analysis of the methodologies for determining the solid-state structure of Benzyl 2-benzyloxy-5-formylbenzoate, a compound of interest in synthetic and medicinal chemistry. While a published crystal structure for this specific molecule is not currently available in open-access databases, this document serves as a prospective guide for researchers, outlining the complete experimental workflow for single-crystal X-ray crystallography. We will detail the causality behind each experimental choice, from synthesis and crystallization to data analysis. Furthermore, we will objectively compare the insights derived from X-ray crystallography with those from alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling via Density Functional Theory (DFT). This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate methods for structural elucidation and to interpret the resulting data with confidence.

Introduction to Structural Elucidation

In the field of drug discovery and materials science, the adage "structure dictates function" is a guiding principle. For a molecule like this compound, understanding its conformational preferences, intermolecular interactions, and solid-state packing is crucial for predicting its physicochemical properties, such as solubility, stability, and bioavailability. Single-crystal X-ray crystallography remains the gold standard for obtaining unambiguous, high-resolution three-dimensional structural information. This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed snapshot of the molecule in the crystalline state.

However, no single technique provides a complete picture. While crystallography reveals the solid-state structure, molecules often exhibit different behaviors in solution. Therefore, this guide also explores the utility of NMR spectroscopy for characterizing the solution-state conformation and dynamics of this compound. Additionally, we will discuss the role of computational chemistry as a predictive and complementary tool for understanding the molecule's energetic landscape and electronic properties.

The Experimental Pathway: From Powder to Picture

This section outlines a robust, self-validating workflow for determining the crystal structure of a novel compound like this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis and Purity Validation

The journey to a crystal structure begins with the synthesis of the target compound. A plausible synthetic route for this compound involves the benzylation of 2-hydroxy-5-formylbenzoic acid, followed by esterification with benzyl alcohol.

Proposed Synthesis:

  • Protection of the Phenolic Hydroxyl Group: 2-hydroxy-5-formylbenzoic acid is treated with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like acetone. This selectively protects the more acidic phenolic hydroxyl group, yielding 2-(benzyloxy)-5-formylbenzoic acid.

  • Esterification: The resulting carboxylic acid is then esterified using benzyl alcohol under acidic conditions (e.g., using a catalytic amount of sulfuric acid) or via activation with a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) to form the final product, this compound.

Trustworthiness Checkpoint: Before attempting crystallization, the purity of the synthesized compound must be rigorously confirmed. This is a critical, non-negotiable step, as impurities can significantly inhibit or disrupt the crystallization process.

  • Techniques: High-Performance Liquid Chromatography (HPLC) and ¹H and ¹³C NMR spectroscopy are employed.

  • Success Criterion: A purity level of >98% is highly desirable for increasing the probability of obtaining high-quality single crystals.

The Art and Science of Crystallization

Crystallization is often the most challenging and empirical step in the process. The goal is to encourage the molecules to slowly self-assemble into a highly ordered, three-dimensional lattice. The choice of solvent and technique is paramount.

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of this compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Slow Evaporation (Primary Method):

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane) in a small, clean vial.

    • Cover the vial with a cap, but do not seal it tightly; instead, puncture the cap with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

    • Causality: Slow evaporation maintains a state of near-equilibrium, giving the molecules sufficient time to orient themselves correctly and form a well-ordered crystal lattice. Rapid precipitation traps solvent and disorder, leading to amorphous solids or poor-quality crystals.

  • Vapor Diffusion (Alternative Method):

    • Prepare a saturated solution of the compound in a good solvent (e.g., dichloromethane).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane), in which the compound is insoluble.

    • Causality: The anti-solvent vapor slowly diffuses into the good solvent, gradually reducing the solubility of the compound and inducing crystallization. This method offers excellent control over the rate of crystallization.

X-ray Diffraction Data Collection and Analysis

Once suitable single crystals (typically 0.1-0.3 mm in size) are obtained, they are ready for analysis.

Workflow Diagram:

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystals Crystallization Trials Synthesis->Crystals >98% Purity Mount Crystal Mounting Crystals->Mount Diffractometer X-ray Diffraction Data Collection Mount->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Raw Diffraction Images Solve Structure Solution (e.g., Direct Methods) Integration->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF File Generation Refine->Validate Low R-factors

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol:

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of thousands of individual reflections.

  • Structure Solution and Refinement:

    • Solution: The initial positions of the atoms are determined from the diffraction data using computational methods (e.g., direct methods or Patterson methods).

    • Refinement: This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by figures of merit such as the R-factor (residual factor); a lower R-factor indicates a better fit.

Comparative Analysis: A Multi-faceted Approach

While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding requires a comparison with other techniques that probe different aspects of the molecule's structure and behavior.

What X-ray Crystallography Reveals

This technique would provide a definitive, high-resolution 3D model of this compound.

Parameter Information Provided Significance
Connectivity Unambiguous confirmation of the covalent bonding framework.Verifies the successful synthesis of the target molecule.
Conformation Precise dihedral angles, revealing the spatial orientation of the benzyl and benzyloxy groups.Determines the molecule's preferred shape in the solid state.
Stereochemistry Absolute configuration if the molecule is chiral and crystallizes in a chiral space group.N/A for this achiral molecule, but crucial for chiral compounds.
Intermolecular Interactions Identifies and quantifies non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces.Explains the crystal packing and influences physical properties like melting point.
Bond Lengths & Angles Highly accurate measurements of all covalent bonds and angles.Provides insight into the electronic structure (e.g., bond order, ring strain).
Alternative & Complementary Techniques

Comparison Logic Diagram:

Comparison_Logic Topic {this compound | Structural Question} Xray X-ray Crystallography State: Solid Info: 3D atomic coordinates, packing Pro: Unambiguous, high-resolution Con: Requires single crystals Topic->Xray Definitive 3D Structure? NMR NMR Spectroscopy State: Solution Info: Connectivity, solution conformation Pro: Shows dynamic behavior Con: Structure is an average Topic->NMR Structure in Solution? DFT Computational (DFT) State: In Silico (gas phase) Info: Energetics, electronic properties Pro: Predictive, no sample needed Con: Model-dependent, needs validation Topic->DFT Lowest Energy Conformer? Xray:f2->DFT:f3 Validation NMR:f1->Xray:f1 Comparison

Caption: Comparing techniques for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide information about the chemical environment and connectivity of atoms within a molecule.

    • Information Gained:

      • Connectivity: 2D NMR experiments (like COSY and HMBC) can confirm the bonding framework, validating the synthesis.

      • Solution-State Conformation: The Nuclear Overhauser Effect (NOE) provides information about through-space distances between protons, allowing for the determination of the average conformation of the molecule in solution. This is critical, as the conformation in solution can differ significantly from the solid-state structure due to rotational freedom and the absence of packing forces.

    • Comparison to X-ray: NMR provides a time-averaged structure in a specific solvent, reflecting the dynamic nature of the molecule. In contrast, crystallography provides a static, high-resolution snapshot of a single conformation locked in a crystal lattice.

  • Computational Modeling (Density Functional Theory - DFT):

    • Principle: DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It can be used to predict geometries, energies, and other molecular properties.

    • Information Gained:

      • Conformational Analysis: A potential energy surface scan can be performed by rotating key dihedral angles (e.g., around the ester and ether linkages) to identify the lowest energy (most stable) conformer in the gas phase.

      • Validation: The computationally predicted lowest-energy structure can be compared with the experimentally determined crystal structure. A close match would suggest that crystal packing forces do not significantly distort the molecule from its intrinsic low-energy conformation.

      • Electronic Properties: DFT can calculate properties like the electrostatic potential map, which highlights electron-rich and electron-poor regions, predicting sites of reactivity.

Conclusion and Recommendations

For the definitive and unambiguous structural characterization of this compound, single-crystal X-ray crystallography is the recommended primary technique. It is the only method that can provide a high-resolution, three-dimensional map of atomic positions and reveal the detailed intermolecular interactions that govern the solid-state properties of the material.

However, for a comprehensive understanding, especially in the context of drug development where interactions in a biological (aqueous) environment are key, a multi-technique approach is superior. NMR spectroscopy should be employed to understand the molecule's conformational dynamics in solution, while DFT calculations can provide a theoretical framework for rationalizing the observed structures and predicting reactivity. The combination of these three techniques provides a powerful, synergistic approach, offering a complete structural and energetic profile of the molecule.

References

  • "An Introduction to X-ray Crystallography" by Michael M. Woolfson. Cambridge University Press. [Link]

  • "Principles of protein x-ray crystallography" by Jan Drenth. Springer. [Link]

  • "Crystal Structure Determination" by William Clegg. Oxford University Press. [Link]

  • "A chemist's guide to density functional theory" by Wolfram Koch and Max C. Holthausen. Wiley-VCH. [Link]

A Guide to the Unambiguous Structural Confirmation of Benzyl 2-benzyloxy-5-formylbenzoate Derivatives: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal structural characterization of a novel chemical entity is the bedrock of any successful program. The molecular scaffold of Benzyl 2-benzyloxy-5-formylbenzoate and its derivatives represents a class of compounds with significant synthetic complexity. With multiple aromatic systems and flexible ether and ester linkages, the potential for isomeric impurities or misidentification is high. A rushed or incomplete characterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and complications in patent filings and regulatory submissions.

This guide provides a comprehensive, field-proven framework for the structural elucidation of this specific molecular class. We will move beyond simply listing techniques and instead focus on the causality behind experimental choices, demonstrating how a synergistic, multi-technique approach provides a self-validating system for absolute structural confirmation.

Part 1: The Spectroscopic Triad for Structural Elucidation

No single analytical technique can provide the complete structural picture for a complex molecule. Instead, we rely on a triad of spectroscopic methods, each providing a unique and complementary piece of the puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation, providing a detailed atomic-level map of the carbon-hydrogen framework and its connectivity.

  • Infrared (IR) Spectroscopy: A rapid and reliable method for identifying the key functional groups present in the molecule. It serves as a quick quality check to ensure the expected chemical transformations have occurred.

  • Mass Spectrometry (MS): This technique provides the exact molecular weight and, through high-resolution analysis, the elemental composition of the molecule. Its fragmentation patterns offer additional clues that corroborate the proposed structure.

Part 2: Nuclear Magnetic Resonance (NMR) - The Definitive Architectural Blueprint

For a molecule like this compound, with numerous aromatic protons whose signals often overlap, relying solely on one-dimensional (1D) NMR is insufficient and scientifically unsound. A full suite of 1D and two-dimensional (2D) NMR experiments is required to resolve ambiguities and build the structure with certainty.[1][2]

¹H NMR: The Initial Proton Census

The ¹H NMR spectrum gives the first overview of the proton environments. For the parent compound, one should expect:

  • Aldehyde Proton: A distinct singlet in the downfield region (δ 9.8–10.1 ppm).

  • Aromatic Protons: A complex series of multiplets between δ 7.0 and 8.2 ppm. The protons on the central, trisubstituted ring will exhibit a unique splitting pattern (typically two doublets and a doublet of doublets) that is distinct from the two monosubstituted benzyl rings.

  • Benzylic Protons: Two sharp singlets, typically between δ 5.0 and 5.5 ppm, corresponding to the two chemically distinct -OCH₂- and -COOCH₂- groups.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate between CH₃, CH₂, CH, and quaternary (Cq) carbons.[1] This is a critical step in verifying that all expected carbons are present.

Functional GroupExpected ¹³C Chemical Shift (δ ppm)DEPT-135 Signal
Aldehyde Carbonyl (CHO)190 - 193Positive (CH)
Ester Carbonyl (COO)164 - 166No Signal (Cq)
Aromatic C-O (Ether)159 - 162No Signal (Cq)
Aromatic C-COO (Ester)125 - 128No Signal (Cq)
Aromatic C-CHO135 - 138No Signal (Cq)
Other Aromatic C-H115 - 135Positive (CH)
Benzyl CH₂ Carbons66 - 72Negative (CH₂)

Note: These are typical ranges and can be influenced by substitution patterns on the derivatives. Data derived from established chemical shift ranges for benzoates and aromatic aldehydes.[3][4]

2D NMR: Building the Molecule Piece by Piece

2D NMR experiments are what transform a collection of signals into a complete, connected structure. They are non-negotiable for this class of compounds.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[5] Its primary role here is to trace the connectivity of protons within each of the three separate aromatic rings, confirming their individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the fundamental proton-carbon correlation experiment. It generates a cross-peak for every proton that is directly attached to a carbon (¹JCH).[6][7] By combining ¹H and ¹³C assignments, HSQC allows for the unambiguous assignment of every protonated carbon in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure of this compound derivatives. HMBC reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH), allowing us to piece together the different fragments of the molecule.[2][7]

Key HMBC Correlations for Unambiguous Confirmation:

  • Aldehyde Placement: A correlation from the aldehyde proton (~δ 10.0) to the aromatic carbons at the C4 and C6 positions of the central ring confirms its attachment point.

  • Ether Linkage: A strong correlation from the benzyloxy CH₂ protons (~δ 5.4) to the C2 carbon of the central benzoate ring is definitive proof of the ether bond's location.

  • Ester Linkage: A clear correlation from the benzyl ester CH₂ protons (~δ 5.2) to the ester carbonyl carbon (~δ 165) confirms the structure of the benzyl ester moiety.

These key HMBC correlations, illustrated below, form a logical triangle that locks the three major components (the central ring, the benzyloxy group, and the benzyl ester group) into a single, verifiable structure.

cluster_core Central Benzoate Ring cluster_substituents Substituents C2 C2 C5 C5 Ester_CO Ester C=O Aldehyde_H Aldehyde H Aldehyde_H->C5 ³JCH Benzyloxy_CH2 Benzyloxy CH₂ Benzyloxy_CH2->C2 ³JCH BenzylEster_CH2 Benzyl Ester CH₂ BenzylEster_CH2->Ester_CO ³JCH cluster_prep Preparation & Initial Checks cluster_nmr Core NMR Elucidation cluster_analysis Data Integration & Confirmation A Purified Sample B Dissolve in CDCl₃/TMS A->B D Acquire IR & HRMS A->D C Acquire ¹H NMR B->C E Acquire ¹³C & DEPT C->E L Final Structure Confirmation D->L F Acquire 2D COSY E->F G Acquire 2D HSQC F->G I Assign Spin Systems (COSY) F->I H Acquire 2D HMBC G->H J Assign C-H Pairs (HSQC) G->J K Connect Fragments (HMBC) H->K I->L J->L K->L

Caption: A self-validating workflow for structural confirmation.

Conclusion

Confirming the structure of this compound derivatives requires a rigorous, multi-faceted approach that prioritizes scientific integrity. By synergistically employing 1D and 2D NMR, IR spectroscopy, and high-resolution mass spectrometry, researchers can build an unassailable case for their proposed structure. The causality-driven workflow described herein—where each experiment logically builds upon the last—ensures that no ambiguity remains. For professionals in drug discovery, this level of analytical rigor is not merely best practice; it is an essential requirement for the successful advancement of any chemical entity from the bench to the clinic.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. [1][2][8]2. JEOL USA. (n.d.). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [9]3. JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL Resonance. [6]4. Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [7]5. Oregon State University. (n.d.). 13C NMR Chemical Shifts. [4]6. Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [10]7. Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [11]8. University of California, Davis. (n.d.). IR handout.pdf. [12]9. NIST. (n.d.). Benzyl Benzoate. NIST Chemistry WebBook. [13][14][15]10. Chemical-Suppliers.com. (n.d.). Benzyl 2-(benzyloxy)-5-formylbenzoate. 11. Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [16]12. University of Colorado Boulder. (n.d.). IR: aldehydes. [17]13. NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [18]14. SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [5]15. Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [19]16. ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Benzyl 2-benzyloxy-5-formylbenzoate (CAS No. 150258-60-9). As a specialized aromatic compound utilized in organic synthesis, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure laboratory safety, environmental protection, and regulatory compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Compound Characterization and Hazard Assessment

Physicochemical Properties

Key quantitative data for this compound are summarized below. These properties, particularly its solid state and high boiling point, influence handling and storage decisions.

PropertyValue
CAS Number 150258-60-9
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Physical Description Yellow Solid[5]
Melting Point 82-83 °C
Boiling Point 533.1 °C at 760 mmHg
Flash Point 234.2 °C
Inferred Hazard Profile via Structural Analogue

In the absence of specific toxicological data, we can infer potential hazards by examining a structurally related compound, Benzyl Benzoate (CAS 120-51-4). This common ester shares key structural motifs with our target compound. The SDS for Benzyl Benzoate indicates two primary hazards that should be assumed for this compound until proven otherwise:

  • Acute Oral Toxicity: It is classified as "Harmful if swallowed" (H302).[6][7][8]

  • Environmental Hazard: It is "Toxic to aquatic life with long-lasting effects" (H411).[6][7][8][9]

Causality: The high aquatic toxicity is the most critical factor for disposal. This hazard classification expressly forbids disposal via the sewer system, as it can cause significant, long-term damage to aquatic ecosystems.[3][9][10] The oral toxicity dictates the use of appropriate Personal Protective Equipment (PPE) to prevent accidental ingestion.

Pre-Disposal Safety and Spill Management

Proper handling is a prerequisite for safe disposal. All personnel must be trained on these procedures before working with the compound.[4][11]

Required Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile or neoprene gloves.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.

  • Body Protection: Standard laboratory coat.

Spill Response Protocol

Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[4]

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Contain: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the material and absorbent into a designated, sealable waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Label & Dispose: Label the spill cleanup waste container and manage it according to the procedures outlined in Section 3.

Standard Operating Procedure for Disposal

The disposal of this compound must follow a systematic process in adherence to institutional and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14]

Step 1: Waste Identification and Labeling

As soon as the first drop of waste is generated, the container must be labeled.[3] This is a primary tenet of safe laboratory practice and regulatory compliance.

  • Attach a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Clearly write the full chemical name: "this compound." Avoid abbreviations or formulas.

  • List all constituents and their approximate percentages if it is a mixture.

  • Indicate the relevant hazards: "Toxic," "Environmental Hazard."

  • Fill in the generator's name, lab location, and the date of first accumulation.

Step 2: Container Selection and Management
  • Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.

  • Integrity: Ensure the container is in good condition, free of cracks or leaks.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[11][15] This prevents the release of vapors and protects against spills.

Step 3: Segregation and Satellite Accumulation

Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][15]

  • Segregation: Store the waste container in secondary containment (e.g., a plastic tub) to contain potential leaks.[3]

  • Incompatibles: Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[10][11]

The following workflow diagram illustrates the decision-making process for proper waste accumulation.

Caption: On-site waste management workflow from generation to pickup request.

Step 4: Arranging for Final Disposal

Laboratory personnel should never transport hazardous waste across public areas or dispose of it themselves.[3]

  • Once the waste container is full or the material is no longer needed, complete the date on the hazardous waste tag.

  • Submit a chemical waste collection request to your institution's EHS department.[3]

  • EHS professionals will collect the waste and ensure it is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][16]

The Regulatory Framework: Cradle-to-Grave Responsibility

The entire process is governed by the EPA's RCRA, which establishes a "cradle-to-grave" system for managing hazardous waste.[14] This framework ensures that the waste is tracked from the point of generation until its ultimate disposal, holding the generating institution accountable for its safe management.

The diagram below outlines this national regulatory system.

Caption: The EPA's "cradle-to-grave" hazardous waste management system.

By adhering to this structured, scientifically-grounded disposal protocol, you ensure the safety of your laboratory personnel, protect the environment, and maintain full compliance with federal and local regulations.

References

  • Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. Chemical-Suppliers.[Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.[Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.[Link]

  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency.[Link]

  • EPA Hazardous Waste Management. Axonator.[Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.[Link]

  • This compound. Dewei Na.[Link]

  • CAS No : 150258-60-9 | Product Name : this compound. Pharmaffiliates.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.[Link]

  • Safety data sheet - Benzyl benzoate Assay Standard. British Pharmacopoeia.[Link]

  • Safety data sheet - Benzyl benzoate. Caesar & Loretz GmbH.[Link]

  • Chemical Properties of Benzyl Benzoate (CAS 120-51-4). Cheméo.[Link]

  • Safety Data Sheet Benzyl Benzoate, Technical Grade. Silver Fern Chemical, Inc.[Link]

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A Comprehensive Guide to the Safe Handling of Benzyl 2-benzyloxy-5-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzyl 2-benzyloxy-5-formylbenzoate (CAS No. 150258-60-9). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

This compound is a yellow solid organic compound.[1][3] While specific toxicological data is limited, an analysis of its functional groups—an aromatic aldehyde and a benzyl ester—suggests a potential for certain hazards. Structurally related compounds indicate a likelihood of skin, eye, and respiratory irritation.[4] Furthermore, similar compounds have been shown to be harmful if swallowed.[2][5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 150258-60-9[1]
Molecular Formula C₂₂H₁₈O₄[1]
Molecular Weight 346.38 g/mol [1]
Appearance Yellow Solid[1][3]
Melting Point 82-83 °C[1]
Boiling Point 533.1°C at 760 mmHg[1]
Flash Point 234.2°C[1]
Density 1.217 g/cm³[1]

A thorough risk assessment is the cornerstone of safe laboratory practice, especially when handling a compound with incomplete hazard data.[7][8] This involves a systematic evaluation of the chemical's properties and the specific procedures in which it will be used.[2]

Risk Assessment Workflow:

cluster_0 Risk Assessment Identify Hazards Identify Hazards Assess Exposure Potential Assess Exposure Potential Identify Hazards->Assess Exposure Potential Consider routes of entry Evaluate Risks Evaluate Risks Assess Exposure Potential->Evaluate Risks Likelihood and severity Implement Controls Implement Controls Evaluate Risks->Implement Controls Hierarchy of controls Review and Update Review and Update Implement Controls->Review and Update Periodically and with changes

Caption: A flowchart outlining the risk assessment process for handling new chemical compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the anticipated hazards, a stringent PPE protocol is mandatory. The selection of appropriate PPE is critical to creating a barrier between the researcher and the chemical.[3][9]

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.[10][11]Protects against splashes and airborne particles that could cause serious eye irritation or injury.[10]
Hand Protection Chemical-resistant gloves such as Butyl or Nitrile rubber.[12] Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.[7]Prevents skin contact, which may cause irritation or dermatitis.[4][12]
Skin and Body Protection A full-length laboratory coat, long pants, and closed-toe shoes are the minimum requirements.[7][13] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.Protects the skin from accidental spills and contamination.[13]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[7] If there is a risk of generating dust and a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) is necessary.[1][2][3]Minimizes the inhalation of airborne particles, which could lead to respiratory tract irritation.[4]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing exposure and ensuring the integrity of your research.

Safe Handling Workflow:

cluster_1 Operational Plan Preparation Preparation Handling Handling Preparation->Handling Don appropriate PPE Post-Handling Post-Handling Handling->Post-Handling Clean work area Disposal Disposal Post-Handling->Disposal Segregate waste

Caption: A workflow for the safe handling of this compound.

Detailed Methodologies:

Pre-Experiment Protocol:

  • Information Review: Before any handling, thoroughly review this guide and any available chemical safety information.[2]

  • PPE Adherence: Don all required PPE as specified in Table 2. Ensure all PPE is in good condition.[7]

  • Ventilation Check: Confirm that the chemical fume hood is functioning correctly.[7]

Chemical Handling Protocol:

  • Dispensing: To minimize the generation of dust, carefully weigh and dispense the solid chemical within a chemical fume hood.[14] Use a spatula or scoopula for transfers.[14]

  • Procedure Execution: Carry out all experimental procedures within the fume hood to contain any potential vapors or dust.[7]

Post-Experiment Protocol:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination.[5] Disposable gloves should be removed and discarded immediately after handling the chemical. Wash hands thoroughly with soap and water after removing gloves.[15]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][16][17][18] Seek immediate medical attention.[9][17]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[4][9]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Chemical Waste: this compound is a non-halogenated organic compound.[19] It should be disposed of in a designated, labeled container for non-halogenated organic waste.[5][19] Do not pour it down the drain.[13][20]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical, such as gloves and weighing paper, should be considered contaminated waste and disposed of in a sealed, labeled container.[21] Follow your institution's guidelines for the disposal of chemically contaminated solid waste.[21]

By adhering to these guidelines, you can foster a safe and productive research environment while handling this compound.

References

  • Benzyl 2-(benzyloxy)-5-formylbenzoate | CAS 150258-60-9. Chemical-Suppliers.com. [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute. [Link]

  • PPE and Safety for Chemical Handling. ACS Material. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • How to dispose of contaminated PPE. Hazmat School. [Link]

  • Safety data sheet - Benzyl benzoate. British Pharmacopoeia. [Link]

  • Respirator for Chemicals | Protective Dust Mask. uvex safety. [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. [Link]

  • Describe the procedures required to safely handle and dispose of organic substances. EasyChem Australia. [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. University of Bologna. [Link]

  • Glove Compatibility. CP Lab Safety. [Link]

  • Chapter 7: Decontamination. CPWR - The Center for Construction Research and Training. [Link]

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  • What PPE is recommended for chemical hazards? Creative Safety Supply. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.